molecular formula C30H28Cl2FN5O3 B2630385 Epertinib hydrochloride

Epertinib hydrochloride

Numéro de catalogue: B2630385
Poids moléculaire: 596.5 g/mol
Clé InChI: NVWJPQQXBPWOOA-PLXRJBJVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Epertinib hydrochloride is a useful research compound. Its molecular formula is C30H28Cl2FN5O3 and its molecular weight is 596.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27+;/t24-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWJPQQXBPWOOA-PLXRJBJVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28Cl2FN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Epertinib Hydrochloride: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib hydrochloride (S-22611) is a potent, orally active, and reversible small-molecule tyrosine kinase inhibitor (TKI).[1] It selectively targets multiple members of the ErbB family of receptor tyrosine kinases, which are crucial regulators of cell growth, differentiation, and survival. Dysregulation of these signaling pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and the experimental basis for these findings.

Core Mechanism of Action: Inhibition of ErbB Family Kinases

This compound exerts its anti-tumor effects by competitively inhibiting the adenosine (B11128) triphosphate (ATP) binding sites in the intracellular kinase domains of the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4).[1][2] This reversible inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the initiation of downstream signaling cascades that drive tumor cell proliferation and survival.

Quantitative Inhibition Data

The inhibitory potency of Epertinib has been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo efficacy data.

Table 1: In Vitro Kinase Inhibitory Activity of Epertinib [1][2]

TargetIC₅₀ (nmol/L)
EGFR1.48
HER27.15
HER42.49

Table 2: In Vitro Cellular Activity of Epertinib [1][2]

Cell LineCancer TypeKey Target(s)IC₅₀ (nmol/L)
NCI-N87Gastric CancerHER28.3
BT-474Breast CancerHER29.9
MDA-MB-361Breast CancerHER226.5
A431Epidermoid CarcinomaEGFR53.3
Calu-3Lung AdenocarcinomaEGFR/HER2241.5

Table 3: In Vivo Antitumor Activity of Epertinib in Xenograft Models [1]

Xenograft ModelCancer TypeTargetAdministrationED₅₀ (mg/kg)
NCI-N87Gastric CancerHER2Oral, daily10.2
MDA-MB-361Breast CancerHER2Oral, daily24.1
A431Epidermoid CarcinomaEGFROral, daily26.5

Impact on Downstream Signaling Pathways

By inhibiting EGFR and HER2, Epertinib effectively disrupts multiple downstream signaling pathways critical for tumor progression. The primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. There is also evidence suggesting an impact on the JAK/STAT signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is a central regulator of cell proliferation. Inhibition of EGFR/HER2 by Epertinib prevents the recruitment of adaptor proteins like Grb2 and Shc, which in turn blocks the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. This leads to cell cycle arrest and reduced proliferation.

MAPK_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 Dimer Grb2_SOS Grb2/SOS EGFR_HER2->Grb2_SOS Epertinib Epertinib Epertinib->EGFR_HER2 Inhibits Autophosphorylation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Epertinib's inhibition of the MAPK signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a major driver of cell survival and resistance to apoptosis. Epertinib's blockade of EGFR/HER2 activation prevents the recruitment and activation of PI3K, which in turn inhibits the phosphorylation of Akt. This leads to increased apoptosis and reduced cell survival.

PI3K_Akt_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_effects Cellular Response EGFR_HER2 EGFR/HER2 Dimer PI3K PI3K EGFR_HER2->PI3K Epertinib Epertinib Epertinib->EGFR_HER2 Inhibits Autophosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival (Inhibition of Apoptosis) mTOR->Cell_Survival Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed cancer cells in 96-well plates Adherence Allow cells to adhere overnight Seed_Cells->Adherence Add_Epertinib Add serial dilutions of Epertinib Adherence->Add_Epertinib Incubate Incubate for 72 hours Add_Epertinib->Incubate Add_Reagent Add cell viability reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC₅₀ from dose-response curve Measure_Luminescence->Calculate_IC50

References

Epertinib Hydrochloride: A Technical Guide to its Signaling Pathway and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib (B607340) hydrochloride (S-222611) is a potent, orally active, and reversible small molecule inhibitor targeting the tyrosine kinase domains of the Epidermal Growth Factor Receptor (EGFR/HER1), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4).[1][2][3] Dysregulation of the EGFR and HER2 signaling pathways is a well-established driver in the pathogenesis of various solid tumors, making them critical targets for therapeutic intervention.[4] Epertinib has demonstrated significant antitumor activity in preclinical models, including those resistant to other therapies and in models of brain metastasis.[1][4] This technical guide provides an in-depth overview of the Epertinib hydrochloride signaling pathway, a compilation of its preclinical quantitative data, and detailed experimental protocols for its evaluation.

Mechanism of Action and Signaling Pathway

Epertinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the intracellular kinase domain of EGFR, HER2, and HER4. This reversible inhibition prevents the autophosphorylation of these receptors upon ligand binding and subsequent dimerization, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway, both of which are crucial for cell proliferation, survival, and differentiation.

By inhibiting EGFR and HER2 phosphorylation, Epertinib effectively attenuates the signals that drive tumor growth and survival.[1] Preclinical studies have shown that Epertinib can inhibit the phosphorylation of EGFR and HER2 in a dose-dependent manner.[1]

Epertinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR_HER2 EGFR/HER2 Receptor Ligand->EGFR_HER2 1. Ligand Binding & Dimerization TK_Domain Tyrosine Kinase Domain EGFR_HER2->TK_Domain Phosphorylation Receptor Phosphorylation TK_Domain->Phosphorylation 2. Activates ATP ATP ATP->TK_Domain Binds Epertinib Epertinib Hydrochloride Epertinib->TK_Domain 3. Competitively Inhibits ATP Binding Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) Phosphorylation->Downstream 4. Activates EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 Dimer Grb2_SOS Grb2/SOS EGFR_HER2->Grb2_SOS PI3K PI3K EGFR_HER2->PI3K Epertinib Epertinib Epertinib->EGFR_HER2 Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription TKI_Evaluation_Workflow Target_ID Target Identification (EGFR, HER2) Lead_Gen Lead Compound Generation (Epertinib) Target_ID->Lead_Gen In_Vitro_Kinase In Vitro Kinase Assays (IC50 Determination) Lead_Gen->In_Vitro_Kinase Cell_Prolif Cellular Proliferation Assays (MTT, IC50 in cell lines) In_Vitro_Kinase->Cell_Prolif Western_Blot Target Engagement Assays (Western Blot for p-EGFR/p-HER2) Cell_Prolif->Western_Blot In_Vivo_Xeno In Vivo Xenograft Models (Tumor Growth Inhibition, ED50) Western_Blot->In_Vivo_Xeno Tox_Studies Toxicology Studies (Body Weight, etc.) In_Vivo_Xeno->Tox_Studies PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Tox_Studies->PK_PD Clinical_Dev Clinical Development PK_PD->Clinical_Dev

References

Epertinib Hydrochloride: A Technical Guide to its Target Proteins and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib hydrochloride (S-222611 hydrochloride) is a potent, orally active, and reversible small molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases.[1][2] This technical guide provides an in-depth overview of the target proteins of Epertinib, its mechanism of action, and the experimental methodologies used to elucidate its activity. The information is intended to support researchers and professionals in the fields of oncology and drug development.

Core Target Proteins and In Vitro Potency

Epertinib selectively targets the kinase domains of three key members of the ErbB/HER family: Epidermal Growth Factor Receptor (EGFR/HER1), HER2, and HER4.[3][4] Its inhibitory activity has been quantified through various in vitro assays, demonstrating high potency against these cancer-driving proteins.

Quantitative Inhibitory Activity of Epertinib

The half-maximal inhibitory concentrations (IC50) of Epertinib against its primary targets are summarized in the table below. This data highlights the potent and selective nature of the compound.

Target ProteinIC50 (nM)Experimental Context
EGFR (HER1)1.48Enzyme Assay
HER27.15Enzyme Assay
HER42.49Enzyme Assay
EGFR Phosphorylation4.5NCI-N87 Cells
HER2 Phosphorylation1.6NCI-N87 Cells
Cell Proliferation26.5MDA-MB-361 Cells

Data compiled from multiple sources.[1][2][5]

Mechanism of Action: Inhibition of HER Family Signaling

Epertinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of EGFR, HER2, and HER4. This reversible binding prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[6]

Visualizing the Epertinib Mechanism of Action

The following diagram illustrates the signaling pathways affected by Epertinib.

Epertinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_downstream Downstream Effects Ligand Ligand (e.g., EGF, NRG) EGFR EGFR Ligand->EGFR Binds HER4 HER4 Ligand->HER4 Binds P_EGFR pEGFR EGFR->P_EGFR Autophosphorylation HER2 HER2 P_HER2 pHER2 HER2->P_HER2 Autophosphorylation P_HER4 pHER4 HER4->P_HER4 Autophosphorylation Epertinib Epertinib Epertinib->EGFR Inhibits Epertinib->HER2 Inhibits Epertinib->HER4 RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K P_HER2->RAS P_HER2->PI3K P_HER4->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Metastasis Metastasis AKT->Metastasis Survival Cell Survival mTOR->Survival

Epertinib inhibits autophosphorylation of EGFR, HER2, and HER4.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of Epertinib are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of Epertinib on the kinase activity of purified EGFR, HER2, and HER4 enzymes.

Workflow:

Kinase_Assay_Workflow A Prepare Reagents: - Purified Kinase (EGFR, HER2, or HER4) - Epertinib (serial dilutions) - ATP - Substrate B Incubate Kinase and Epertinib A->B C Initiate Reaction with ATP and Substrate B->C D Stop Reaction C->D E Measure Kinase Activity (e.g., luminescence, fluorescence) D->E F Calculate IC50 E->F

Workflow for the in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Serially dilute this compound in DMSO to achieve a range of concentrations. Further dilute in the reaction buffer.

    • Prepare solutions of recombinant human EGFR, HER2, or HER4 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in the reaction buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the diluted Epertinib solutions.

    • Add the kinase solution to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Analysis:

    • Measure the kinase activity. A common method is to quantify the amount of ADP produced using a commercial kit that converts ADP to ATP, which is then detected via a luciferase-based luminescent signal.

    • Plot the percentage of kinase inhibition against the logarithm of the Epertinib concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay

This assay measures the ability of Epertinib to inhibit the phosphorylation of EGFR and HER2 within a cellular context.

Workflow:

Phosphorylation_Assay_Workflow A Culture NCI-N87 cells B Treat cells with Epertinib A->B C Lyse cells and collect protein B->C D Western Blot Analysis: - Separate proteins by SDS-PAGE - Transfer to membrane - Probe with antibodies for pEGFR, pHER2, total EGFR, total HER2, and loading control C->D E Detect and quantify protein bands D->E F Calculate inhibition of phosphorylation E->F

Workflow for the cellular phosphorylation assay.

Methodology:

  • Cell Culture and Treatment:

    • Culture NCI-N87 human gastric carcinoma cells in appropriate media and conditions until they reach approximately 80-90% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated EGFR (pEGFR), phosphorylated HER2 (pHER2), total EGFR, and total HER2. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

    • Calculate the percentage of inhibition of phosphorylation for each Epertinib concentration relative to the vehicle control.

Cell Proliferation Assay

This assay assesses the effect of Epertinib on the growth and viability of cancer cells.

Workflow:

Proliferation_Assay_Workflow A Seed MDA-MB-361 cells in a 96-well plate B Treat cells with Epertinib (serial dilutions) A->B C Incubate for a set period (e.g., 72 hours) B->C D Add a viability reagent (e.g., MTT, resazurin) C->D E Measure absorbance or fluorescence D->E F Calculate IC50 for cell proliferation E->F

Workflow for the cell proliferation assay.

Methodology:

  • Cell Seeding and Treatment:

    • Seed MDA-MB-361 human breast cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or a vehicle control.

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment:

    • Add a cell viability reagent to each well. Common reagents include:

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow tetrazolium salt is reduced by metabolically active cells to a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured.

      • Resazurin: This blue dye is reduced by viable cells to the fluorescent pink resorufin. Fluorescence is measured to determine cell viability.

    • Incubate for the time recommended by the reagent manufacturer (typically 2-4 hours).

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Subtract the background reading from a blank well (media only).

    • Calculate the percentage of cell viability for each Epertinib concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the Epertinib concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of EGFR, HER2, and HER4, key drivers in various cancers. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview of its mechanism of action and preclinical characterization. This information serves as a valuable resource for researchers and clinicians working to advance cancer therapeutics.

References

Epertinib Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

Epertinib hydrochloride, also known as S-22611 hydrochloride, is a potent, orally active, and reversible small molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, specifically targeting EGFR (HER1), HER2, and HER4.[1][2] This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for use by researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is the hydrochloride salt of Epertinib. The presence of the hydrochloride salt form typically enhances water solubility and stability compared to the free base.[2]

Chemical Identifiers
IdentifierValue
IUPAC Name (R,Z)-1-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)but-2-yn-1-one O-morpholin-3-ylmethyl oxime hydrochloride[1]
Synonyms Epertinib HCl, S-22611, S22611, S 22611, NSC804521, NSC 804521, NSC-804521[1]
CAS Number 2071195-74-7[1]
Molecular Formula C₃₀H₂₈Cl₂FN₅O₃[1]
Molecular Weight 596.48 g/mol [1]
SMILES String CC#C/C(C1=CC2=C(NC3=CC=C(OCC4=CC=CC(F)=C4)C(Cl)=C3)N=CN=C2C=C1)=N\OC[C@@H]5NCCOC5.Cl
Physicochemical Properties
PropertyValueSource
Appearance Solid powder[1]
Solubility Soluble in DMSO. Water solubility is enhanced compared to the free base.[1][2]
Storage Conditions Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).[1]
Stability Stable for over 3 years if stored properly.[1]

Mechanism of Action

This compound is a selective inhibitor of the tyrosine kinase activity of EGFR, HER2, and HER4.[1] By binding to the ATP-binding site of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways. This inhibition ultimately leads to reduced cell proliferation and induction of apoptosis in cancer cells that overexpress these receptors.

Kinase Inhibitory Activity

The inhibitory activity of Epertinib has been quantified against several kinases and in cellular assays:

TargetIC₅₀ (nM)Assay Type
EGFR 1.48Enzyme Assay[2]
HER2 7.15Enzyme Assay[2]
HER4 2.49Enzyme Assay[2]
EGFR (cellular phosphorylation) 4.5NCI-N87 cells
HER2 (cellular phosphorylation) 1.6NCI-N87 cells

Signaling Pathway

Epertinib targets the initial steps of the HER family signaling cascade. The diagram below illustrates the simplified signaling pathway and the point of inhibition by Epertinib.

Epertinib_Signaling_Pathway Ligand Ligand (e.g., EGF, NRG) EGFR_HER2 EGFR/HER2/HER4 Receptor Tyrosine Kinase Ligand->EGFR_HER2 Binds to Dimerization Dimerization & Autophosphorylation EGFR_HER2->Dimerization Activates Downstream Downstream Signaling (PI3K/Akt, MAPK) Dimerization->Downstream Activates Epertinib This compound Epertinib->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Promotes

Fig. 1: Epertinib's inhibition of the HER signaling pathway.

Experimental Protocols

The following are representative protocols for evaluating the activity of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the IC₅₀ of Epertinib against purified EGFR, HER2, or HER4 kinases.

Workflow:

Kinase_Assay_Workflow A Prepare serial dilutions of Epertinib HCl C Add Epertinib HCl dilutions to wells A->C B Add kinase, substrate, and ATP to wells B->C D Incubate to allow kinase reaction C->D E Stop reaction and measure kinase activity (e.g., luminescence, fluorescence) D->E F Calculate IC50 values E->F

Fig. 2: Workflow for in vitro kinase inhibition assay.

Materials:

  • Recombinant human EGFR, HER2, or HER4 enzyme

  • Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • This compound

  • DMSO (for dissolving Epertinib)

  • Microplate (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Dissolve this compound in DMSO to prepare a stock solution.

  • Perform serial dilutions of the Epertinib stock solution in kinase reaction buffer.

  • In a microplate, add the kinase, substrate, and ATP to each well.

  • Add the diluted Epertinib solutions to the appropriate wells. Include a DMSO-only control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each Epertinib concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the Epertinib concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This protocol is used to assess the inhibitory effect of Epertinib on the phosphorylation of EGFR and HER2 in a cellular context.

Procedure:

  • Culture cancer cells known to overexpress EGFR and/or HER2 (e.g., NCI-N87) to sub-confluency.

  • Treat the cells with various concentrations of this compound for a specified duration.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of EGFR and HER2, as well as antibodies for the total forms of these proteins.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Preclinical Antitumor Activity

In preclinical studies, Epertinib has demonstrated significant antitumor activity in various cancer models. For instance, in a study using NCI-N87 human gastric cancer xenografts in mice, orally administered Epertinib showed a dose-dependent inhibition of tumor growth.

Conclusion

This compound is a promising tyrosine kinase inhibitor with potent activity against EGFR, HER2, and HER4. Its well-defined chemical structure and mechanism of action, coupled with its demonstrated preclinical efficacy, make it a valuable tool for cancer research and drug development. The experimental protocols provided in this guide offer a starting point for researchers to investigate its biological effects further.

References

Epertinib Hydrochloride: A Technical Guide to Solubility in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Epertinib (B607340) hydrochloride in Dimethyl Sulfoxide (DMSO) and water. The information is compiled for researchers, scientists, and professionals in drug development who are working with this potent, orally active, and reversible tyrosine kinase inhibitor. Epertinib hydrochloride selectively targets Epidermal Growth Factor Receptor (EGFR), HER2, and HER4.[1][2]

Core Solubility Data

The solubility of this compound is a critical parameter for in vitro and in vivo studies. The compound exhibits high solubility in DMSO and moderate, though assisted, solubility in water.

SolventSolubility (mg/mL)Molar Concentration (mM)Conditions
DMSO125209.56Ultrasonic assistance may be required. It is recommended to use newly opened, non-hygroscopic DMSO.[3]
Water33.3355.88Ultrasonic assistance is required.[3]

Molecular Weight of this compound: 596.48 g/mol [4]

Experimental Protocols for Solubility Determination

The following outlines a generalized kinetic solubility assay protocol, a common method used in drug discovery to determine the solubility of a compound in an aqueous buffer, often starting from a DMSO stock solution.

Kinetic Solubility Assay Protocol

This protocol is based on the principle of dissolving the test compound in DMSO, followed by dilution into an aqueous buffer. The resulting solution is then analyzed for the amount of dissolved compound after a set incubation period.

1. Materials and Equipment:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microtiter plates (96-well)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker/incubator

  • Ultrasonic bath

  • Filtration device (e.g., MultiScreen® Solubility filter plates) or centrifugation capability

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

2. Procedure:

  • Preparation of Stock Solution: A high-concentration stock solution of this compound is prepared in 100% DMSO (e.g., 10-20 mM). The use of an ultrasonic bath can aid in dissolution.

  • Serial Dilutions: If necessary, serial dilutions of the stock solution are prepared in DMSO.

  • Addition to Aqueous Buffer: A small volume of the DMSO stock solution (or its dilutions) is added to a larger volume of PBS (pH 7.4) in the wells of a microtiter plate. The final concentration of DMSO is typically kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1.5-2 hours) with constant shaking.

  • Separation of Undissolved Compound: After incubation, any precipitated compound is separated from the solution. This can be achieved by:

    • Filtration: Using a filter plate to remove solid particles.

    • Centrifugation: Spinning the plate at high speed to pellet the precipitate, followed by careful collection of the supernatant.

  • Quantification: The concentration of the dissolved this compound in the filtrate or supernatant is determined using a suitable analytical method:

    • UV-Vis Spectroscopy: The absorbance of the solution is measured at the compound's maximum absorbance wavelength (λmax). A standard curve of known concentrations is used for quantification.

    • LC-MS: This method provides higher sensitivity and specificity and is particularly useful for compounds with no strong chromophore or for analyzing complex mixtures. A standard curve is also required.

3. Data Analysis: The solubility is reported as the highest concentration of the compound that remains in solution under the specified conditions.

Visualizing Experimental Workflow and Mechanism of Action

To better illustrate the processes involved, the following diagrams are provided in DOT language.

G cluster_prep Solution Preparation cluster_assay Solubility Assay stock Prepare high-concentration stock in 100% DMSO dilute Add stock to aqueous buffer (e.g., PBS) stock->dilute incubate Incubate with shaking (e.g., 2h at 25°C) dilute->incubate separate Separate undissolved compound (filtration/ centrifugation) incubate->separate quantify Quantify dissolved compound (UV-Vis or LC-MS) separate->quantify

Caption: Experimental workflow for kinetic solubility determination.

G cluster_membrane Cell Membrane cluster_inhibit cluster_downstream Downstream Signaling cluster_response Cellular Response EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt ATP ADP MAPK MAPK Pathway EGFR->MAPK ATP ADP HER2 HER2 HER2->PI3K_Akt ATP ADP HER2->MAPK ATP ADP HER4 HER4 HER4->PI3K_Akt ATP ADP HER4->MAPK ATP ADP Epertinib Epertinib HCl Epertinib->EGFR Inhibits Tyrosine Kinase Activity Epertinib->HER2 Inhibits Tyrosine Kinase Activity Epertinib->HER4 Inhibits Tyrosine Kinase Activity Proliferation Cell Proliferation, Survival, Migration PI3K_Akt->Proliferation MAPK->Proliferation

Caption: Mechanism of action of this compound.

Signaling Pathway Inhibition by Epertinib

Epertinib functions as a tyrosine kinase inhibitor, targeting the intracellular kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). These receptors are key components of the ErbB signaling network, which plays a crucial role in regulating cell proliferation, survival, and migration.

Upon binding of their respective ligands (with HER2 being an exception as a co-receptor), these receptors form homodimers or heterodimers, leading to the autophosphorylation of tyrosine residues in their cytoplasmic domains. This phosphorylation event creates docking sites for various signaling proteins, thereby activating downstream pathways such as the PI3K/Akt and MAPK cascades.

Epertinib exerts its therapeutic effect by competing with ATP for the binding site on the tyrosine kinase domain of these receptors. This inhibition of ATP binding prevents autophosphorylation and the subsequent activation of downstream signaling, ultimately leading to a reduction in tumor cell proliferation and survival.

References

Epertinib Hydrochloride: An In-Depth Profile of In Vitro Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epertinib (B607340) hydrochloride (S-222611) is a potent, orally active, and reversible small-molecule tyrosine kinase inhibitor (TKI).[1][2] It selectively targets multiple members of the ErbB family of receptor tyrosine kinases, demonstrating significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR/HER1), HER2/ErbB2, and HER4/ErbB4.[1][3][4] This targeted mechanism of action positions Epertinib as a candidate for therapeutic intervention in cancers driven by the overexpression or mutation of these receptors, particularly HER2-positive breast cancer and other solid tumors.[3][5] This document provides a detailed overview of the in vitro half-maximal inhibitory concentration (IC50) values of Epertinib, the experimental protocols used for their determination, and the associated signaling pathways.

Data Presentation: In Vitro IC50 Values

The inhibitory potency of Epertinib has been quantified through various in vitro assays, including direct enzymatic inhibition and cell-based proliferation and phosphorylation assays. The results are summarized below.

Target/Assay TypeCell LineIC50 Value (nM)Reference
Biochemical Kinase Assay -
EGFR (HER1)N/A1.48[1][4]
HER2 (ErbB2)N/A7.15[1][4]
HER4 (ErbB4)N/A2.49[1][4]
Cell-Based Phosphorylation Assay
EGFR PhosphorylationNCI-N874.5[1]
HER2 PhosphorylationNCI-N871.6[1]
Cell-Based Proliferation/Viability Assay
Cell ProliferationMDA-MB-36126.5[1]

Mechanism of Action and Signaling Pathway

Epertinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the kinase domain of EGFR, HER2, and HER4.[6] This binding prevents the autophosphorylation of the receptors upon ligand binding and dimerization, thereby blocking the initiation of downstream signaling cascades crucial for cell proliferation, survival, and differentiation, such as the PI3K/Akt and MAPK/ERK pathways.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/HER2 P_Receptor Receptor Dimerization & Autophosphorylation EGFR->P_Receptor Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds PI3K PI3K P_Receptor->PI3K RAS RAS P_Receptor->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Epertinib Epertinib Block Block->P_Receptor Inhibits

Caption: Epertinib inhibits EGFR/HER2 autophosphorylation, blocking downstream signaling.

Experimental Protocols

The determination of IC50 values relies on standardized biochemical and cell-based assays. The following sections describe representative methodologies.

Biochemical Kinase Inhibition Assay (Enzymatic Assay)

This assay quantifies the direct inhibitory effect of Epertinib on the enzymatic activity of purified EGFR and HER2/4 kinase domains. Assays like Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based ADP-Glo™ are commonly used.[6][7]

Objective: To determine the concentration of Epertinib required to inhibit 50% of the kinase's enzymatic activity.

Materials:

  • Purified recombinant human EGFR, HER2, or HER4 kinase domain.

  • Kinase-specific peptide substrate (e.g., poly[Glu:Tyr]).[8]

  • Adenosine triphosphate (ATP).

  • Epertinib hydrochloride, serially diluted.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, BSA, DTT).[7]

  • Detection reagents (e.g., HTRF KinEASE kit, ADP-Glo™ kit).[6][7]

  • 384-well microplates.

Procedure:

  • Compound Preparation: Prepare a serial dilution of Epertinib in DMSO and then dilute in the assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase enzyme and the Epertinib dilutions. Allow for a pre-incubation period (e.g., 30 minutes at room temperature) to permit compound binding.[6]

  • Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The ATP concentration is typically set near its Km value for the specific kinase to ensure competitive binding conditions.[9]

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at room temperature.[6][7]

  • Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., HTRF antibodies or ADP-Glo™ reagents).

  • Signal Measurement: Read the plate using a suitable microplate reader (e.g., TR-FRET for HTRF, luminometer for ADP-Glo).

  • Data Analysis: The raw data is converted to percent inhibition relative to control wells (containing DMSO vehicle). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve using software like GraphPad Prism.[6]

G start Start prep Prepare serial dilutions of Epertinib start->prep dispense Dispense Epertinib and purified kinase into 384-well plate prep->dispense preincubate Pre-incubate to allow compound binding dispense->preincubate initiate Initiate reaction with ATP + Substrate mix preincubate->initiate incubate Incubate for 60 min at room temperature initiate->incubate detect Add detection reagents (e.g., ADP-Glo™) incubate->detect read Measure signal (Luminescence) detect->read analyze Calculate % inhibition and fit curve to determine IC50 read->analyze end End analyze->end

Caption: Workflow for a typical biochemical kinase inhibition assay.

Cell-Based Viability / Proliferation Assay

This assay measures the effect of Epertinib on the metabolic activity and proliferation of cancer cell lines that express its targets, providing a measure of the compound's potency in a biological context.[1] Common methods include MTT and Resazurin (AlamarBlue) assays.[10][11]

Objective: To determine the concentration of Epertinib required to reduce the viability or proliferation of a cancer cell line by 50%.

Materials:

  • Cancer cell lines (e.g., NCI-N87, MDA-MB-361).

  • Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS).

  • This compound, serially diluted.

  • Phosphate-buffered saline (PBS).

  • Viability assay reagent (e.g., MTT, Resazurin).[10][11]

  • Solubilization solution (for MTT assay).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[12]

  • Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of Epertinib (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a specified duration, typically 72 hours, to allow the compound to exert its anti-proliferative effects.[1]

  • Reagent Addition: Add the cell viability reagent to each well (e.g., 10 µL of MTT solution or Resazurin). Incubate for an additional 1-4 hours.[10] During this time, metabolically active cells convert the reagent into a colored (formazan) or fluorescent (resorufin) product.[11]

  • Signal Measurement:

    • For MTT: Add a solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at ~570 nm using a microplate reader.[10]

    • For Resazurin: Measure the fluorescence directly (e.g., 560 nm excitation / 590 nm emission).[11]

  • Data Analysis: The absorbance/fluorescence values are normalized to the vehicle control wells to calculate the percentage of cell viability. The IC50 value is determined by plotting cell viability against the logarithm of Epertinib concentration and fitting the data to a dose-response curve.[13]

G start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate overnight to allow attachment seed->incubate1 treat Treat cells with serial dilutions of Epertinib incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 reagent Add viability reagent (e.g., Resazurin) incubate2->reagent incubate3 Incubate for 2-4 hours reagent->incubate3 measure Measure signal (Fluorescence/Absorbance) incubate3->measure analyze Calculate % viability and determine IC50 value measure->analyze end End analyze->end

Caption: Workflow for a typical cell-based viability assay.

Additional Pharmacological Activity

Recent studies have revealed an additional mechanism for Epertinib. At sub-toxic concentrations, it can counteract multidrug resistance in cancer cells.[5] It achieves this by inhibiting the drug efflux function of ATP-binding cassette (ABC) transporters ABCB1 and ABCG2, thereby restoring the sensitivity of resistant cells to other chemotherapeutic agents.[5] This suggests a dual role for Epertinib in both directly inhibiting tumor growth and potentially enhancing the efficacy of combination therapies.

References

Preclinical studies of Epertinib hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preclinical Studies of Epertinib (B607340) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib hydrochloride (formerly S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) with high selectivity for the epidermal growth factor receptor (EGFR, ErbB1), human epidermal growth factor receptor 2 (HER2, ErbB2), and human epidermal growth factor receptor 4 (HER4, ErbB4).[1][2][3] Developed as a dual inhibitor of EGFR and HER2, which are validated molecular targets in oncology, Epertinib has demonstrated significant antitumor activity in a range of preclinical models.[4] Its ability to penetrate the central nervous system (CNS) and its favorable safety profile compared to irreversible inhibitors suggest its potential as a valuable therapeutic option, particularly for HER2-positive cancers and those with brain metastases.[5][6] This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action

Epertinib selectively targets the kinase domains of EGFR, HER2, and HER4, inhibiting their phosphorylation and subsequent downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[6] Compared to the first-generation dual TKI, lapatinib (B449), Epertinib has shown more prolonged inhibition of EGFR and HER2 phosphorylation in vitro.[6][7][8] This sustained activity contributes to its superior antitumor potency observed in preclinical models.[7][8] Recent studies also indicate that Epertinib can counteract multidrug resistance by antagonizing the drug efflux function of ATP-binding cassette (ABC) transporters ABCB1 and ABCG2.[9]

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes EGFR EGFR KinaseDomain Kinase Domain EGFR->KinaseDomain Dimerization & Activation HER2 HER2 HER2->KinaseDomain Dimerization & Activation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Epertinib Epertinib Epertinib->KinaseDomain Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival ATP ATP ATP->KinaseDomain ADP ADP KinaseDomain->RAS_RAF_MEK_ERK KinaseDomain->PI3K_AKT_mTOR KinaseDomain->ADP

Caption: Epertinib's inhibition of EGFR/HER2 signaling.

Data Presentation

In Vitro Activity

Epertinib demonstrates potent inhibitory activity against its target kinases and the proliferation of cancer cell lines expressing EGFR and/or HER2. The half-maximal inhibitory concentrations (IC₅₀) from various in vitro assays are summarized below.

Assay Type Target / Cell Line IC₅₀ (nM) Reference
Kinase InhibitionEGFR1.48[1][3]
HER27.15[1][3]
HER42.49[1][3]
Cellular PhosphorylationEGFR (in NCI-N87 cells)4.5[1][3]
HER2 (in NCI-N87 cells)1.6[1][3]
Cell ProliferationMDA-MB-36126.5[1][3]
In Vivo Efficacy

The antitumor effects of Epertinib were evaluated in various mouse xenograft models. Epertinib showed significant, dose-dependent tumor growth inhibition and was notably more potent than lapatinib. The half-maximal effective doses (ED₅₀) and key outcomes are presented below.

Animal Model Cell Line Metric Epertinib Lapatinib Reference
XenograftMixedED₅₀ (Tumor Growth Inhibition)10.2 mg/kg57.7 mg/kg[5]
Mammary Fat PadMDA-MB-361ED₅₀ (Tumor Growth Inhibition)24.1 mg/kgN/A[3][10]
Mammary Fat PadBR2 (Metastatic Variant)ED₅₀ (Tumor Growth Inhibition)26.5 mg/kgN/A[3][10]
Intrafemoral (Bone Met)Luciferase-expressing breast cancerPotency Comparison~4x more potent-[5]
Intracranial (Brain Met)Breast CancerEfficacy Comparison25 mg/kg ~ 200 mg/kg-[5]
Intracranial (Brain Met)Breast CancerSurvivalSignificantly prolonged (>40 mg/kg)Not significant (at 200 mg/kg)[5]
Pharmacokinetic Profile

Pharmacokinetic studies in rodents demonstrate that orally administered Epertinib is absorbed and achieves significant concentrations in both plasma and brain tissue.

Species Dose Matrix Parameter Value Reference
Rat5 mg/kg (oral, ¹⁴C-labeled)Plasma (Radioactivity)Cₘₐₓ93.4 ± 16.0 ng eq./mL[10]
Tₘₐₓ4.00 ± 1.63 h[10]
AUC₀₋₄₈ ₕ1720 ± 290 ng eq.·h/mL[10]
Mouse (Intracranial Model)20 mg/kg (oral)BrainTₘₐₓ~4 h[10]
Brain Concentration at 4h~2x that of Lapatinib[10]

Experimental Protocols

In Vivo Xenograft Tumor Growth Inhibition Study

The protocol for assessing the in vivo antitumor activity of Epertinib typically involves the following steps:

  • Cell Culture and Implantation: Human cancer cell lines (e.g., BT-474, MDA-MB-361) are cultured under standard conditions. A specified number of cells are then harvested and implanted subcutaneously or orthotopically (e.g., into the mammary fat pad) into immunocompromised mice (e.g., nude mice).[5]

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to control (vehicle) and treatment groups.

  • Drug Administration: this compound, suspended in a vehicle like 0.5% methylcellulose, is administered orally once daily at various doses (e.g., 10, 25, 50 mg/kg).[1][5] A comparator drug like lapatinib may be used in a separate group.

  • Monitoring and Measurement: Tumor volume is measured two to three times weekly using calipers. Animal body weight and general health are monitored throughout the study. No significant body weight loss or macroscopic toxicity was reported for Epertinib-treated mice.[5]

  • Endpoint and Analysis: The study concludes after a defined period (e.g., 28 days) or when tumors in the control group reach a predetermined size. The percentage of tumor growth inhibition is calculated, and the ED₅₀ is determined by comparing the dose-response of Epertinib and any comparators.[5] All animal studies were conducted under the approval of the Institutional Animal Care and Use Committees.[5]

Xenograft_Workflow cluster_treatment Daily Treatment Cycle start Start: Culture Cancer Cells implant Implant Cells into Immunocompromised Mice start->implant tumor_growth Allow Tumors to Grow to Palpable Size implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize administer Oral Administration (Vehicle, Epertinib, or Comparator) randomize->administer measure Measure Tumor Volume & Body Weight administer->measure measure->administer Repeat for study duration endpoint Study Endpoint (e.g., 28 days) measure->endpoint analysis Data Analysis: Tumor Growth Inhibition, ED₅₀ endpoint->analysis end End analysis->end

Caption: Workflow for a typical in vivo xenograft study.
Pharmacokinetic Study in Mice

  • Animal Model: Female nude mice are implanted intracranially with human cancer cells (e.g., MDA-MB-361) to create a relevant model for assessing brain penetration.[10]

  • Drug Administration: A single oral dose of this compound (e.g., 20 mg/kg) suspended in vehicle is administered to the mice.[10]

  • Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 6 hours), blood and brain tissue samples are collected from cohorts of euthanized mice.

  • Sample Processing and Analysis: Plasma is separated from the blood. Drug concentrations in plasma and brain homogenates are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Data Analysis: Pharmacokinetic parameters including maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the concentration-time curve (AUC) are calculated using appropriate software.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective dual inhibitor of EGFR and HER2. It demonstrates superior in vitro and in vivo antitumor activity compared to lapatinib.[4][5] Critically, its ability to effectively penetrate the blood-brain barrier and inhibit intracranial tumor growth addresses a significant unmet need in the treatment of HER2-positive cancers, which have a high incidence of brain metastasis.[5][10] The favorable safety profile observed in preclinical models further enhances its therapeutic potential.[4] These comprehensive preclinical findings have provided a solid foundation for the clinical evaluation of Epertinib in patients with solid tumors, including those with advanced HER2-positive metastatic breast cancer.[6][11]

References

Epertinib Hydrochloride: A Technical Guide on its Role in HER2+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, accounting for 15-20% of all breast cancers, is characterized by the amplification of the ERBB2 gene, leading to overexpression of the HER2 protein.[1] This subtype is historically associated with aggressive disease and poor prognosis. The advent of HER2-targeted therapies has significantly improved patient outcomes.[1] Epertinib (B607340) (S-222611) hydrochloride is an orally active, potent, and reversible dual tyrosine kinase inhibitor (TKI) that targets HER2 and the Epidermal Growth Factor Receptor (EGFR), as well as HER4.[1][2] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and relevant experimental protocols related to the use of Epertinib hydrochloride in the treatment of HER2+ breast cancer.

Mechanism of Action

This compound competitively inhibits the ATP-binding site of the intracellular kinase domain of EGFR, HER2, and HER4.[3] In HER2-overexpressing cancer cells, HER2 receptors can form homodimers or heterodimers with other members of the ErbB family, such as EGFR and HER3.[4] This dimerization leads to the autophosphorylation of tyrosine residues in the intracellular domain, which in turn activates downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The two major signaling cascades activated by HER2 are the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[5][6] By blocking the kinase activity of HER2 and EGFR, Epertinib effectively inhibits the phosphorylation of these receptors and prevents the activation of these downstream pathways, ultimately leading to reduced tumor cell proliferation and survival.[7]

Signaling Pathway

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_dimer HER2/HER2 or HER2/HER3 Dimer PI3K PI3K HER2_dimer->PI3K Ras Ras HER2_dimer->Ras EGFR EGFR EGFR->PI3K EGFR->Ras Epertinib Epertinib hydrochloride Epertinib->HER2_dimer Inhibition Epertinib->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits HER2 and EGFR signaling pathways.

Preclinical Data

Epertinib has demonstrated potent antitumor activity in preclinical models of HER2-positive cancer.

In Vitro Activity

In cell-free kinase assays, this compound potently inhibits the enzymatic activity of EGFR, HER2, and HER4.[3] It also effectively inhibits the phosphorylation of EGFR and HER2 in cancer cell lines.[7] The inhibitory concentrations for key targets and cell lines are summarized in the table below.

Target/Cell LineAssay TypeIC50 (nM)Reference
EGFRCell-free kinase assay1.48[3][7]
HER2Cell-free kinase assay7.15[3][7]
HER4Cell-free kinase assay2.49[3][7]
NCI-N87 (p-EGFR)Cellular phosphorylation assay4.5[7]
NCI-N87 (p-HER2)Cellular phosphorylation assay1.6[7]
MDA-MB-361Cell proliferation assay26.5[7]
In Vivo Activity

In mouse xenograft models using HER2-overexpressing breast cancer cell lines, orally administered Epertinib showed significant, dose-dependent tumor growth inhibition.[7] Notably, Epertinib demonstrated 4- to 6-fold greater antitumor potency compared to lapatinib (B449) in these models.[1] Furthermore, in a brain metastasis model of breast cancer, Epertinib treatment resulted in superior survival, indicating its ability to penetrate the central nervous system (CNS).[1]

Clinical Data

Clinical trials have evaluated the safety and efficacy of this compound as both a monotherapy and in combination with other agents in patients with HER2-positive metastatic breast cancer (MBC).

Phase Ib Monotherapy Study

An extended Phase Ib study established a recommended monotherapy dose of 800 mg once daily for Epertinib in patients with solid tumors.[8] In heavily pretreated patients with HER2-positive breast cancer, Epertinib monotherapy demonstrated promising antitumor activity.[8]

Patient PopulationNObjective Response Rate (ORR)Noteworthy ObservationsReference
Heavily pretreated HER2+ Breast Cancer2119.0%Partial response in brain metastases lasting 7.5 months in one patient.[8][9]
Phase I/II Combination Therapy Study

A Phase I/II trial (EudraCT Number: 2013-003894-87) investigated Epertinib in combination with trastuzumab (Arm A), trastuzumab plus vinorelbine (B1196246) (Arm B), or trastuzumab plus capecitabine (B1668275) (Arm C) in heavily pretreated HER2-positive MBC patients, including those with brain metastases.[1][2]

Treatment ArmEpertinib Recommended DoseN (at recommended dose)Objective Response Rate (ORR)Noteworthy ObservationsReference
A: + Trastuzumab600 mg967%4 of 6 patients previously treated with T-DM1 responded.[1][2][10]
B: + Trastuzumab + Vinorelbine200 mg50%[1][2][10]
C: + Trastuzumab + Capecitabine400 mg956%4 of 7 patients responded despite prior capecitabine exposure.[1][2][10]

Measurable regression of brain metastases was observed in patients treated in both Arm A and Arm C.[2][10] The most common Grade 3/4 adverse event across all arms was diarrhea, which was generally manageable.[1][2]

Experimental Protocols

The following sections outline the general methodologies for key experiments relevant to the evaluation of this compound.

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effect of Epertinib on HER2+ breast cancer cell lines.

Methodology:

  • Cell Culture: HER2-overexpressing breast cancer cell lines (e.g., BT-474, SKBR-3, MDA-MB-361) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[11]

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting using trypan blue exclusion.[11]

  • Data Analysis: The percentage of cell growth relative to a vehicle-treated control is calculated to determine the IC50 value.[11]

Western Blot for Protein Phosphorylation

Objective: To assess the inhibitory effect of Epertinib on HER2 and downstream signaling protein phosphorylation.

Methodology:

  • Cell Treatment: HER2+ breast cancer cells are treated with Epertinib for a short duration (e.g., 1-2 hours) before stimulation with a growth factor like EGF, if necessary.

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of target proteins (e.g., p-HER2, p-Akt, p-ERK) and total protein as a loading control.[12]

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used, and the signal is detected via chemiluminescence.[12]

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of Epertinib in a living organism.

Methodology:

  • Cell Implantation: HER2+ breast cancer cells (e.g., MDA-MB-361) are subcutaneously or orthotopically (mammary fat pad) injected into immunocompromised mice (e.g., nude or NSG mice).[7][13]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. Epertinib is administered orally at various doses, typically once daily.[7]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Clinical Trial Workflow

The Phase I/II study of Epertinib in combination with other therapies followed a structured protocol to ensure patient safety and to effectively evaluate the drug's efficacy.

Clinical_Trial_Workflow cluster_dose_escalation Phase I: Dose Escalation (3+3 Design) cluster_expansion Phase II: Expansion Cohorts Start Patient Screening Eligibility Eligibility Criteria Met? - HER2+ MBC - Prior Anti-HER2 Therapy - ECOG PS 0-1 - Measurable Disease Start->Eligibility Consent Informed Consent Eligibility->Consent Yes Off_Study Off Study Eligibility->Off_Study No Enrollment Enrollment Consent->Enrollment DoseLevel1 Dose Level 1 Enrollment->DoseLevel1 DLT_Assessment1 DLT Assessment (First 21 Days) DoseLevel1->DLT_Assessment1 DoseEscalate Escalate Dose? DLT_Assessment1->DoseEscalate DoseLevel2 Dose Level 2...n DoseEscalate->DoseLevel2 Yes RP2D Determine Recommended Phase 2 Dose (RP2D) DoseEscalate->RP2D No (MTD found) DoseLevel2->DLT_Assessment1 Treatment Treatment at RP2D (Arm A, B, or C) RP2D->Treatment Tumor_Eval Tumor Evaluation (RECIST v1.1) Treatment->Tumor_Eval Safety_PK Safety & PK Monitoring Treatment->Safety_PK Progression Disease Progression or Unacceptable Toxicity Treatment->Progression Progression->Off_Study Yes Continue Continue Treatment (up to 36 weeks) Progression->Continue No Continue->Treatment

Caption: Workflow of the Phase I/II Epertinib combination therapy trial.

Mechanisms of Resistance

While Epertinib shows promise, resistance to HER2-targeted therapies is a significant clinical challenge. Mechanisms of resistance can be intrinsic or acquired and may include:

  • Alterations in the HER2 Receptor: Mutations in the HER2 kinase domain can prevent drug binding. Additionally, the expression of truncated HER2 isoforms, such as p95HER2, which lack the extracellular domain targeted by antibodies like trastuzumab, can confer resistance.[9]

  • Activation of Bypass Pathways: Upregulation of alternative signaling pathways can compensate for HER2 inhibition. This includes activation of other receptor tyrosine kinases, such as IGF-1R, or constitutive activation of downstream signaling molecules like PI3K (due to PIK3CA mutations) or Akt.[14][15]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, can actively pump TKIs out of the cancer cell, reducing their intracellular concentration and efficacy.

Conclusion

This compound is a potent dual inhibitor of HER2 and EGFR that has demonstrated significant preclinical and clinical activity in heavily pretreated HER2-positive breast cancer, including cases with challenging brain metastases. Its oral administration and manageable safety profile make it a valuable agent in the therapeutic arsenal (B13267) against this aggressive breast cancer subtype. The encouraging response rates, particularly in combination with trastuzumab and capecitabine, warrant further investigation in larger clinical trials to fully define its role in the evolving landscape of HER2-targeted therapies. Understanding the molecular mechanisms of response and resistance will be crucial for optimizing its use and developing effective combination strategies to improve outcomes for patients with HER2-positive breast cancer.

References

Epertinib Hydrochloride: A Technical Guide to its Inhibition of HER4 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib (B607340) hydrochloride (S-22611) is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI) that selectively targets the Human Epidermal Growth Factor Receptor (HER) family, with notable activity against EGFR (HER1), HER2, and HER4.[1][2] While much of the focus on HER family inhibitors has been on EGFR and HER2 due to their established roles in various cancers, the modulation of HER4 activity presents a nuanced therapeutic opportunity. HER4 signaling can have dual roles, either promoting or suppressing tumor growth depending on the cellular context.[3] This guide provides a comprehensive technical overview of epertinib hydrochloride's core function as a HER4 inhibitor, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: Inhibition of HER4 Kinase Activity

This compound exerts its therapeutic effect by competing with adenosine (B11128) triphosphate (ATP) for the binding site within the catalytic kinase domain of HER4. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.[4] The inhibition is reversible, indicating a non-covalent interaction with the receptor.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of epertinib.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC₅₀ (nM)Reference(s)
HER42.49[1][2]
EGFR1.48[1][2]
HER27.15[1][2]

Table 2: Inhibition of Cellular Phosphorylation

Cell LineTargetIC₅₀ (nM)Reference(s)
NCI-N87EGFR4.5[1]
NCI-N87HER21.6[1]

Table 3: In Vitro Cell Proliferation Inhibition

Cell LineCancer TypeIC₅₀ (nM)Reference(s)
NCI-N87Stomach8.3 ± 2.6[1]
BT-474Breast9.9 ± 0.8[1]
SK-BR-3Breast14.0 ± 3.6[1]
MDA-MB-453Breast48.6 ± 3.1[1]
MDA-MB-175VIIBreast21.6 ± 4.3[1]
HT115Colon53.3 ± 8.6[1]
Calu-3Lung241.5 ± 29.2[1]
MDA-MB-361Breast26.5[1]

Signaling Pathways

HER4 Signaling Pathway and Epertinib's Point of Inhibition

HER4 is activated by the binding of its ligands, primarily neuregulins (NRG1, NRG2, NRG3, and NRG4).[5] Ligand binding induces the formation of HER4 homodimers or heterodimers with other HER family members, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation.[6] These phosphotyrosine residues serve as docking sites for adaptor proteins, initiating downstream signaling cascades, most notably the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which regulate cell proliferation, survival, and differentiation.[7][8] this compound directly inhibits the kinase activity of HER4, thereby preventing these downstream signaling events.

HER4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER4_inactive HER4 (Inactive Monomer) HER4_dimer HER4/HER Dimer (Active) HER4_inactive->HER4_dimer Dimerization & Autophosphorylation PI3K PI3K HER4_dimer->PI3K RAS RAS HER4_dimer->RAS Epertinib Epertinib Hydrochloride Epertinib->HER4_dimer Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation Neuregulin Neuregulin (Ligand) Neuregulin->HER4_inactive Ligand Binding

HER4 Signaling Pathway and Epertinib Inhibition.

Experimental Protocols

The following are detailed, representative protocols for key experiments to characterize the activity of this compound against HER4. These protocols are based on established methodologies and should be optimized for specific experimental conditions.

In Vitro HER4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of this compound for HER4.

Materials:

  • Recombinant human HER4 kinase domain

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound serial dilutions in DMSO

  • 384-well low-volume microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 3X solution of HER4 kinase and Eu-anti-Tag antibody in Kinase Buffer A.

    • Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.

    • Prepare a 3X serial dilution of this compound in Kinase Buffer A with a constant final DMSO concentration.

  • Assay Assembly:

    • To each well of a 384-well plate, add 5 µL of the 3X this compound serial dilution (or DMSO for controls).

    • Add 5 µL of the 3X HER4 kinase/Eu-anti-Tag antibody mixture to all wells.

    • Add 5 µL of the 3X Kinase Tracer solution to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start reagent_prep Prepare 3X solutions: - Epertinib dilutions - HER4/Antibody mix - Kinase Tracer start->reagent_prep assay_assembly Assay Assembly in 384-well plate: 1. Add 5 µL Epertinib 2. Add 5 µL HER4/Antibody 3. Add 5 µL Tracer reagent_prep->assay_assembly incubation Incubate at RT for 60 min (protected from light) assay_assembly->incubation read_plate Read TR-FRET signal (Ex: 340 nm, Em: 615/665 nm) incubation->read_plate data_analysis Calculate TR-FRET ratio and plot against [Epertinib] read_plate->data_analysis ic50_calc Determine IC₅₀ using sigmoidal dose-response curve data_analysis->ic50_calc end End ic50_calc->end

Workflow for In Vitro Kinase Inhibition Assay.
Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to measure the effect of this compound on the proliferation of HER4-expressing cancer cells.

Materials:

  • HER4-expressing cancer cell line (e.g., T-47D)

  • Complete cell culture medium

  • This compound serial dilutions in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only (DMSO) controls.

    • Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Aspirate the medium and add 150 µL of solubilization solution to each well.

    • Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC₅₀ value.

Western Blot Analysis of HER4 Downstream Signaling

This protocol describes the use of western blotting to assess the effect of this compound on the phosphorylation of HER4 and its downstream effectors, AKT and ERK.

Materials:

  • HER4-expressing cancer cell line

  • Serum-free medium

  • Neuregulin-1 (NRG1)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-HER4, anti-total-HER4, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Serum-starve the cells for 24 hours.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 2 hours.

    • Stimulate the cells with NRG1 (e.g., 50 ng/mL) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow start Start cell_culture Culture & Serum Starve HER4-expressing cells start->cell_culture treatment Pre-treat with Epertinib, then stimulate with NRG1 cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE and Protein Transfer to PVDF lysis->sds_page blocking Block Membrane sds_page->blocking primary_ab Incubate with Primary Antibody (e.g., pHER4, pAKT, pERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection analysis Quantify Band Intensity detection->analysis end End analysis->end

Workflow for Western Blot Analysis.

Conclusion

This compound is a potent inhibitor of HER4, in addition to its activity against EGFR and HER2. The data and protocols presented in this guide provide a framework for the continued investigation of epertinib's therapeutic potential in cancers where HER4 signaling plays a significant role. Further research into the nuanced effects of HER4 inhibition in different tumor contexts will be crucial for the strategic development of this compound.

References

Epertinib Hydrochloride: A Technical Guide to its Discovery, Mechanism, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epertinib hydrochloride, also known as S-222611, is a potent, orally active, and reversible small-molecule tyrosine kinase inhibitor (TKI). Developed by Shionogi & Co., Ltd., it selectively targets the human epidermal growth factor receptors EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1] Preclinical and clinical studies have demonstrated its significant antitumor activity, particularly in HER2-positive cancers, including challenging cases involving brain metastases.[2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and a plausible synthetic route for this compound, supplemented with detailed experimental protocols and quantitative data.

Discovery and Development

Epertinib was identified through targeted drug discovery programs focused on developing potent and selective inhibitors of the ErbB family of receptor tyrosine kinases. The primary goal was to create a molecule with significant efficacy against tumors driven by EGFR and/or HER2 signaling, a common oncogenic driver in various cancers, including breast, gastric, and non-small cell lung cancer. Early studies established Epertinib as a potent inhibitor of EGFR, HER2, and HER4.[3] Phase I and II clinical trials have since evaluated its safety, tolerability, pharmacokinetics, and antitumor activity, showing promising results in heavily pretreated patients with HER2-positive metastatic breast cancer and other solid tumors.[2][4] A key finding has been its ability to penetrate the blood-brain barrier and induce responses in brain metastases, a significant unmet need in oncology.[1]

Mechanism of Action

Epertinib exerts its anticancer effects by competitively binding to the ATP-binding pocket within the kinase domain of EGFR, HER2, and HER4. This reversible inhibition prevents the autophosphorylation and activation of these receptors, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected are the RAS/MAPK and PI3K/Akt pathways, which are crucial for regulating cell proliferation, survival, growth, and migration. By inhibiting these pathways, Epertinib effectively induces cell cycle arrest and apoptosis in cancer cells that are dependent on ErbB signaling.

G EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->RAS_RAF PI3K_AKT PI3K/Akt/mTOR (PI3K-Akt Pathway) EGFR->PI3K_AKT HER2 HER2 HER2->RAS_RAF HER2->PI3K_AKT HER4 HER4 HER4->RAS_RAF HER4->PI3K_AKT Epertinib Epertinib HCl Epertinib->EGFR Inhibition Epertinib->HER2 Inhibition Epertinib->HER4 Inhibition Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis

Caption: Epertinib's Mechanism of Action on the ErbB Signaling Pathway.

Quantitative Biological Data

Epertinib has demonstrated potent inhibitory activity in both enzymatic and cell-based assays. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Enzymatic Inhibition

Target Kinase IC₅₀ (nM) Reference(s)
EGFR 1.48 [3]
HER2 7.15 [3]

| HER4 | 2.49 |[3] |

Table 2: In Vitro Cellular Activity (Phosphorylation & Proliferation)

Cell Line Assay Type IC₅₀ (nM) Reference(s)
NCI-N87 EGFR Phosphorylation 4.5 [3]
NCI-N87 HER2 Phosphorylation 1.6 [3]
MDA-MB-361 Cell Proliferation 26.5 [3]
NCI-N87 Cell Proliferation 8.3
BT-474 Cell Proliferation 9.9

| SK-BR-3 | Cell Proliferation | 14.0 | |

Table 3: In Vivo Antitumor Efficacy

Xenograft Model Dosing Endpoint Result Reference(s)
MDA-MB-361 0-50 mg/kg, p.o., daily Tumor Growth Significant, dose-dependent inhibition [3]
MDA-MB-361 Daily, p.o. ED₅₀ 24.1 mg/kg [3]
MDA-MB-361-luc-BR2 Daily, p.o. ED₅₀ 26.5 mg/kg [3]

| Brain Metastasis Model | 50 mg/kg, p.o., daily | Tumor Volume | Significant reduction |[3] |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol from the originator is not publicly available, a plausible synthetic route can be constructed based on established methods for preparing quinazoline-based kinase inhibitors. The core structure is typically assembled through a multi-step process involving the formation of the quinazoline (B50416) ring, followed by the introduction of the aniline (B41778) side chain and subsequent elaboration at the C6 position.

A likely synthetic strategy involves the reaction of a 4-chloro-6-iodoquinazoline (B131391) intermediate with 3-chloro-4-((3-fluorophenyl)methoxy)aniline. The resulting intermediate then undergoes a Sonogashira coupling with an appropriately protected butyne derivative, followed by deprotection and reaction to form the final oxime ether side chain. The synthesis is completed by salt formation with hydrochloric acid.

G Start Starting Materials (e.g., Substituted Anthranilic Acid) Quin Quinazoline Ring Formation Start->Quin Chloro Chlorination at C4 (e.g., SOCl2) Quin->Chloro Aniline Nucleophilic Substitution (Aniline Derivative) Chloro->Aniline Intermediate Key Quinazoline Intermediate Aniline->Intermediate SideChain Side Chain Elaboration at C6 (e.g., Sonogashira Coupling) Intermediate->SideChain Final Final Product (Epertinib Base) SideChain->Final Salt Salt Formation (HCl) Final->Salt EpertinibHCl Epertinib Hydrochloride Salt->EpertinibHCl

Caption: Plausible Synthetic Workflow for this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize Epertinib's activity.

HER2 Kinase Inhibition Assay (Biochemical)

This protocol determines the 50% inhibitory concentration (IC₅₀) of Epertinib against purified HER2 enzyme.

Materials:

  • Recombinant human HER2 kinase

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ATP solution

  • Biotinylated peptide substrate (e.g., Biotin-FLT3 (Tyr589) peptide)

  • This compound, serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare solutions of HER2 enzyme, substrate, and ATP in kinase buffer at 2x the final desired concentration.

  • Compound Plating: Add 1 µL of serially diluted Epertinib or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the 2x HER2 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of the 2x substrate/ATP mix.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination & Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and Kinase Detection Reagent as per the manufacturer's protocol. This involves a 40-minute incubation with the ADP-Glo™ Reagent, followed by a 30-minute incubation with the Kinase Detection Reagent.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of Epertinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay (MTT or SRB Assay)

This protocol measures the effect of Epertinib on the proliferation of HER2-positive cancer cell lines like MDA-MB-361.

Materials:

  • MDA-MB-361 breast cancer cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or Sulforhodamine B (SRB) dye

  • Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

Procedure:

  • Cell Seeding: Seed MDA-MB-361 cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically from 0.1 nM to 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment (SRB method): a. Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C. b. Wash the plates five times with water and allow to air dry. c. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes. d. Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. e. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration.

Mouse Xenograft Model for In Vivo Efficacy

This protocol outlines the procedure for evaluating the antitumor activity of Epertinib in an immunodeficient mouse model bearing human breast cancer xenografts.

G CellCulture 1. Cell Culture (e.g., MDA-MB-361) Harvest 2. Cell Harvest & Preparation CellCulture->Harvest Implant 3. Subcutaneous Implantation (Nude Mice) Harvest->Implant TumorGrowth 4. Tumor Growth (to ~100-150 mm³) Implant->TumorGrowth Random 5. Randomization (Vehicle & Treatment Groups) TumorGrowth->Random Treat 6. Daily Dosing (Oral Gavage) Random->Treat Monitor 7. Monitoring (Tumor Volume, Body Weight) Treat->Monitor Endpoint 8. Study Endpoint & Analysis Monitor->Endpoint

Caption: Experimental Workflow for a Mouse Xenograft Study.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • MDA-MB-361 cells

  • Matrigel

  • This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture MDA-MB-361 cells under standard conditions. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Staging: Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., at doses of 10, 25, 50 mg/kg) or the vehicle control orally once daily.

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Width² x Length) / 2. Monitor body weight and the general health of the animals.

  • Endpoint and Analysis: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis. Compare the tumor growth inhibition between the treated and vehicle groups.

Conclusion

This compound is a promising, potent, and selective inhibitor of the EGFR, HER2, and HER4 tyrosine kinases. Its robust preclinical activity, favorable safety profile, and particularly its efficacy against brain metastases mark it as a significant candidate for the treatment of HER2-positive malignancies. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of Epertinib and other novel kinase inhibitors in the drug development pipeline.

References

Epertinib Hydrochloride for Amyotrophic Lateral Sclerosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons in the brain and spinal cord, leading to muscle atrophy, paralysis, and eventual respiratory failure. The pathological mechanisms underlying ALS are complex and multifactorial, involving oxidative stress, glutamate (B1630785) excitotoxicity, neuroinflammation, and protein aggregation. Currently, there is no cure for ALS, and existing treatments offer only modest benefits, highlighting the urgent need for novel therapeutic strategies.

Epertinib hydrochloride (also known as Epertinib, RT1978, and S-222611) is an orally active, reversible, and potent small-molecule tyrosine kinase inhibitor. It has recently emerged as a promising therapeutic candidate for ALS. This technical guide provides a comprehensive overview of the core scientific and technical information regarding the use of this compound in ALS research, including its mechanism of action, preclinical data, and relevant experimental protocols.

Raya Therapeutic Inc. is currently developing Epertinib for ALS and has received Orphan Drug Designation from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for this indication.[1] The company has indicated that Epertinib has shown "significant promise in multiple preclinical models in ALS" and is a "blood-brain-barrier penetrating EGFR inhibitor".[2]

Mechanism of Action

Epertinib is a selective inhibitor of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4) tyrosine kinases. The therapeutic potential of Epertinib in ALS is believed to be primarily mediated through the inhibition of EGFR signaling.

EGFR Signaling in ALS

There is growing evidence implicating EGFR signaling in the pathogenesis of ALS. Studies have shown that EGFR mRNA is significantly overexpressed in the spinal cord of ALS patients and in the SOD1-G93A mouse model of the disease. This upregulation suggests that EGFR signaling may contribute to the neurodegenerative process. The proposed mechanisms by which EGFR inhibition may be beneficial in ALS include:

  • Modulation of Astrocyte Reactivity: EGFR signaling is known to play a role in the activation of astrocytes. In neurodegenerative diseases, reactive astrocytes can contribute to neuroinflammation and neuronal damage. Inhibition of EGFR may therefore reduce the detrimental effects of reactive gliosis.

  • Regulation of Downstream Pro-survival Pathways: EGFR signaling activates several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway. While the PI3K/Akt pathway is generally considered pro-survival, its dysregulation in the context of ALS could contribute to pathogenesis. Epertinib, by modulating EGFR activity, may restore homeostasis to these critical signaling cascades.

Epertinib's Molecular Targets

Epertinib potently and selectively inhibits the tyrosine kinase activity of EGFR, HER2, and HER4. The inhibition of these receptors prevents their autophosphorylation and the subsequent activation of downstream signaling pathways.

Preclinical Data

While specific quantitative data from preclinical studies of Epertinib in ALS models have not yet been fully published in peer-reviewed literature, announcements from Raya Therapeutic indicate positive outcomes. A poster presentation at the European Network to Cure ALS (ENCALS) meeting in June 2025 is expected to detail a survival extension in the SOD1-G93A mouse model treated with Epertinib.[2]

In Vitro Data

Raya Therapeutic utilizes in vitro assays with induced pluripotent stem cell (iPSC)-derived motor neurons to assess the efficacy of their compounds. While specific results for Epertinib have not been released, a typical experimental setup for such an assay is described in Section 5.1. The expected outcome for a promising compound like Epertinib would be a dose-dependent increase in the survival of motor neurons under stress conditions.

Table 1: Illustrative In Vitro Efficacy of Epertinib on Motor Neuron Survival (Hypothetical Data)

Epertinib Concentration (nM)Motor Neuron Survival (%)
0 (Vehicle Control)50
165
1080
10095
100098

This table presents hypothetical data for illustrative purposes. Actual data is pending publication.

In Vivo Data

The SOD1-G93A transgenic mouse is a widely used animal model for ALS. Preclinical studies in this model are crucial for evaluating the therapeutic potential of new compounds. Key outcome measures include survival, motor function, and biomarkers of neurodegeneration.

Table 2: Illustrative In Vivo Efficacy of Epertinib in SOD1-G93A Mice (Hypothetical Data)

Treatment GroupMedian Survival (days)Onset of Disease (days)Change in Motor Score (Arbitrary Units)
Vehicle Control13095-10.5
Epertinib (10 mg/kg)145105-7.2
Epertinib (30 mg/kg)155110-5.8

This table presents hypothetical data for illustrative purposes. Actual data is pending publication.

CNS Penetration and Pharmacokinetics

A critical attribute for any CNS drug is its ability to cross the blood-brain barrier (BBB). Epertinib has been described as a "blood-brain-barrier penetrating EGFR inhibitor".[2] A study in a brain metastasis model demonstrated that Epertinib accumulates in brain tumors to a greater extent than in normal brain tissue, indicating its ability to enter the CNS.

Table 3: Illustrative Pharmacokinetic Parameters of Epertinib (Hypothetical Data)

ParameterValue
Bioavailability (Oral)~40%
Tmax (plasma)2-4 hours
Half-life (plasma)~24 hours
Unbound Brain-to-Plasma Ratio (Kp,uu)> 0.5

This table presents hypothetical data for illustrative purposes. Actual data is pending publication.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway in Motor Neurons

The following diagram illustrates the EGFR signaling pathway and its potential downstream effects relevant to ALS. Epertinib acts by inhibiting the initial step of this cascade.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression ERK->GeneExpression Epertinib This compound Epertinib->EGFR Inhibits

EGFR signaling pathway and the inhibitory action of Epertinib.
Experimental Workflow for In Vitro Motor Neuron Survival Assay

This diagram outlines a typical workflow for assessing the neuroprotective effects of a compound using iPSC-derived motor neurons.

In_Vitro_Workflow start Start: iPSC Culture diff Differentiate iPSCs to Motor Neurons start->diff plate Plate Motor Neurons in 96-well plates diff->plate treat Treat with Epertinib (various concentrations) plate->treat stress Induce Stress (e.g., glutamate, oxidative stress) treat->stress incubate Incubate for 48-72h stress->incubate image Live/Dead Staining & High-Content Imaging incubate->image analyze Quantify Motor Neuron Survival image->analyze end End: Data Analysis analyze->end

Workflow for an in vitro motor neuron survival assay.
Experimental Workflow for In Vivo SOD1-G93A Mouse Study

The following diagram illustrates the key stages of a preclinical drug trial in the SOD1-G93A mouse model.

In_Vivo_Workflow start Start: Breed & Genotype SOD1-G93A Mice randomize Randomize Mice into Treatment & Control Groups start->randomize treatment Daily Oral Gavage with Epertinib or Vehicle randomize->treatment monitor Monitor Body Weight & Motor Function (e.g., Rotarod) treatment->monitor Ongoing onset Determine Disease Onset monitor->onset survival Monitor Survival monitor->survival endpoint Humane Endpoint & Tissue Collection survival->endpoint analysis Analyze Data (Survival, Motor Function, Biomarkers) endpoint->analysis end End: Study Conclusion analysis->end

Workflow for an in vivo study in the SOD1-G93A mouse model.

Experimental Protocols

In Vitro Motor Neuron Survival Assay
  • Cell Culture: Human iPSCs are differentiated into motor neurons using established protocols. Differentiated motor neurons are then plated onto 96-well plates coated with poly-D-lysine and laminin.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to final concentrations ranging from 1 nM to 10 µM. Motor neurons are pre-treated with the compound for 24 hours.

  • Induction of Stress: To model ALS-related pathology, a stressor such as glutamate (to induce excitotoxicity) or hydrogen peroxide (to induce oxidative stress) is added to the culture medium.

  • Incubation: The cells are incubated for a further 48-72 hours.

  • Viability Assessment: Cell viability is assessed using a live/dead staining kit (e.g., Calcein-AM and Ethidium Homodimer-1).

  • Imaging and Analysis: The plates are imaged using a high-content imaging system. The number of live (green fluorescent) and dead (red fluorescent) motor neurons is quantified using image analysis software. Survival is expressed as a percentage of the total number of neurons.

In Vivo SOD1-G93A Mouse Study
  • Animals: Transgenic mice expressing the human SOD1 gene with the G93A mutation (SOD1-G93A) are used. Non-transgenic littermates serve as wild-type controls.

  • Drug Administration: this compound is formulated for oral gavage. Treatment is typically initiated at a pre-symptomatic age (e.g., 50-60 days) and continued daily until the experimental endpoint. A vehicle control group receives the formulation without the active compound.

  • Monitoring of Disease Progression:

    • Body Weight: Mice are weighed three times per week. A consistent loss of body weight is an indicator of disease onset.

    • Motor Function: Motor performance is assessed weekly using tests such as the rotarod, grip strength, and hanging wire test.

    • Clinical Score: A clinical scoring system is used to assess the neurological phenotype, including tremor, gait abnormalities, and paralysis.

  • Determination of Onset and Survival: Disease onset is defined as the age at which a mouse reaches a certain clinical score or shows a defined decline in motor function. The survival endpoint is typically defined as the inability of the mouse to right itself within 30 seconds of being placed on its side.

  • Tissue Collection and Analysis: At the endpoint, tissues such as the spinal cord and brain are collected for histological and biochemical analysis, including quantification of motor neuron loss and measurement of biomarkers.

Conclusion

This compound represents a promising, mechanistically-driven therapeutic candidate for the treatment of ALS. Its ability to inhibit EGFR signaling, a pathway implicated in ALS pathogenesis, and its capacity to penetrate the blood-brain barrier provide a strong rationale for its continued development. While detailed preclinical efficacy data is eagerly awaited, the information available to date suggests that Epertinib warrants further investigation as a potential disease-modifying therapy for this devastating neurodegenerative disease. This technical guide provides a framework for researchers and drug developers to understand the scientific basis for the use of Epertinib in ALS research and to design future studies to further elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Epertinib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib hydrochloride (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor with high selectivity for the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1] By targeting these key receptors in the HER family, Epertinib disrupts downstream signaling pathways crucial for tumor cell proliferation and survival. These application notes provide a summary of cancer cell lines sensitive to Epertinib, its mechanism of action, and detailed protocols for evaluating its efficacy.

Mechanism of Action

Epertinib exerts its anti-tumor activity by inhibiting the autophosphorylation of EGFR and HER2, critical steps in the activation of downstream signaling cascades. The inhibition of these receptors leads to the downregulation of the PI3K/AKT and MAPK/ERK pathways, which are pivotal for cell growth, proliferation, and survival.

Signaling Pathway of Epertinib Inhibition

Epertinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds HER2 HER2 EGFR->HER2 Dimerizes pEGFR pEGFR EGFR->pEGFR Autophosphorylation pHER2 pHER2 HER2->pHER2 Autophosphorylation Epertinib Epertinib hydrochloride Epertinib->EGFR Inhibits Epertinib->HER2 Inhibits PI3K PI3K pEGFR->PI3K RAS RAS pEGFR->RAS pHER2->PI3K AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT Survival Survival pAKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Proliferation pERK->Proliferation

Epertinib inhibits EGFR/HER2 signaling pathways.

Cell Lines Sensitive to this compound

Epertinib has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with overexpression of EGFR and/or HER2. The half-maximal inhibitory concentration (IC50) values for Epertinib are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
NCI-N87Gastric Carcinoma8.3 ± 2.6
BT-474Breast Ductal Carcinoma9.9 ± 0.8
SK-BR-3Breast Adenocarcinoma14.0 ± 3.6
MDA-MB-175VIIBreast Carcinoma21.6 ± 4.3
MDA-MB-361Breast Carcinoma26.5
MDA-MB-453Breast Carcinoma48.6 ± 3.1
HT115Colon Carcinoma53.3 ± 8.6
Calu-3Lung Adenocarcinoma241.5 ± 29.2

Table 1: In vitro anti-proliferative activity of Epertinib in various human cancer cell lines. Data is presented as the mean ± standard deviation where available.[1]

Enzymatic Activity of Epertinib

TargetIC50 (nM)
EGFR1.48
HER27.15
HER42.49

Table 2: Enzymatic inhibitory activity of Epertinib against HER family kinases.[1]

Inhibition of Receptor Phosphorylation in NCI-N87 Cells

Target PhosphorylationIC50 (nM)
EGFR4.5
HER21.6

Table 3: Inhibitory activity of Epertinib on EGFR and HER2 phosphorylation in NCI-N87 gastric cancer cells.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound.

Experimental Workflow for Efficacy Evaluation

Epertinib_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Selection & Culture Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis (pEGFR/pHER2) Cell_Culture->Western_Blot Xenograft_Model Xenograft Tumor Model Establishment Viability_Assay->Xenograft_Model Proceed if potent Western_Blot->Xenograft_Model Proceed if target inhibited Drug_Administration Epertinib Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Efficacy_Assessment Efficacy Assessment Tumor_Measurement->Efficacy_Assessment

Workflow for evaluating the efficacy of Epertinib.
Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Epertinib on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BT-474, NCI-N87)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the Epertinib dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Epertinib).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for EGFR and HER2 Phosphorylation

This protocol is to assess the inhibitory effect of Epertinib on EGFR and HER2 phosphorylation.

Materials:

  • Cancer cell lines (e.g., NCI-N87)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pEGFR (Tyr1068), anti-EGFR, anti-pHER2 (Tyr1248), anti-HER2, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Epertinib for a specified time (e.g., 2 hours). Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of Epertinib's anti-tumor activity in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line (e.g., BT-474)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5-10 x 10^6 BT-474 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound orally once daily at the desired dose (e.g., 25-100 mg/kg). The control group receives the vehicle only.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Efficacy Assessment: Continue treatment for a predetermined period (e.g., 21-28 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates between the Epertinib-treated and control groups to determine the anti-tumor efficacy.

References

Application Notes and Protocols for Epertinib Hydrochloride in the MDA-MB-361 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Epertinib (B607340) hydrochloride (also known as S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] The MDA-MB-361 cell line, derived from a brain metastasis of human breast adenocarcinoma, is characterized by being estrogen receptor-positive (ER+), progesterone (B1679170) receptor-negative (PR-), and HER2-positive.[3] This cell line serves as a valuable in vitro model for studying the efficacy of HER2-targeted therapies. Epertinib has demonstrated significant anti-proliferative and antitumor activity in preclinical models utilizing the MDA-MB-361 cell line.[1][4]

These application notes provide detailed protocols for evaluating the effects of epertinib hydrochloride on the MDA-MB-361 cell line, including cell viability, signaling pathway modulation, and apoptosis induction.

Data Presentation

In Vitro Efficacy of this compound
Cell LineReceptor StatusEpertinib IC₅₀ (nM)Reference
MDA-MB-361 ER+, PR-, HER2+26.5[1]
NCI-N87HER2 amplified8.3 ± 2.6[1]
BT-474HER2 amplified9.9 ± 0.8[1]
SK-BR-3HER2 amplified14.0 ± 3.6[1]
MDA-MB-453HER2 amplified48.6 ± 3.1[1]
In Vivo Efficacy of this compound in MDA-MB-361 Xenograft Model
Treatment GroupDosageTumor Growth InhibitionReference
Epertinib24.1 mg/kg (ED₅₀)Significant antitumor activity[1]
Epertinib50 mg/kg (daily for 30 days)Significant reduction in brain tumor volume[4]

Mandatory Visualizations

Epertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Epertinib Epertinib HCl Epertinib->HER2 Inhibition of Autophosphorylation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Epertinib inhibits HER2 autophosphorylation, blocking downstream PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Culture Culture MDA-MB-361 cells Seed Seed cells for experiments Culture->Seed Treat Treat with Epertinib HCl (various concentrations) Seed->Treat Viability Cell Viability Assay (e.g., MTT/Resazurin) Treat->Viability Western Western Blot (p-HER2, p-Akt, p-ERK) Treat->Western Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treat->Apoptosis Data Data Analysis: - IC50 Calculation - Densitometry - Flow Cytometry Analysis Viability->Data Western->Data Apoptosis->Data

Caption: General experimental workflow for evaluating the effects of Epertinib HCl on MDA-MB-361 cells.

Experimental Protocols

Cell Culture and Maintenance of MDA-MB-361 Cells

This protocol is adapted from standard cell culture guidelines for the MDA-MB-361 cell line.[3]

Materials:

  • MDA-MB-361 cell line (e.g., ATCC® HTB-27™)

  • Leibovitz's L-15 Medium (e.g., ATCC® 30-2008™)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • 0.25% (w/v) Trypsin-0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (e.g., T-75)

  • 6-well, 24-well, or 96-well plates

  • Incubator (37°C, no CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 20% heat-inactivated FBS.

  • Cell Thawing: Thaw a cryopreserved vial of MDA-MB-361 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9.0 mL of complete growth medium and centrifuge at approximately 125 x g for 5 to 7 minutes.

  • Culturing: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 culture flask. Incubate at 37°C in a humidified incubator without CO₂.

  • Subculturing: When cells reach 70-80% confluency, remove the medium and briefly rinse the cell layer with sterile PBS. Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe under a microscope until the cells detach (usually within 5-15 minutes).

  • Neutralization and Reseeding: Add complete growth medium to neutralize the trypsin, gently pipette the cell suspension to break up clumps, and dispense into new culture vessels at a recommended split ratio of 1:2 to 1:4.

Cell Viability Assay (Resazurin Reduction Assay)

This protocol is a general guideline and should be optimized for specific experimental conditions.[5]

Materials:

  • MDA-MB-361 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Plate reader with fluorescence detection (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding: Seed MDA-MB-361 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C without CO₂.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of HER2 Signaling Pathway

This protocol provides a framework for analyzing the phosphorylation status of key proteins in the HER2 signaling cascade.[6][7]

Materials:

  • MDA-MB-361 cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-HER2 (Tyr1248), anti-HER2, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed MDA-MB-361 cells in 6-well plates. At 70-80% confluency, treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-40 µg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Perform densitometry analysis to quantify the relative protein expression, normalizing phosphorylated proteins to their total protein counterparts and loading controls (e.g., β-actin).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry.

Materials:

  • MDA-MB-361 cells

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MDA-MB-361 cells in 6-well plates and treat with this compound (e.g., at IC₅₀ and 5x IC₅₀ concentrations) for 48-72 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent or trypsin. Combine with the floating cells from the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

References

Application Notes and Protocols for Epertinib Hydrochloride Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of Epertinib (B607340) hydrochloride (also known as S-222611 hydrochloride) in mouse models for preclinical research. The protocols outlined below are based on established methodologies for tyrosine kinase inhibitors and specific data available for Epertinib.

Mechanism of Action

Epertinib hydrochloride is a potent, orally active, and reversible tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1][2] By inhibiting the autophosphorylation of these receptors, Epertinib blocks downstream signaling pathways, including the RAS-RAF-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] This targeted inhibition leads to antitumor activity in cancer models that overexpress EGFR and/or HER2.[1][5]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory concentrations and reported in vivo administration parameters for this compound in mouse models.

Table 1: In Vitro Inhibitory Activity of Epertinib

TargetIC₅₀ (nM)Cell LineAssay Type
EGFR1.48Cell-freeTyrosine Kinase Assay
HER27.15Cell-freeTyrosine Kinase Assay
HER42.49Cell-freeTyrosine Kinase Assay
EGFR Phosphorylation4.5NCI-N87Cellular Assay
HER2 Phosphorylation1.6NCI-N87Cellular Assay
Cell Proliferation26.5MDA-MB-361Cellular Assay

Data sourced from[1][2][5]

Table 2: In Vivo Administration Parameters of this compound in Mouse Models

ParameterDescriptionReference
Animal Model Athymic Nude (nu/nu) Mice, SCID miceBased on preclinical studies of EGFR/HER2 inhibitors
Tumor Models Human tumor cell xenografts (e.g., HER2+ breast cancer, EGFR+ gastric cancer, brain metastasis models)[1][6]
Route of Administration Oral Gavage[1][5]
Vehicle (Recommended) 0.5% (w/v) Methylcellulose (B11928114) in sterile water or 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineBased on common vehicles for oral administration of TKIs
Dosage Range 25 - 100 mg/kg, once daily[1][5]
Treatment Duration 10 - 28 days, depending on the tumor model and study endpoint[1][5]
Observed Antitumor Activity Dose-dependent tumor growth inhibition, reduction in brain tumor volume[1][5]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in mouse xenograft models.

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Vehicle:

    • Option A: 0.5% (w/v) Methylcellulose in sterile water

    • Option B: Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group and the desired dose (e.g., 50 mg/kg).

  • Vehicle Preparation:

    • Option A (Methylcellulose): Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature before use.

    • Option B (DMSO/PEG300/Tween-80/Saline): Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline (v/v/v/v).

  • Formulation Preparation:

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of the chosen vehicle to achieve the desired final concentration.

    • Vortex the suspension vigorously to ensure it is homogenous.

    • If necessary, sonicate the suspension for a short period to aid in dispersion.

  • Storage: Prepare the dosing solution fresh daily. If temporary storage is necessary, keep the suspension at 4°C and protect it from light. Re-vortex thoroughly before each administration.

Protocol 2: Administration of this compound via Oral Gavage

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling: Acclimatize the mice to handling and restraint prior to the start of the experiment to minimize stress.

  • Dose Calculation: Weigh each mouse before dosing to calculate the precise volume of the formulation to be administered (typically 5-10 mL/kg body weight).

  • Restraint: Properly restrain the mouse by gently scruffing the neck and back to immobilize the head and body.

  • Gavage Needle Insertion:

    • Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

  • Administration: Once the needle is correctly positioned, slowly administer the this compound formulation.

  • Post-Administration Monitoring: After administration, gently remove the gavage needle and return the mouse to its cage. Monitor the animal for any signs of distress for at least 10-15 minutes.

Protocol 3: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • Cancer cell line of interest (e.g., HER2-positive breast cancer cell line like BT-474 or JIMT-1, or an EGFR-positive gastric cancer cell line like NCI-N87)

  • Matrigel (or similar basement membrane matrix)

  • Sterile PBS or serum-free media

  • Calipers

  • Animal balance

Procedure:

  • Cell Preparation and Implantation:

    • Culture cancer cells in appropriate media until they reach 80-90% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10⁶ cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound to the treatment group via oral gavage at the predetermined dose and schedule (e.g., 50 mg/kg, once daily).

    • Administer an equal volume of the vehicle to the control group using the same schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health and behavior of the mice daily.

  • Study Endpoint:

    • Euthanize the mice when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³), or if signs of excessive toxicity or distress are observed in the treatment groups.

    • At the end of the study, excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathway

Epertinib_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR_HER2 EGFR/HER2/HER4 Ligand->EGFR_HER2 Dimerization Dimerization & Autophosphorylation EGFR_HER2->Dimerization Epertinib Epertinib HCl Epertinib->Dimerization Inhibits Ras Ras Dimerization->Ras PI3K PI3K Dimerization->PI3K JAK JAK Dimerization->JAK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Epertinib HCl inhibits EGFR/HER2/HER4 signaling pathways.

Experimental Workflow

Epertinib_Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., HER2+ Breast Cancer) Implantation 2. Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Volume = 100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomization into Groups (Vehicle vs. Epertinib) Tumor_Growth->Randomization Treatment 5. Daily Oral Gavage (Vehicle or Epertinib HCl) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint 7. Study Endpoint (Tumor size limit reached) Monitoring->Endpoint Analysis 8. Tumor Excision & Data Analysis Endpoint->Analysis

Caption: Workflow for an in vivo efficacy study of Epertinib HCl.

References

Application Notes and Protocols for Oral Epertinib Hydrochloride in Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of Epertinib hydrochloride (also known as S-222611) in preclinical xenograft models. The information is compiled from various studies to guide the design and execution of in vivo efficacy experiments.

Quantitative Data Summary

The following table summarizes the oral dosages of this compound and its observed efficacy in various cancer cell line xenograft models.

Tumor Model (Cell Line)Cancer TypeMouse StrainThis compound Dosage (mg/kg/day)Administration ScheduleObserved Antitumor Activity
NCI-N87Gastric CancerNude Mice6.25, 12.5, 25, 50DailySignificant, dose-dependent tumor growth inhibition. ED50 of 10.2 mg/kg.[1]
BT-474Breast CancerNude MiceNot specified doses, but ED50 reportedDaily for 28 daysED50 of 6.9 mg/kg.[2]
MDA-MB-361Breast CancerNude MiceNot specified doses, but ED50 reportedDaily for 28 daysED50 of 24.1 mg/kg.[2][3]
BT-474 (intrafemoral)Breast Cancer (Bone Metastasis Model)Nude Mice20DailySignificant inhibition of tumor growth.[2]
Unspecified (intracranial)Breast Cancer (Brain Metastasis Model)Nude Mice40, 80DailySignificantly prolonged survival.[2]

Experimental Protocols

This section outlines a general protocol for conducting a xenograft study with oral administration of this compound, based on methodologies reported in preclinical studies.

Materials
  • This compound (S-222611): To be formulated for oral administration.

  • Vehicle: A suitable vehicle for suspending or dissolving this compound. A commonly used vehicle is a solution of 0.5% (w/v) methylcellulose (B11928114) 400 in sterile water.

  • Cancer Cell Lines: e.g., NCI-N87 (gastric), BT-474 (breast), MDA-MB-361 (breast).

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Animals: Immunocompromised mice (e.g., female BALB/c nude mice, 4-6 weeks old).

  • Matrigel (optional): May be used to improve tumor cell engraftment.

  • Calipers: For tumor measurement.

  • Oral Gavage Needles.

  • Standard animal housing and surgical equipment.

Methods

2.2.1. Cell Culture and Preparation

  • Culture the selected cancer cell line according to standard protocols.

  • Harvest cells during the logarithmic growth phase.

  • Wash the cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS (or a mixture of PBS and Matrigel) at the desired concentration (e.g., 5 x 10^6 to 1 x 10^7 cells per 100-200 µL).

2.2.2. Tumor Implantation (Subcutaneous Xenograft Model)

  • Anesthetize the mice.

  • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Monitor the animals for tumor growth.

2.2.3. Drug Preparation and Administration

  • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control orally via gavage once daily. The volume of administration is typically 10 mL/kg body weight.

2.2.4. Tumor Measurement and Data Analysis

  • Measure tumor dimensions (length and width) with calipers two to three times per week.

  • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Analyze the data to determine the effect of this compound on tumor growth.

Visualizations

Signaling Pathway

This compound is a potent and reversible inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] Its mechanism of action involves blocking the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Epertinib This compound Epertinib->EGFR Inhibits Epertinib->HER2 Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Metastasis Metastasis RAS_RAF_MEK_ERK->Metastasis PI3K_AKT_mTOR->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

Caption: EGFR/HER2 signaling pathway inhibited by this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for a xenograft study evaluating the efficacy of oral this compound.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., NCI-N87, BT-474) Cell_Harvest 2. Cell Harvest and Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization of Mice Tumor_Growth->Randomization Treatment 6. Oral Administration (Epertinib or Vehicle) Randomization->Treatment Measurement 7. Tumor Volume Measurement Treatment->Measurement Daily Endpoint 8. Study Endpoint and Analysis Measurement->Endpoint

Caption: Experimental workflow for an this compound xenograft study.

Logical Relationship

This diagram shows the logical connection between the administration of this compound, its mechanism of action, and the resulting therapeutic effects in a xenograft model.

Logical_Relationship Drug_Admin Oral Administration of This compound Target_Inhibition Inhibition of EGFR and HER2 Tyrosine Kinases Drug_Admin->Target_Inhibition Pathway_Block Blockade of Downstream Signaling Pathways (RAS/MAPK, PI3K/AKT) Target_Inhibition->Pathway_Block Anti_Tumor_Effect Anti-Tumor Effect (Inhibition of Proliferation, Induction of Apoptosis) Pathway_Block->Anti_Tumor_Effect Tumor_Regression Tumor Growth Inhibition or Regression in Xenograft Model Anti_Tumor_Effect->Tumor_Regression

Caption: Logical flow from Epertinib administration to anti-tumor effect.

References

Epertinib Hydrochloride: Application Notes and Protocols for Brain Metastasis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib (B607340) hydrochloride (S-222611) is a potent, orally active, and reversible tyrosine kinase inhibitor with high selectivity for Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4.[1][2] Its ability to penetrate the blood-brain barrier and accumulate in brain metastases at concentrations significantly higher than other inhibitors like lapatinib (B449) makes it a promising candidate for the treatment of intracranial tumors, particularly HER2-positive breast cancer and EGFR-mutant lung cancer brain metastases.[2][3] Epertinib has demonstrated robust anti-tumor activity in various preclinical xenograft models, including intracranial implantation models, where it has been shown to be more potent than lapatinib.[1] These application notes provide detailed protocols for the in vitro and in vivo evaluation of epertinib hydrochloride in the context of brain metastasis research.

Chemical Properties

PropertyValueReference
Synonyms S-222611, S-22611[3][4]
Formulation Hydrochloride salt[4]
Molecular Weight 596.5 g/mol [5]
Solubility Soluble in DMSO (≥10 mg/ml), Water (33.33 mg/mL with sonication)[5][6]
Storage Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Protect from light.[7]
Stability Stable for ≥ 4 years when stored properly at -20°C.[5]

Mechanism of Action & Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4.[1] This inhibition blocks the autophosphorylation of these receptors, which is a critical step in the activation of downstream signaling pathways responsible for cell proliferation, survival, and invasion, such as the RAS-RAF-MAPK and PI3K/AKT pathways.[1][8] In the context of brain metastases, epertinib's efficacy is linked to its ability to cross the blood-brain barrier and inhibit these pathways within the central nervous system.

Epertinib_Mechanism_of_Action Epertinib inhibits EGFR/HER2 signaling pathways. cluster_membrane Cell Membrane cluster_pathways Downstream Signaling EGFR EGFR RAS_RAF_MAPK RAS-RAF-MAPK Pathway EGFR->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT HER2 HER2 HER2->RAS_RAF_MAPK HER2->PI3K_AKT Epertinib Epertinib HCl Epertinib->EGFR Epertinib->HER2 Proliferation Cell Proliferation, Survival, Invasion RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis

Caption: Epertinib inhibits EGFR/HER2 signaling pathways.

Quantitative Data Summary

In Vitro Kinase and Cellular Inhibitory Activity
Target/Cell LineAssay TypeIC50 (nM)Reference
EGFRKinase Assay1.48[4]
HER2Kinase Assay7.15[4]
HER4Kinase Assay2.49[4]
EGFR Phosphorylation (NCI-N87 cells)Cellular Assay4.5[4]
HER2 Phosphorylation (NCI-N87 cells)Cellular Assay1.6[4]
NCI-N87 (Gastric Carcinoma)Proliferation8.3 ± 2.6[4]
BT-474 (Breast Ductal Carcinoma)Proliferation9.9 ± 0.8[4]
SK-BR-3 (Breast Adenocarcinoma)Proliferation14.0 ± 3.6[4]
MDA-MB-361 (Breast Carcinoma, brain metastasis derivative)Proliferation26.5[4]
Calu-3 (Lung Adenocarcinoma)Proliferation241.5 ± 29.2[4]
In Vivo Brain Metastasis Distribution (Single Oral Dose, 50 mg/kg)
ModelCompoundTime Post-DosePlasma Conc. (µg/mL)Normal Brain Conc. (ng/g)Brain Metastasis Conc. (ng/g)Tumor/Brain RatioReference
MDA-MB-361-luc-BR2 (Breast)Epertinib4h1.95 ± 0.2832.5 ± 4.51140 ± 29036.5 ± 10.6[2]
MDA-MB-361-luc-BR2 (Breast)Lapatinib4h6.81 ± 0.7312.3 ± 1.5107 ± 348.8 ± 2.4[2]
NCI-H1975-luc (Lung)Epertinib4h2.76 ± 0.6639.4 ± 3.81550 ± 22039.6 ± 4.2[2]
NCI-H1975-luc (Lung)Lapatinib4h9.36 ± 1.7817.0 ± 2.31650 ± 19098.4 ± 11.4[2]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT-based)

This protocol is adapted for assessing the anti-proliferative activity of this compound on adherent cancer cell lines relevant to brain metastasis, such as MDA-MB-361 (HER2-positive breast cancer) and NCI-H1975 (EGFR T790M mutant lung cancer).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Target cancer cell lines (e.g., MDA-MB-361, NCI-H1975)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 10 µM to 0.1 nM) in complete growth medium. The final DMSO concentration in all wells should be ≤ 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared epertinib dilutions. Include vehicle control (medium with 0.1% DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix gently with a pipette to dissolve the formazan crystals. Incubate overnight at 37°C if necessary.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for EGFR/HER2 Phosphorylation

This protocol details the assessment of epertinib's inhibitory effect on EGFR and HER2 phosphorylation in a relevant cancer cell line like NCI-N87 or SK-BR-3.

Materials:

  • This compound and DMSO

  • HER2-positive cell line (e.g., SK-BR-3)

  • Serum-free medium

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-HER2 (Tyr1221/1222), anti-total-HER2, anti-phospho-EGFR, anti-total-EGFR, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

  • Drug Incubation: Treat cells with various concentrations of this compound (or vehicle control) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-phospho-HER2) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane 3 times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total HER2/EGFR and a loading control like β-actin.

  • Analysis: Quantify band intensities using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein, normalized to the loading control.

Protocol 3: In Vivo Brain Metastasis Model (Intraventricular Injection)

This protocol describes the establishment of an experimental brain metastasis model in immunocompromised mice, as detailed in the study by Tanaka et al. (2018).[2]

InVivo_Workflow Start Start: Culture Brain-Seeking Cancer Cells (e.g., MDA-MB-361-luc-BR2) Cell_Prep Prepare Cell Suspension (e.g., 1 x 10^5 cells in 2 µL PBS) Start->Cell_Prep Anesthesia Anesthetize Mouse (e.g., isoflurane) Cell_Prep->Anesthesia Injection Stereotactic Intraventricular Injection Anesthesia->Injection Monitoring Monitor Tumor Growth (Bioluminescence Imaging) Injection->Monitoring Treatment Initiate Treatment (Oral Gavage of Epertinib HCl) Monitoring->Treatment Endpoint Endpoint Analysis (Tissue Collection, IMS, etc.) Treatment->Endpoint

Caption: Workflow for in vivo brain metastasis model.

Materials:

  • Brain-seeking, luciferase-expressing cancer cells (e.g., MDA-MB-361-luc-BR2, NCI-H1975-luc)

  • Female BALB/c nude mice (5-6 weeks old)

  • Sterile PBS

  • Anesthetic (e.g., isoflurane)

  • Stereotactic apparatus for small animals

  • Hamilton syringe with a 30-gauge needle

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

  • This compound formulation for oral gavage

Procedure:

  • Cell Preparation: Culture the selected cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile, ice-cold PBS at a concentration of 1 x 10⁵ cells / 2 µL.

  • Animal Preparation: Anesthetize the mouse using isoflurane. Secure the mouse in the stereotactic frame.

  • Injection:

    • Make a small incision in the scalp to expose the skull.

    • Using stereotactic coordinates relative to the bregma, drill a small burr hole over the target injection site (e.g., right lateral ventricle).

    • Slowly lower the Hamilton syringe needle to the desired depth.

    • Inject 2 µL of the cell suspension over 2 minutes.

    • Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.

    • Suture the scalp incision.

  • Tumor Growth Monitoring:

    • Perform bioluminescence imaging (BLI) weekly to monitor the development and growth of brain metastases.

    • Inject mice intraperitoneally with D-luciferin (150 mg/kg) and image 5-10 minutes later.

  • Treatment Initiation: Once the BLI signal indicates established brain tumors (typically 2-3 weeks post-injection), randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage. Monitor animal weight and general health throughout the study.[4]

  • Endpoint and Analysis:

    • At the end of the study (due to tumor burden or pre-defined time point), euthanize the mice.

    • For pharmacokinetic and distribution studies, administer a final dose and collect plasma and brain tissue at specific time points (e.g., 4 and 8 hours post-dose).[2]

    • Perfuse animals with saline before brain extraction for distribution analysis.

    • Process brain tissue for imaging mass spectrometry (IMS), histology (H&E), or immunohistochemistry (IHC) to analyze drug concentration and tumor morphology.

Conclusion

This compound is a promising therapeutic agent for brain metastases, distinguished by its potent, selective inhibition of the EGFR/HER2/HER4 axis and its favorable brain penetration properties. The protocols outlined in these application notes provide a framework for the preclinical evaluation of epertinib and similar compounds. Rigorous in vitro characterization of cellular effects and the use of clinically relevant in vivo models of brain metastasis are crucial steps in advancing novel CNS-active cancer therapies toward clinical application.

References

Application Notes and Protocols: Epertinib Hydrochloride in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Epertinib hydrochloride in click chemistry, offering detailed protocols and data for its application in drug development and chemical biology.

This compound is a potent and selective inhibitor of epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4 tyrosine kinases.[1][2] Its chemical structure incorporates a terminal alkyne group, rendering it a valuable reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][3] This bioorthogonal reaction enables the covalent ligation of Epertinib to a variety of azide-functionalized molecules, such as fluorescent probes, biotin (B1667282) tags, or larger drug delivery systems, with high efficiency and specificity.[4][5][6][7][]

Quantitative Data

The inhibitory activity of this compound against key oncogenic tyrosine kinases and cancer cell lines is summarized below.

Target/Cell LineIC50 (nM)Notes
EGFR1.48Cell-free assay[1][2]
HER27.15Cell-free assay[1][2]
HER42.49Cell-free assay[1][2]
NCI-N87 cells (EGFR phosphorylation)4.5Cellular assay[1][3]
NCI-N87 cells (HER2 phosphorylation)1.6Cellular assay[1][3]
MDA-MB-361 cells26.5Cell proliferation assay[1][3]

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the signaling pathways mediated by EGFR, HER2, and HER4. These receptors are crucial in cell growth, proliferation, and survival, and their overactivity is a hallmark of many cancers.

EGFR_HER2_HER4_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT HER2 HER2 HER2->Ras HER2->PI3K HER2->STAT HER4 HER4 HER4->Ras HER4->PI3K HER4->STAT Epertinib Epertinib hydrochloride Epertinib->EGFR Epertinib->HER2 Epertinib->HER4 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Growth Growth mTOR->Growth STAT->Proliferation STAT->Survival

This compound inhibits EGFR, HER2, and HER4 signaling pathways.

Experimental Protocols

The following protocols provide a framework for the application of this compound in click chemistry reactions.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the fundamental steps for conjugating this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest (e.g., fluorescent dye-azide, biotin-azide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in water/DMSO.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine this compound and the azide-containing molecule in a 1:1.2 molar ratio in PBS. The final concentration of this compound should be in the range of 10-100 µM.

    • Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical final concentration is 1 mM.

    • Add CuSO4 to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or LC-MS.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography, depending on the properties of the conjugate.

Protocol 2: Labeling of an Azide-Modified Antibody Fragment (Fab) with this compound

This protocol provides a specific application for creating an antibody-drug conjugate (ADC) fragment.

Materials:

  • Azide-modified Fab fragment

  • This compound

  • All reagents from Protocol 1

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions as described in Protocol 1.

    • Prepare the azide-modified Fab fragment in PBS at a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • In a reaction tube, combine the azide-modified Fab solution with the this compound stock solution. A molar ratio of 1:5 to 1:10 (Fab:Epertinib) is recommended.

    • Premix CuSO4 and THPTA in a 1:2 molar ratio and let it stand for 2-3 minutes to form the Cu(I)-ligand complex.

    • Add the Cu(I)/THPTA complex to the reaction mixture (typically 25 equivalents relative to the azide).

    • Add sodium ascorbate (typically 40 equivalents relative to the azide) to initiate the click reaction.

  • Incubation and Purification:

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography (e.g., using a desalting column).

  • Characterization:

    • Characterize the resulting Fab-Epertinib conjugate by methods such as SDS-PAGE, mass spectrometry, and HPLC to determine the drug-to-antibody ratio (DAR).

Experimental Workflow

The general workflow for a click chemistry application involving this compound is depicted below.

Click_Chemistry_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Click Reaction (CuAAC) cluster_purification 3. Purification cluster_analysis 4. Analysis Epertinib Epertinib-Alkyne Reaction_Mix Reaction Mixture: - Epertinib-Alkyne - Azide-Molecule - CuSO4 - Sodium Ascorbate - Ligand (THPTA/TBTA) Epertinib->Reaction_Mix Azide_Molecule Azide-Molecule (e.g., Dye, Biotin, Antibody) Azide_Molecule->Reaction_Mix Purification Purification (e.g., HPLC, SEC) Reaction_Mix->Purification Analysis Characterization (e.g., LC-MS, SDS-PAGE) Purification->Analysis

General workflow for this compound click chemistry applications.

References

Application Notes and Protocols for Western Blot Analysis Following Epertinib Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib hydrochloride is a potent, orally active, and selective tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1] By inhibiting the autophosphorylation of these receptors, this compound effectively blocks downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. These pathways are critical for regulating cell proliferation, survival, differentiation, and migration. Dysregulation of the EGFR/HER2/HER4 signaling network is a key driver in the pathogenesis of various cancers, making this compound a compound of significant interest for therapeutic development.

Western blotting is an essential technique to elucidate the molecular mechanism of action of this compound. It allows for the precise quantification of the drug's impact on the phosphorylation status of EGFR, HER2, HER4, and their downstream effector proteins. These application notes provide a comprehensive guide to performing Western blot analysis to assess the efficacy of this compound treatment.

Key Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the ATP-binding site of the intracellular kinase domain of EGFR, HER2, and HER4. This prevents receptor autophosphorylation and subsequent activation of downstream signaling pathways.

EGFR/HER2 Signaling Pathway

EGFR_HER2_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Epertinib Epertinib HCl Epertinib->EGFR Inhibits Epertinib->HER2 Inhibits AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT P Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P pERK->Proliferation

HER4 Signaling Pathway

HER4_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling HER4 HER4 PI3K PI3K HER4->PI3K STAT5 STAT5 HER4->STAT5 Epertinib Epertinib HCl Epertinib->HER4 Inhibits AKT AKT PI3K->AKT Gene Gene Transcription (Proliferation, Survival) AKT->Gene pSTAT5 p-STAT5 STAT5->pSTAT5 P pSTAT5->Gene

Quantitative Data Presentation

The following tables summarize the inhibitory effects of this compound on target receptor phosphorylation and provide representative data on the downstream signaling effects of a dual EGFR/HER2 tyrosine kinase inhibitor.

Table 1: Inhibitory Activity of Epertinib on EGFR and HER2 Phosphorylation

Cell LineTarget ProteinIC50 (nM)
NCI-N87p-EGFR4.5[1]
NCI-N87p-HER21.6[1]

Table 2: Representative Dose-Dependent Inhibition of Downstream Signaling by a Dual EGFR/HER2 TKI (Afatinib) in NSCLC Cells

This data is representative of the expected effects of a potent EGFR/HER2 inhibitor and is derived from studies with Afatinib.

Treatment Concentration (nM)% Inhibition of p-AKT% Inhibition of p-ERK
00%0%
1025%30%
5060%75%
10085%90%
50095%98%

Experimental Protocols

This section provides a detailed methodology for performing a Western blot experiment to analyze the dose- and time-dependent effects of this compound on the phosphorylation of EGFR, HER2, HER4, and downstream targets such as AKT and ERK.

1. Cell Culture and Treatment

  • Cell Lines: Select appropriate cancer cell lines with known expression of EGFR, HER2, or HER4 (e.g., NCI-N87, SK-BR-3, BT-474, A431).

  • Culture Conditions: Culture cells to 70-80% confluency in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: To reduce basal signaling activity, starve the cells in a serum-free medium for 12-24 hours prior to treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM).

    • Include a vehicle-only control (DMSO) at a concentration matching the highest concentration of the inhibitor.

    • Treat the cells for the desired time points (e.g., 1, 6, 24 hours).

2. Protein Extraction (Lysis)

  • After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.

  • Normalize the protein concentration of all samples to the lowest concentration using lysis buffer.

4. Sample Preparation for Electrophoresis

  • Add 4x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to the normalized protein lysates.

  • Denature the protein samples by heating at 95-100°C for 5-10 minutes.

  • Samples can be used immediately or stored at -80°C.

5. SDS-PAGE (Gel Electrophoresis)

  • Load 20-40 µg of protein per well onto an 8-12% SDS-polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor protein separation and molecular weight.

  • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.

6. Protein Transfer (Blotting)

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S solution.

7. Immunoblotting

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: For phospho-specific antibodies, BSA is recommended over non-fat dry milk to reduce background.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (e.g., anti-p-EGFR, anti-p-HER2, anti-p-HER4, anti-p-AKT, anti-p-ERK, and their total protein counterparts) in 5% BSA/TBST according to the manufacturer's recommended dilutions.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

8. Signal Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Visualize the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands to account for any variations in protein loading.

Experimental Workflow

Western_Blot_Workflow A Cell Culture & Seeding B Serum Starvation (12-24h) A->B C Epertinib HCl Treatment (Various Concentrations & Times) B->C D Cell Lysis (RIPA Buffer + Inhibitors) C->D E Protein Quantification (BCA/Bradford Assay) D->E F SDS-PAGE E->F G Protein Transfer (PVDF) F->G H Blocking (5% BSA) G->H I Primary Antibody Incubation (Overnight at 4°C) H->I J Secondary Antibody Incubation (1h at RT) I->J K Signal Detection (ECL) J->K L Image Acquisition & Analysis (Densitometry) K->L

References

Application Notes and Protocols for Epertinib Hydrochloride in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors. Unlike traditional two-dimensional (2D) monolayers, 3D models recapitulate crucial aspects of tumor biology, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression patterns. Consequently, they offer a more predictive platform for evaluating the efficacy of anti-cancer therapeutics.

Epertinib hydrochloride is a potent, orally active, and reversible dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases. Dysregulation of the EGFR/HER2 signaling pathways is a key driver in the progression of various solid tumors, making Epertinib a promising therapeutic agent. The evaluation of Epertinib in 3D cell culture models is crucial for a more accurate assessment of its anti-tumor activity and for elucidating potential mechanisms of drug resistance.

These application notes provide a comprehensive guide for the utilization of this compound in 3D spheroid models, including detailed experimental protocols, data presentation, and visualization of key biological pathways and workflows.

Data Presentation

The following table summarizes representative inhibitory concentrations (IC50) of this compound in both 2D and 3D cell culture models of cancer cell lines with known EGFR and/or HER2 expression. It is important to note that cells cultured in 3D models often exhibit increased resistance to therapeutic agents compared to their 2D counterparts, which is reflected in the higher IC50 values.

Cell LineCancer TypeKey Target(s)2D IC50 (nM)[1]Illustrative 3D Spheroid IC50 (nM)
NCI-N87Gastric CarcinomaHER2 amplified1.6 (pHER2)25 - 75
MDA-MB-361Breast CancerHER2 amplified26.5150 - 300
SK-BR-3Breast CancerHER2 amplifiedNot specified200 - 500
BT-474Breast CancerHER2 amplifiedNot specified180 - 450
A431Epidermoid CarcinomaEGFR overexpressed4.5 (pEGFR)50 - 150

Note: 3D IC50 values are illustrative and based on the common scientific observation of increased drug resistance in 3D models. Actual values should be determined empirically for each specific experimental setup.

Signaling Pathway Inhibition by this compound

This compound exerts its anti-tumor effect by inhibiting the phosphorylation of EGFR and HER2, thereby blocking downstream signaling cascades that promote cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

Epertinib_Signaling_Pathway cluster_receptors Cell Membrane Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization Epertinib Epertinib HCl Epertinib->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: this compound inhibits EGFR/HER2 signaling.

Experimental Protocols

The following protocols provide a detailed methodology for the formation of 3D tumor spheroids, treatment with this compound, and subsequent analysis of cell viability.

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates, which prevent cells from adhering to the surface and promote cell-cell aggregation.

Materials:

  • Cancer cell lines (e.g., NCI-N87, MDA-MB-361, SK-BR-3, BT-474)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Maintain cancer cell lines in standard 2D culture flasks until they reach 70-80% confluency.

  • Cell Harvesting:

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete cell culture medium and collect the cell suspension in a sterile conical tube.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Cell Counting and Seeding:

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (typically 1,000 to 5,000 cells per 100 µL, to be optimized for each cell line).

    • Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Spheroid Formation:

    • Centrifuge the plate at a low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

    • Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.

  • Spheroid Maintenance: For long-term culture, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh medium.

Protocol 2: Treatment of 3D Spheroids with this compound

Materials:

  • Established 3D spheroids in a 96-well ULA plate

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

Procedure:

  • Preparation of Epertinib Dilutions:

    • Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is consistent across all treatment and control wells and does not exceed 0.1%.

  • Drug Treatment:

    • After 3-4 days of spheroid formation (or when spheroids have reached the desired size), carefully remove 50 µL of the medium from each well.

    • Add 50 µL of the prepared Epertinib dilutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the treated spheroids for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

Protocol 3: Cell Viability Assessment (ATP-based Assay)

This protocol describes the use of a luminescent cell viability assay that quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Treated 3D spheroids in a 96-well ULA plate

  • 3D-compatible cell viability assay reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Assay Preparation:

    • Prepare the cell viability reagent according to the manufacturer's instructions.

    • Allow the spheroid plate and the reagent to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add a volume of the prepared reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization:

    • Mix the contents of the wells by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the results to the vehicle-treated control to calculate the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the Epertinib concentration to generate a dose-response curve and determine the IC50 value.

Experimental Workflow

The following diagram illustrates the overall workflow for evaluating the efficacy of this compound in 3D spheroid models.

Experimental_Workflow Start Start Cell_Culture 2D Cell Culture (NCI-N87, SK-BR-3, etc.) Start->Cell_Culture Harvesting Cell Harvesting & Counting Cell_Culture->Harvesting Seeding Cell Seeding in ULA 96-well Plate Harvesting->Seeding Spheroid_Formation Spheroid Formation (24-72 hours) Seeding->Spheroid_Formation Drug_Treatment Treatment with Epertinib HCl Spheroid_Formation->Drug_Treatment Incubation Incubation (72 hours) Drug_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo 3D) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for 3D spheroid drug testing.

Conclusion

The use of 3D cell culture models provides a more clinically relevant platform for the preclinical evaluation of targeted therapies like this compound. The protocols and information provided herein offer a robust framework for researchers to investigate the efficacy of Epertinib in a 3D tumor microenvironment, contributing to a deeper understanding of its therapeutic potential and the mechanisms of action in a more physiologically representative setting. It is recommended that these protocols be optimized for specific cell lines and experimental conditions to ensure reproducible and reliable results.

References

Application Notes: Epertinib Hydrochloride in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epertinib (B607340) hydrochloride (S-222611) is a potent, orally active, and reversible small-molecule tyrosine kinase inhibitor (TKI).[1][2] It selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][3] Overexpression of HER2 is a key driver in several cancers, including 15-20% of breast cancers and a subset of gastric cancers, making it a critical therapeutic target.[3][4] Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient directly into an immunodeficient mouse, have become a vital preclinical platform.[5][6] These models are known to better recapitulate the heterogeneity and therapeutic responses of the original patient's tumor compared to traditional cell line-derived xenografts, making them invaluable for evaluating novel therapies like Epertinib.[5][7]

Mechanism of Action

HER2 is a member of the HER/EGFR family of receptor tyrosine kinases.[8] Upon forming heterodimers with other family members like EGFR or HER3, or homodimers when overexpressed, the intracellular kinase domain is activated.[8] This activation triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways, which drive cell proliferation, growth, and survival.[9]

Epertinib exerts its anti-tumor effect by binding to the ATP-binding pocket of the EGFR, HER2, and HER4 kinase domains, inhibiting their phosphorylation.[1][3] This blockade prevents the activation of downstream signaling pathways, ultimately leading to the inhibition of tumor cell growth and proliferation.[9] In vitro studies have shown that Epertinib can induce a more prolonged inhibition of EGFR and HER2 phosphorylation compared to other TKIs like lapatinib.[2][3]

Epertinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Dimer Receptor Dimerization (Homo/Hetero) EGFR->Dimer HER2 HER2 HER2->Dimer HER3 HER3 HER3->Dimer Phos Autophosphorylation Dimer->Phos Epertinib Epertinib Epertinib->Phos Inhibits PI3K PI3K Phos->PI3K MAPK RAS/MAPK Pathway Phos->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation MAPK->Proliferation PDX_Workflow Patient Patient Tumor (Surgical Resection/Biopsy) Transport Transport on Ice (Culture Media) Patient->Transport Process Process Tumor (Mince into fragments) Transport->Process Implant Subcutaneous Implantation into Immunodeficient Mouse (P0) Process->Implant Monitor Monitor Tumor Growth (Caliper Measurement) Implant->Monitor Harvest Harvest Tumor (1000-1500 mm³) Monitor->Harvest Divide Divide Tumor Harvest->Divide Passage Passage into New Mice (P1, P2...) Divide->Passage Propagate Cryo Cryopreserve (Tumor Bank) Divide->Cryo Bank Analysis Histology & Molecular Characterization Divide->Analysis Validate Passage->Monitor Efficacy_Study_Workflow Start Established PDX Model (e.g., HER2+ Gastric Cancer) Expand Expand Tumor Cohort Start->Expand Randomize Randomize Mice (Tumor Volume 100-200 mm³) Expand->Randomize GroupA Control Group (Vehicle, PO, QD) Randomize->GroupA GroupB Treatment Group (Epertinib, PO, QD) Randomize->GroupB Monitor Monitor Tumor Volume & Body Weight (2-3x/week) GroupA->Monitor GroupB->Monitor Endpoint Study Endpoint Reached Monitor->Endpoint Harvest Harvest Tumors & Tissues Endpoint->Harvest Data Data Analysis (TGI, Statistics) Harvest->Data

References

Troubleshooting & Optimization

Optimizing Epertinib Hydrochloride Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Epertinib hydrochloride in cell culture experiments. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a user-friendly question-and-answer format to address specific challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally active, and reversible tyrosine kinase inhibitor. It selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4)[1]. By inhibiting the autophosphorylation of these receptors, this compound effectively blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

Q2: What is a recommended starting concentration for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. A common starting point for dose-response experiments is to use a logarithmic or serial dilution series ranging from the low nanomolar (nM) to the low micromolar (µM) range. Based on available data, a concentration range of 0-10 µM for a 72-hour incubation period has been shown to selectively inhibit the proliferation of cancer cell lines expressing EGFR and/or HER2[1].

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. When preparing working solutions, the DMSO stock should be diluted into the cell culture medium to the final desired concentration. It is critical to ensure that the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Q4: How can I confirm that this compound is inhibiting its target in my cells?

A4: The most direct method to confirm target engagement is through Western blot analysis. A dose-dependent decrease in the phosphorylation of EGFR and HER2 should be observed in cells treated with this compound. You can probe for specific phosphorylated residues (e.g., p-EGFR, p-HER2) and compare the signal to the total protein levels of EGFR and HER2.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various targets and cell lines.

Table 1: Inhibitory Activity of Epertinib against Target Kinases

TargetIC₅₀ (nM)
EGFR1.48
HER27.15
HER42.49

IC₅₀ values represent the concentration of Epertinib required to inhibit 50% of the kinase activity in a cell-free assay.[1]

Table 2: In Vitro Cellular Activity of this compound

Cell LineCancer TypeTarget ExpressionAssay EndpointIncubation TimeIC₅₀ (nM)
NCI-N87Gastric CarcinomaHER2 amplifiedPhospho-HER2 Inhibition-1.6
NCI-N87Gastric CarcinomaEGFRPhospho-EGFR Inhibition-4.5
MDA-MB-361Breast CancerHER2 positiveProliferation Inhibition-26.5

IC₅₀ values in cellular assays represent the concentration required to inhibit 50% of the specified cellular process.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the effect of this compound on cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Target cells in culture

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis

This protocol is for assessing the phosphorylation status of EGFR and HER2.

Materials:

  • This compound

  • Target cells in culture

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Epertinib_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS HER4 HER4 HER4->PI3K HER4->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibition of Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Epertinib Epertinib hydrochloride Epertinib->EGFR Epertinib->HER2 Epertinib->HER4

Caption: Epertinib inhibits EGFR, HER2, and HER4 signaling.

Experimental_Workflow General Experimental Workflow A Prepare Epertinib Stock Solution (in DMSO) C Prepare Serial Dilutions in Culture Medium A->C B Seed Cells in Appropriate Culture Vessel D Treat Cells with Epertinib (and Vehicle Control) B->D C->D E Incubate for Desired Time Period D->E F Perform Downstream Assay (e.g., Viability, Western Blot) E->F G Data Acquisition and Analysis F->G Troubleshooting_Guide Troubleshooting Epertinib Experiments cluster_viability Low Viability Solutions cluster_precipitation Precipitation Solutions cluster_inconsistent Inconsistent Results Solutions Start Problem Encountered LowViability Low Cell Viability at Low Concentrations Start->LowViability Precipitation Precipitation in Media Start->Precipitation InconsistentResults Inconsistent Results Start->InconsistentResults Sol1A Lower Concentration Range LowViability->Sol1A High Sensitivity? Sol1B Check DMSO % (≤0.1%) LowViability->Sol1B Solvent Toxicity? Sol1C Use Control Cell Line LowViability->Sol1C Off-Target Effects? Sol2A Prepare Fresh Dilutions & Mix Well Precipitation->Sol2A Exceeds Solubility? Sol2B Ensure Complete Stock Dissolution Precipitation->Sol2B Stock Issue? Sol2C Refresh Media for Long Incubations Precipitation->Sol2C Instability? Sol3A Standardize Cell Seeding Density InconsistentResults->Sol3A Seeding Variation? Sol3B Prepare Fresh Dilutions for Each Experiment InconsistentResults->Sol3B Dilution Error? Sol3C Aliquot Stock Solution InconsistentResults->Sol3C Stock Degradation?

References

Epertinib hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Epertinib hydrochloride. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C.[1] If stored properly, it has a shelf life of over 3 years.[1]

Q2: What are the recommended shipping conditions for this compound?

A2: this compound is considered stable enough for shipping under ambient temperatures for a few weeks, including the time spent in customs.[1]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in DMSO.[1] For stock solutions, it is recommended to store them in sealed containers, protected from moisture. At -80°C, the stock solution is stable for up to 6 months, while at -20°C, it is stable for up to 1 month.[2] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[2]

Q4: Is there a difference in stability between this compound and its free base form?

A4: While both the salt and free base forms exhibit similar biological activity at equivalent molar concentrations, the hydrochloride salt form generally has enhanced water solubility and stability.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution The concentration of the stock solution is too high, or the solvent is not appropriate.Gently warm the solution and/or use sonication to aid dissolution.[2] If precipitation persists, consider preparing a more dilute stock solution.
Inconsistent experimental results Degradation of the compound due to improper storage or handling of the working solution.Ensure stock solutions are stored at the correct temperature and used within the recommended timeframe.[2] For in vivo experiments, always prepare the working solution fresh on the day of use.[2]
Loss of compound potency The compound may have degraded due to exposure to light, high temperatures, or extreme pH conditions.Review storage conditions and handling procedures. Protect the compound from light and store at the recommended temperatures. Avoid exposing the compound to strong acidic or basic conditions unless experimentally required.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage ConditionDurationStability
Solid 0 - 4°C, dry and darkShort-term (days to weeks)Stable
Solid -20°C, dry and darkLong-term (months to years)>3 years[1]
Stock Solution in DMSO -20°C, sealedUp to 1 monthStable[2]
Stock Solution in DMSO -80°C, sealedUp to 6 monthsStable[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for a specified period (e.g., 2, 4, 8 hours). Cool the solution and neutralize it with an appropriate amount of 1N NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for a specified period. Cool the solution and neutralize it with an appropriate amount of 1N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation: Store the solid this compound in an oven at a high temperature (e.g., 60°C) for a specified period. Also, subject the stock solution to thermal stress under the same conditions.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a light source (e.g., UV and fluorescent lamps) for a specified duration.

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to separate this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH adjusted to 4.0) and an organic solvent (e.g., acetonitrile). The exact ratio and gradient program should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound, which should be determined by UV-Vis spectrophotometry.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Epertinib HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) stock->acid Expose to stress base Base Hydrolysis (1N NaOH, 80°C) stock->base Expose to stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to stress thermal Thermal Stress (60°C) stock->thermal Expose to stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples characterization Characterization of Degradants (LC-MS) hplc->characterization Identify peaks

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_drug Drug Action cluster_receptors Receptor Tyrosine Kinases cluster_pathway Downstream Signaling cluster_response Cellular Response Epertinib This compound EGFR EGFR Epertinib->EGFR Inhibits HER2 HER2 Epertinib->HER2 Inhibits HER4 HER4 Epertinib->HER4 Inhibits PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Activates HER2->PI3K_Akt Activates HER2->RAS_MAPK Activates HER4->PI3K_Akt Activates HER4->RAS_MAPK Activates Proliferation Tumor Cell Proliferation PI3K_Akt->Proliferation Promotes Survival Tumor Cell Survival PI3K_Akt->Survival Promotes RAS_MAPK->Proliferation Promotes RAS_MAPK->Survival Promotes

Caption: this compound's mechanism of action on signaling pathways.

References

Troubleshooting Epertinib hydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with Epertinib hydrochloride, a potent inhibitor of EGFR, HER2, and HER4.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

The highly recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][3] Solubility in DMSO has been reported at concentrations up to 125 mg/mL (209.56 mM).[1] It is critical to use fresh, newly opened DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][3]

Q2: I observed conflicting data regarding this compound's solubility in water. Can I dissolve it in aqueous buffers?

There are conflicting reports on the aqueous solubility of this compound. One source indicates solubility in water at 33.33 mg/mL (55.88 mM) with the aid of sonication, while another reports it as insoluble.[1][3] The hydrochloride salt form is designed to enhance aqueous solubility over the free base.[4]

However, direct dissolution in aqueous buffers is not recommended for primary stock solutions. Due to its lipophilic nature, like many kinase inhibitors, this compound is prone to precipitation when diluted into aqueous media.[5] The best practice is to first create a high-concentration stock in DMSO and then dilute this stock into your aqueous experimental buffer.

Q3: My this compound solution appears cloudy after dilution in cell culture media. What should I do?

This is a common issue known as precipitation, which occurs when a compound's solubility limit is exceeded in an aqueous environment.[6] Here is a systematic approach to resolve this:

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below 0.5% to minimize solvent-induced artifacts and toxicity.[7]

  • Reduce Final Compound Concentration: The most direct solution is to work with a lower final concentration of this compound.

  • Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[7]

  • Incorporate Surfactants or Co-solvents: For challenging in vivo formulations, adding a small amount of a biocompatible surfactant like Tween-80 or a co-solvent like PEG300 can improve solubility.[3][7]

  • Apply Gentle Physical Methods: After dilution, briefly vortex or sonicate the working solution to help dissolve any microscopic precipitates.[5]

Q4: Can I use heat to dissolve my this compound powder?

Gentle warming in a water bath (e.g., up to 37°C) can be used as a secondary method to facilitate dissolution if vortexing and sonication are insufficient.[6] However, prolonged or excessive heating (above 50°C) should be avoided as it may risk degrading the compound.[5]

Q5: How should I store this compound powder and its stock solutions?

Proper storage is crucial for maintaining the compound's stability and activity.

  • Powder: Store the solid compound in a dry, dark environment at -20°C for long-term storage (up to 3 years) or at 4°C for short-term use.[2][3]

  • Stock Solutions: Aliquot the DMSO stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -80°C (stable for up to 1 year) or -20°C (stable for up to 1 month).[3]

Physicochemical & Solubility Data

PropertyValueSource(s)
Molecular Weight 596.48 g/mol [2]
Formula C₃₀H₂₈Cl₂FN₅O₃[2]
Target(s) EGFR, HER2, HER4[1][3]
IC₅₀ Values EGFR: 1.48 nM, HER4: 2.49 nM, HER2: 7.15 nM[1]
Solubility Profile
SolventConcentrationCommentsSource(s)
DMSO ≥100-125 mg/mL (≥167.7 - 209.6 mM)Use of sonication is recommended. Use fresh, anhydrous DMSO.[1][3]
Water 33.33 mg/mL (55.88 mM) or InsolubleUse of sonication is necessary. Data is conflicting.[1][3]
Ethanol InsolubleNot a recommended solvent.[3]

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution (MW = 596.48): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 596.48 g/mol * (1000 mg / 1 g) = 5.96 mg

  • Weighing: Carefully weigh 5.96 mg of the powder and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex for 1-2 minutes.

  • Sonication: If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.[1]

  • Storage: Aliquot the clear stock solution into single-use tubes and store at -80°C.[3]

Troubleshooting Solubility Issues: A Workflow

This workflow provides a logical progression of steps to address common solubility challenges.

G Epertinib Solubility Troubleshooting Workflow Start Start: Solubility Issue Encountered CheckSolvent 1. Check Solvent Quality Is DMSO fresh and anhydrous? Start->CheckSolvent PhysicalMethods 2. Apply Physical Methods Vortex thoroughly Use bath sonicator CheckSolvent->PhysicalMethods Yes Precipitation Issue: Precipitation upon Aqueous Dilution CheckSolvent->Precipitation Dissolved in stock, but precipitates in media GentleHeat 3. Apply Gentle Heat Warm in 37°C water bath (Use with caution) PhysicalMethods->GentleHeat Still not dissolved PhysicalMethods->Precipitation Dissolved in stock, but precipitates in media Success Success: Clear Solution Achieved PhysicalMethods->Success If stock dissolves & no precipitation GentleHeat->Precipitation Dissolved in stock, but precipitates in media GentleHeat->Success If stock dissolves & no precipitation LowerConc 4a. Lower Final Concentration Reduce compound dose Precipitation->LowerConc StepDilution 4b. Use Stepwise Dilution Avoids sharp polarity change LowerConc->StepDilution LowerConc->Success If sufficient Additives 4c. Use Co-solvents/Surfactants (e.g., PEG300, Tween-80) Check assay compatibility StepDilution->Additives StepDilution->Success If sufficient Additives->Success

Caption: A workflow for troubleshooting this compound solubility.

Epertinib Signaling Pathway

Epertinib is a potent, reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR/HER1), HER2, and HER4.[1] These receptors are key members of the ErbB family of receptor tyrosine kinases. In many cancers, the overexpression or mutation of these receptors, particularly EGFR and HER2, leads to their dimerization and subsequent activation. This triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which drive tumor cell proliferation, survival, and metastasis.[8][9][10] Epertinib exerts its anti-tumor effect by binding to the kinase domain of these receptors, blocking their activation and inhibiting these downstream signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor receptor pathway pathway inhibitor inhibitor outcome outcome EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Epertinib Epertinib Epertinib->EGFR Inhibits Epertinib->HER2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR/HER2 signaling pathway inhibited by Epertinib.

References

Potential off-target effects of Epertinib hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Epertinib hydrochloride. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What are the primary known targets of this compound?

This compound is a potent, orally active, and reversible tyrosine kinase inhibitor. Its primary targets are members of the ErbB family of receptor tyrosine kinases:

  • Epidermal Growth Factor Receptor (EGFR/ErbB1)

  • Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2)

  • Human Epidermal Growth Factor Receptor 4 (HER4/ErbB4)

TargetIC50 (nM)
EGFR1.48
HER27.15
HER42.49
Data sourced from commercially available information.[1][2][3]

2. What is a known and significant off-target effect of this compound?

Recent studies have identified a significant off-target effect of Epertinib: the inhibition of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[4] This is a noteworthy finding as these transporters are key mediators of multidrug resistance (MDR) in cancer cells. By inhibiting their function, Epertinib can potentially reverse MDR and increase the efficacy of co-administered chemotherapeutic agents.[4]

3. Are there any known off-target kinase activities for Epertinib?

Currently, there is no publicly available comprehensive kinome scan or selectivity profile for this compound. While it is known to be highly selective for EGFR, HER2, and HER4, its interaction with a broader panel of kinases has not been detailed in the public domain. Researchers should be aware that, like many ATP-competitive kinase inhibitors, Epertinib may have off-target effects on other kinases, which could lead to unexpected biological effects in experimental systems.

4. What is the likely cause of diarrhea observed in clinical studies of Epertinib?

Diarrhea is the most frequently reported adverse event in clinical trials of Epertinib.[5][6] This is considered an "on-target" effect due to the inhibition of EGFR in the gastrointestinal tract. EGFR signaling is crucial for maintaining the homeostasis of the intestinal epithelium. Inhibition of EGFR can lead to increased chloride and water secretion into the intestinal lumen, resulting in secretory diarrhea.

5. Is there any information on Epertinib's potential to cause hyperbilirubinemia (elevated bilirubin (B190676) levels)?

An extended phase Ib study of Epertinib noted bilirubin elevation in some patients. However, the underlying mechanism for this is not yet elucidated for Epertinib. Many tyrosine kinase inhibitors are known to interfere with bilirubin metabolism by inhibiting the UGT1A1 enzyme, which is responsible for bilirubin glucuronidation, or by inhibiting the OATP1B1 and OATP1B3 transporters that are involved in the hepatic uptake of bilirubin. Researchers should be aware of this potential interaction, especially when using in vivo models or interpreting data from liver-derived cell lines.

Troubleshooting Guides

Issue 1: Unexpected Phenotypes or Altered Signaling in In Vitro/In Vivo Models

Possible Cause: Off-target kinase activity.

Troubleshooting Steps:

  • Review the Literature for Similar Compounds: Investigate the known off-target profiles of other EGFR/HER2 inhibitors to identify potential candidate kinases that might be inhibited by Epertinib.

  • Perform a Kinase Selectivity Assay: If unexpected results are consistently observed, it is advisable to perform a kinase selectivity profiling assay to determine the inhibitory activity of Epertinib against a broad panel of kinases at the concentrations used in your experiments.

  • Validate Off-Target Effects: If a potential off-target kinase is identified, validate its inhibition by Epertinib in your experimental system using techniques such as Western blotting to assess the phosphorylation status of the kinase's downstream targets.

Issue 2: Discrepancies in the Efficacy of Co-administered Drugs in Cancer Cell Lines

Possible Cause: Inhibition of ABCB1 and ABCG2 by Epertinib.

Troubleshooting Steps:

  • Determine the Expression of ABCB1 and ABCG2: Check if your cell lines express high levels of ABCB1 or ABCG2. This can be done by Western blotting or qPCR.

  • Assess Drug Efflux: Use a fluorescent substrate of ABCB1 (e.g., Rhodamine 123) or ABCG2 (e.g., Hoechst 33342) to assess whether Epertinib inhibits the efflux of these substrates from your cells. A drug efflux assay using flow cytometry is a standard method for this.

  • Evaluate Synergism: If you are co-administering Epertinib with a known ABCB1 or ABCG2 substrate, perform synergy experiments (e.g., using the Chou-Talalay method) to determine if the observed enhanced efficacy is due to the inhibition of drug efflux.

Experimental Protocols

Protocol 1: Assessment of Off-Target Kinase Activity (General Protocol)

This protocol describes a general workflow for assessing the off-target kinase activity of Epertinib.

1. Kinase Selectivity Profiling (KINOMEscan™ or similar service):

  • Principle: A competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of human kinases.
  • Procedure:
  • Prepare a stock solution of this compound of known concentration.
  • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™).
  • Typically, the compound is screened at a single high concentration (e.g., 1 or 10 µM) against a panel of over 400 kinases.
  • The results are reported as percent inhibition. "Hits" are identified as kinases that show significant inhibition (e.g., >65% or >90%).
  • For significant hits, a follow-up Kd (dissociation constant) determination is recommended to quantify the binding affinity.

2. In-cell Validation of Off-Target Kinase Inhibition:

  • Principle: To confirm that Epertinib inhibits the activity of a potential off-target kinase within a cellular context.
  • Procedure:
  • Select a cell line that expresses the identified off-target kinase.
  • Treat the cells with a dose-range of this compound for a specified time.
  • Prepare cell lysates.
  • Perform Western blotting using an antibody specific for the phosphorylated form of a known downstream substrate of the off-target kinase.
  • A decrease in the phosphorylation of the substrate in the presence of Epertinib would indicate inhibition of the kinase's activity.

Protocol 2: ABCB1/ABCG2-Mediated Drug Efflux Assay

1. Materials:

  • Cancer cell lines known to overexpress ABCB1 or ABCG2 (and a parental control cell line).
  • This compound.
  • Fluorescent substrates: Rhodamine 123 (for ABCB1) or Hoechst 33342 (for ABCG2).
  • Positive controls: Verapamil (for ABCB1) or Ko143 (for ABCG2).
  • Flow cytometer.

2. Procedure:

  • Harvest cells and resuspend them in a suitable buffer (e.g., phenol (B47542) red-free medium) at a concentration of 1 x 10^6 cells/mL.
  • Aliquot the cell suspension into flow cytometry tubes.
  • Add this compound at various concentrations to the respective tubes. Include tubes with the positive control inhibitor and a vehicle control (DMSO).
  • Incubate for 30 minutes at 37°C.
  • Add the fluorescent substrate (e.g., 1 µM Rhodamine 123 or 5 µM Hoechst 33342) to all tubes.
  • Incubate for another 60-90 minutes at 37°C, protected from light.
  • Wash the cells with ice-cold PBS.
  • Resuspend the cells in fresh PBS for analysis.
  • Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in intracellular fluorescence in the presence of Epertinib indicates inhibition of the efflux pump.

Visualizations

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR HER2 HER2 HER2->Ras_Raf_MEK_ERK HER2->PI3K_Akt_mTOR HER4 HER4 HER4->Ras_Raf_MEK_ERK HER4->PI3K_Akt_mTOR Epertinib This compound Epertinib->EGFR Inhibits Epertinib->HER2 Inhibits Epertinib->HER4 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation

Caption: On-target signaling pathways inhibited by Epertinib.

ABC_Transporter_Inhibition cluster_cell Multidrug Resistant Cancer Cell ABCB1 ABCB1 (P-gp) Intracellular_Drug Increased Intracellular Drug Concentration ABCG2 ABCG2 (BCRP) Chemotherapy Chemotherapeutic Drug Chemotherapy->ABCB1 Efflux Chemotherapy->ABCG2 Efflux Epertinib This compound Epertinib->ABCB1 Inhibits Epertinib->ABCG2 Inhibits

Caption: Off-target inhibition of ABC transporters by Epertinib.

References

Technical Support Center: Management of Epertinib Hydrochloride-Induced Diarrhea in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific animal studies on Epertinib hydrochloride and its side effect profile, including diarrhea, is not extensively available in publicly accessible literature. The following troubleshooting guides and FAQs have been developed by extrapolating data from the broader class of Tyrosine Kinase Inhibitors (TKIs), particularly those targeting the Epidermal Growth Factor Receptor (EGFR) pathway. Researchers should adapt these general guidelines to their specific experimental context and in close consultation with veterinary staff.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism behind this compound-induced diarrhea?

A1: While specific data on this compound is limited, the mechanism of diarrhea for TKIs targeting EGFR is generally understood to be multifactorial.[1][2][3] It is often linked to the inhibition of EGFR in the intestinal epithelium, which can lead to:

  • Increased Chloride Secretion: EGFR signaling helps regulate intestinal fluid balance by inhibiting chloride secretion.[1][2][3][4] When TKIs block this pathway, it can lead to excessive chloride and water moving into the intestinal lumen, resulting in secretory diarrhea.[1][3][4]

  • Intestinal Mucosal Damage: EGFR is crucial for the health and regeneration of the intestinal lining.[1][2] Inhibition of EGFR can disrupt the growth and healing of the intestinal epithelium, leading to mucosal damage and subsequent diarrhea.[1]

  • Inflammation: Some studies suggest that EGFR-TKIs may promote an inflammatory environment in the intestines, contributing to diarrhea.[1]

Q2: When can we expect to see diarrhea in our animal models following this compound administration?

A2: For many TKIs, diarrhea typically appears early in the treatment course, often within the first week of administration.[3][5] The onset and severity can be dose-dependent.[1][3][6] It is crucial to implement daily monitoring of fecal consistency and animal well-being from the start of the study.

Q3: What are the first-line treatment options for managing TKI-induced diarrhea in animal studies?

A3: The primary approach involves supportive care and symptomatic treatment. Key interventions include:

  • Antidiarrheal Agents: Loperamide (B1203769) is a commonly used opioid receptor agonist that reduces gut motility and is a first-line treatment for TKI-induced diarrhea.[1][7][8]

  • Fluid and Electrolyte Support: Diarrhea can lead to dehydration and electrolyte imbalances. Subcutaneous or intravenous fluid administration may be necessary for moderate to severe cases.

  • Dietary Modification: Switching to a highly digestible or fiber-enriched diet can help manage symptoms.[9][10]

Q4: Are there other pharmacological interventions that can be considered?

A4: Yes, if first-line treatments are insufficient, other options, used under veterinary guidance, may include:

  • Budesonide (B1683875): A corticosteroid with anti-inflammatory properties that has shown efficacy in reducing TKI-induced diarrhea in some animal models.[1]

  • Bile Acid Sequestrants: Agents like colesevelam (B1170362) and colestipol can be beneficial in managing diarrhea caused by bile acid malabsorption, which can be a consequence of TKI treatment.[1]

  • Crofelemer: This agent, approved for non-infectious diarrhea in some contexts, works by inhibiting two types of chloride channels in the gut.[1][11]

Q5: Should we consider prophylactic treatment to prevent diarrhea?

A5: Prophylactic use of antidiarrheal agents like loperamide has been explored and may reduce the incidence and severity of diarrhea with some TKIs.[1] However, this should be carefully considered and integrated into the study design, as it may mask the true side effect profile of the test compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Mild, intermittent diarrhea (soft stools) Early-stage drug effect, dietary intolerance.1. Monitor: Continue close daily monitoring of fecal score, body weight, and hydration status. 2. Dietary Adjustment: Transition to a highly digestible, low-fat diet.[9][10] 3. Supportive Care: Ensure free access to fresh water and consider electrolyte supplementation in drinking water.
Moderate, persistent diarrhea Significant drug-induced secretory diarrhea or mucosal irritation.1. Administer Loperamide: Consult with the veterinarian for appropriate dosing.[1][12] 2. Fluid Therapy: Administer subcutaneous fluids to prevent dehydration. 3. Dietary Management: Continue with a highly digestible diet.[9][10] 4. Record Data: Quantify fecal water content and monitor for changes in blood parameters (electrolytes).
Severe, watery diarrhea, with or without weight loss Severe drug toxicity, significant mucosal damage, potential for systemic complications.1. Immediate Veterinary Consultation: This is a critical adverse event. 2. Intensive Fluid Support: Intravenous fluid therapy may be required.[13] 3. Consider Dose Reduction/Interruption: As per study protocol, a temporary cessation or dose reduction of this compound may be necessary. 4. Advanced Therapies: Discuss the use of budesonide or other second-line agents with the veterinarian.[1]
Diarrhea accompanied by lethargy, anorexia, or other signs of distress Systemic effects of dehydration, electrolyte imbalance, or drug toxicity.1. Immediate Veterinary Intervention: The animal's overall health is compromised. 2. Comprehensive Assessment: A full clinical workup may be necessary to assess for sepsis or other complications. 3. Supportive Care: Provide nutritional support and manage other clinical signs as directed by the veterinarian.

Data Presentation

Systematic collection of quantitative data is crucial for evaluating the incidence and severity of diarrhea. The following table provides a template for data collection in your animal studies.

Table 1: Sample Data Collection for Diarrhea Assessment

Animal IDTreatment GroupDay of StudyBody Weight (g)Fecal Score (1-5)*Fecal Water Content (%)Notes (e.g., fluid administration, medication)

*Fecal Scoring System: 1=Dry, hard pellets; 2=Formed, firm pellets; 3=Formed, soft stools; 4=Unformed, very soft stools; 5=Watery diarrhea

Experimental Protocols

Protocol 1: Fecal Water Content Analysis

  • Sample Collection: Collect a fresh fecal sample (approximately 0.5-1.0 g) in a pre-weighed, airtight container.

  • Initial Weighing: Record the total weight of the container with the fresh fecal sample.

  • Drying: Place the open container in a drying oven at 60-70°C for 24-48 hours, or until a constant weight is achieved.

  • Final Weighing: Allow the container to cool in a desiccator to prevent moisture reabsorption, then record the final weight.

  • Calculation:

    • Wet Weight = (Weight of container + fresh sample) - (Weight of empty container)

    • Dry Weight = (Weight of container + dry sample) - (Weight of empty container)

    • Fecal Water Content (%) = [(Wet Weight - Dry Weight) / Wet Weight] x 100

Protocol 2: Loperamide Administration for Moderate Diarrhea

  • Objective: To reduce gastrointestinal motility and alleviate moderate diarrhea.

  • Materials: Loperamide solution, appropriate-sized syringes for oral administration.

  • Procedure:

    • Confirm the animal is exhibiting moderate diarrhea (Fecal Score 4) and is not severely dehydrated or systemically unwell.

    • Consult with the study veterinarian to confirm the appropriate dose of loperamide (a typical starting dose for dogs is 0.08 mg/kg orally every 6-8 hours).[12]

    • Administer the calculated dose orally.

    • Monitor the animal closely for clinical improvement (reduced frequency and improved consistency of feces) and any adverse effects (e.g., constipation, sedation).

    • Continue administration as recommended by the veterinarian, typically for 1-3 days, and then taper off as the diarrhea resolves.

    • Ensure continuous access to fresh water.

Visualizations

Signaling Pathway

EGFR_Signaling_Diarrhea cluster_epithelial_cell Intestinal Epithelial Cell cluster_lumen Intestinal Lumen cluster_basolateral Basolateral Side EGFR EGFR Cl_Channel Chloride Channel EGFR->Cl_Channel Inhibits Secretion K_Channel Potassium Channel EGFR->K_Channel Modulates EGF EGF (Ligand) EGF->EGFR Binds & Activates Cl_ion Cl- H2O H2O Cl_ion->H2O Follows via Osmosis Diarrhea Diarrhea H2O->Diarrhea Cl_Channel->Cl_ion Secretion Epertinib Epertinib (TKI) Epertinib->EGFR Blocks Activation Epertinib->K_Channel Disrupts Modulation

Caption: EGFR TKI-induced diarrhea signaling pathway.

Experimental Workflow

Diarrhea_Management_Workflow Start Start of Epertinib Administration Monitor Daily Monitoring: - Fecal Score - Body Weight - Hydration Status Start->Monitor Assess Diarrhea Detected? Monitor->Assess Mild Mild (Score 3) Assess->Mild Yes Moderate Moderate (Score 4) Assess->Moderate Yes Severe Severe (Score 5) Assess->Severe Yes NoDiarrhea No Diarrhea Assess->NoDiarrhea No Diet Dietary Modification: - Highly Digestible Diet - Ensure Hydration Mild->Diet Loperamide Administer Loperamide + Subcutaneous Fluids Moderate->Loperamide VetConsult URGENT Veterinary Consultation Severe->VetConsult NoDiarrhea->Monitor ContinueMonitor Continue Daily Monitoring Diet->ContinueMonitor Loperamide->ContinueMonitor DoseAdjust Consider Dose Reduction/Interruption VetConsult->DoseAdjust DoseAdjust->Monitor ContinueMonitor->Assess

Caption: Workflow for managing diarrhea in animal studies.

Logical Troubleshooting

Troubleshooting_Diarrhea Start Animal presents with diarrhea AssessSeverity Assess Severity & Hydration Status Start->AssessSeverity IsSevere Is it severe (Score 5) OR is the animal dehydrated? AssessSeverity->IsSevere IsModerate Is it moderate (Score 4)? IsSevere->IsModerate No ActionSevere 1. URGENT Vet Consult 2. IV/SC Fluids 3. Consider Dose Interruption IsSevere->ActionSevere Yes IsMild Is it mild (Score 3)? IsModerate->IsMild No ActionModerate 1. Administer Loperamide 2. Administer SC Fluids 3. Continue Monitoring IsModerate->ActionModerate Yes ActionMild 1. Switch to Digestible Diet 2. Ensure Oral Hydration 3. Increase Monitoring Frequency IsMild->ActionMild Yes End Re-evaluate in 24 hours IsMild->End If no improvement ActionSevere->End ActionModerate->End ActionMild->End

Caption: Logical troubleshooting guide for diarrhea.

References

Technical Support Center: Epertinib Hydrochloride In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering toxicity with Epertinib hydrochloride in vitro. The information is designed to help identify the source of toxicity and provide actionable solutions to mitigate its effects, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A1: Unexpectedly high cytotoxicity can stem from several factors. Firstly, ensure accurate calculation of the drug concentration and proper solubilization. This compound's salt form generally has better water solubility and stability, but it's crucial to follow the manufacturer's instructions for preparing stock solutions.[1] Secondly, the sensitivity of your cell line to EGFR/HER2 inhibition is a key factor.[1] Cell lines with high expression of these receptors may be exquisitely sensitive. It is also possible that the observed cell death is due to off-target effects, a known concern with tyrosine kinase inhibitors (TKIs). Consider the following troubleshooting steps:

  • Verify Drug Concentration: Re-calculate the dilution series and consider having the stock solution's concentration independently verified if issues persist.

  • Assess Cell Line Sensitivity: Perform a dose-response curve with a wider range of concentrations to accurately determine the IC50 value in your specific cell line.

  • Check for Solubilization Issues: After diluting in media, inspect for any precipitation of the compound, as this can lead to inconsistent results.

  • Culture Conditions: Ensure optimal cell culture conditions, as stressed cells may be more susceptible to drug-induced toxicity.

Q2: My cells show reduced viability over time, but I'm not seeing classic signs of apoptosis. What other toxicity mechanisms could be at play?

A2: While apoptosis is a common outcome of TKI treatment, other mechanisms like mitochondrial toxicity and inhibition of glycolysis can also lead to reduced cell viability.[2][3] TKIs have been reported to impair mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS).[2][4]

  • Evaluate Mitochondrial Function: You can assess mitochondrial toxicity by measuring changes in mitochondrial membrane potential using probes like JC-1 or by quantifying cellular ATP levels. A Seahorse XF Analyzer can provide a detailed profile of cellular respiration and glycolysis.

  • "Glucose-Galactose" Assay: Culture your cells in media containing galactose instead of glucose. Cells grown in galactose are more reliant on oxidative phosphorylation for energy, making them more sensitive to mitochondrial toxicants.[4] A greater reduction in viability in galactose media compared to glucose media suggests mitochondrial dysfunction.

Q3: How can I confirm that the cell death I'm observing is due to apoptosis?

A3: Several assays can be used to specifically detect apoptosis. It is recommended to use a combination of methods to confirm the apoptotic pathway.

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

  • Caspase Activity Assays: Caspases are key mediators of apoptosis. You can measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) using colorimetric or fluorometric substrates.

  • TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

Q4: I am working with a multidrug-resistant (MDR) cell line. How might this affect my experiments with this compound?

A4: Interestingly, at sub-toxic concentrations, Epertinib has been shown to counteract multidrug resistance in cancer cells.[5][6] It can inhibit the function of ABC transporters like ABCB1 and ABCG2, which are often overexpressed in MDR cells and are responsible for pumping chemotherapeutic drugs out of the cell.[5][6] This suggests that at lower, non-toxic doses, Epertinib could potentially be used to re-sensitize MDR cells to other cytotoxic agents.[5][6] When designing your experiments, consider that at higher concentrations, you will likely observe the direct cytotoxic effects of Epertinib due to EGFR/HER2 inhibition.

Quantitative Data Summary

The following tables provide representative data on the in vitro effects of this compound. Note that these values are illustrative and the actual results may vary depending on the cell line, culture conditions, and assay used.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey Receptor ExpressionIC50 (nM)
MDA-MB-361Breast CancerHER2+26.5[1]
NCI-N87Gastric CancerHER2+1.6 (anti-HER2 phosphorylation)[1]
BT-474Breast CancerHER2+15.8
SK-BR-3Breast CancerHER2+22.4
A431Skin CancerEGFR high10.3
MCF-7Breast CancerEGFR/HER2 low>1000

Table 2: Apoptosis Induction by this compound in BT-474 Cells (48h Treatment)

Epertinib HCl (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)3.2 ± 0.51.8 ± 0.3
1015.7 ± 1.24.5 ± 0.6
2535.4 ± 2.110.2 ± 1.1
5058.9 ± 3.522.6 ± 1.9

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in NCI-N87 Cells (24h Treatment)

Epertinib HCl (nM)JC-1 Red/Green Fluorescence Ratio (normalized to control)
0 (Vehicle)1.00
100.82 ± 0.07
250.51 ± 0.05
500.28 ± 0.04

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Visualizations

EGFR_HER2_Signaling_Pathway EGFR/HER2 Signaling Pathway and Inhibition by Epertinib Ligand Ligand (e.g., EGF, NRG1) EGFR EGFR Ligand->EGFR Dimerization Dimerization EGFR->Dimerization HER2 HER2 HER2->Dimerization AutoP Autophosphorylation Dimerization->AutoP PI3K PI3K AutoP->PI3K RAS RAS AutoP->RAS Epertinib Epertinib hydrochloride Epertinib->AutoP Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR/HER2 signaling pathway inhibited by this compound.

Toxicity_Workflow Experimental Workflow for Assessing In Vitro Toxicity start Start: Treat cells with This compound viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->viability decision1 Significant decrease in viability? viability->decision1 apoptosis Apoptosis Assay (Annexin V/PI) decision1->apoptosis Yes mito Mitochondrial Toxicity Assay (e.g., JC-1, Seahorse) decision1->mito Yes end End: Correlate findings decision1->end No, proceed with functional assays mechanism Determine Mechanism of Toxicity apoptosis->mechanism mito->mechanism mechanism->end

Caption: Workflow for in vitro toxicity assessment.

Troubleshooting_Guide Troubleshooting High Cytotoxicity start High Cell Death Observed q1 Is drug concentration accurate? start->q1 sol1 Recalculate dilutions. Verify stock concentration. q1->sol1 No q2 Is the cell line highly sensitive? q1->q2 Yes a1_yes Yes a1_no No sol2 Perform wide-range dose-response. Consider using a less sensitive line for mechanistic studies. q2->sol2 Yes q3 Are there signs of precipitation? q2->q3 No a2_yes Yes a2_no No sol3 Review solubilization protocol. Use fresh dilutions. q3->sol3 Yes end Consider off-target effects or other toxicity mechanisms. q3->end No a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting high cytotoxicity.

References

Technical Support Center: Epertinib Hydrochloride & Serum Concentration Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epertinib hydrochloride. The following information addresses common issues encountered during in vitro experiments, with a focus on the impact of serum concentration on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: We are observing a significantly higher IC50 value for this compound in our cell-based assays compared to the reported biochemical assay values. What could be the cause?

A1: This is a common observation and is often attributed to the presence of serum in your cell culture medium. This compound, like many small molecule kinase inhibitors, can bind to serum proteins, primarily albumin. This protein binding reduces the free concentration of this compound available to enter the cells and inhibit its targets (EGFR, HER2, and HER4). Consequently, a higher total concentration of the inhibitor is required in the presence of serum to achieve the same level of biological effect, leading to an apparent decrease in potency (a higher IC50 value).

Q2: How can we confirm that serum protein binding is affecting our experimental results with this compound?

A2: To confirm the impact of serum proteins, you can perform a dose-response experiment where you test the activity of this compound in the presence of varying concentrations of fetal bovine serum (FBS) or purified bovine serum albumin (BSA). If serum protein binding is the primary factor, you should observe a rightward shift in the IC50 curve as the concentration of serum or albumin increases.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent, orally active, and reversible tyrosine kinase inhibitor that selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1][2] By inhibiting the kinase activity of these receptors, this compound blocks downstream signaling pathways involved in cell proliferation, survival, and differentiation.[3][4]

Q4: Are there alternative assay formats that are less susceptible to serum protein interference?

A4: While most cell-based assays measuring cellular responses will be affected by the reduction in the free concentration of the drug due to serum binding, some techniques can provide a more direct measure of target engagement within the cell. For example, a Cellular Thermal Shift Assay (CETSA) can be used to assess the binding of this compound to its target proteins directly within the cellular environment, which can be less influenced by extracellular protein binding.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

Possible Cause: Inconsistent serum concentration or lot-to-lot variability in serum.

Troubleshooting Steps:

  • Standardize Serum Concentration: Ensure that the same concentration of serum is used across all experiments you wish to compare.

  • Use a Single Lot of Serum: If possible, use the same lot of FBS for an entire set of experiments to minimize variability in protein composition.

  • Serum Starvation (with caution): For some short-term experiments (e.g., phosphorylation assays), you might consider serum-starving the cells for a few hours before and during treatment with this compound. This will minimize the effect of serum proteins. However, be aware that prolonged serum starvation can affect cell health and signaling pathways, so this should be optimized for your specific cell line and assay.

Issue 2: this compound Appears Less Potent Than Expected in a New Cell Line

Possible Cause: Differences in serum protein expression by the cell line or higher expression of drug efflux pumps.

Troubleshooting Steps:

  • Characterize Serum Protein Secretion: Some cell lines may secrete higher levels of proteins into the medium, which could contribute to inhibitor binding. While complex to analyze, be mindful of this possibility.

  • Investigate Drug Efflux: Recent studies have shown that Epertinib can be a substrate for ABC transporters like ABCB1 and ABCG2, which pump drugs out of the cell.[5] If your new cell line has high expression of these transporters, it could lead to lower intracellular concentrations of Epertinib and thus reduced activity. You can test this by co-incubating with known inhibitors of these efflux pumps.

  • Perform a Serum Concentration Matrix: Test a range of this compound concentrations against a range of serum concentrations (e.g., 0.5%, 2%, 5%, 10% FBS) to understand the sensitivity of that specific cell line to serum effects.

Data on this compound Activity

Table 1: Reported IC50 Values for this compound

Assay TypeTarget/Cell LineReported IC50 (nM)Reference
Biochemical Kinase AssayEGFR1.48[1][2]
Biochemical Kinase AssayHER27.15[1][2]
Biochemical Kinase AssayHER42.49[1][2]
Cellular Phosphorylation AssaypEGFR in NCI-N87 cells4.5[1][2]
Cellular Phosphorylation AssaypHER2 in NCI-N87 cells1.6[1][2]
Cell Proliferation AssayMDA-MB-361 cells26.5[1][2]

Note: The specific serum concentration used in the cell-based assays from the public sources is not always explicitly stated but is typically 10% FBS for routine cell culture.

Experimental Protocols

Cell Viability/Proliferation Assay (Example using a Resazurin-based method)

This protocol provides a general framework for assessing the effect of this compound on cell proliferation and can be adapted to test different serum concentrations.

  • Cell Seeding:

    • Harvest and count cells (e.g., a HER2-positive cell line like SK-BR-3 or BT-474).

    • Seed cells into a 96-well plate at a predetermined optimal density in complete growth medium (e.g., DMEM with 10% FBS).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in culture medium with the desired serum concentration (e.g., prepare separate dilution series in media containing 10%, 5%, 2%, and 0.5% FBS).

    • Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Add a resazurin-based reagent to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value for each serum concentration.

Visualizations

Signaling Pathways Inhibited by this compound

Epertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR (HER1) PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER2 HER2->PI3K_AKT HER2->RAS_MAPK HER4 HER4 HER4->PI3K_AKT HER4->RAS_MAPK Epertinib Epertinib hydrochloride Epertinib->EGFR Inhibits Epertinib->HER2 Inhibits Epertinib->HER4 Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Caption: Signaling pathways inhibited by this compound.

Experimental Workflow for Assessing Serum Impact

Serum_Impact_Workflow start Start: Seed Cells prepare_media Prepare Media with Varying Serum % start->prepare_media treat_cells Treat Cells with Epertinib Dilutions prepare_media->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay analyze Analyze Data: Calculate IC50 viability_assay->analyze compare Compare IC50 Values analyze->compare

Caption: Workflow to determine the impact of serum on Epertinib activity.

Troubleshooting Logic for Unexpected IC50 Values

Troubleshooting_Logic start Unexpected IC50 Result check_serum Was Serum % Consistent? start->check_serum check_cell_line New Cell Line? check_serum->check_cell_line Yes standardize_serum Standardize Serum Concentration and Lot check_serum->standardize_serum No investigate_efflux Investigate Efflux Pump Expression check_cell_line->investigate_efflux Yes end Re-evaluate Results check_cell_line->end No run_serum_matrix Run Serum Concentration Matrix investigate_efflux->run_serum_matrix run_serum_matrix->end standardize_serum->end

Caption: Troubleshooting logic for variable Epertinib IC50 results.

References

Technical Support Center: Epertinib Hydrochloride and ABCB1/ABCG2 Transporter Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the interaction of epertinib (B607340) hydrochloride with the ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein) transporters.

Introduction

Epertinib hydrochloride, a potent inhibitor of EGFR and HER2, has been shown to counteract multidrug resistance (MDR) in cancer cells by antagonizing the drug efflux function of ABCB1 and ABCG2 transporters.[1] At sub-toxic, submicromolar concentrations, epertinib can restore the sensitivity of MDR cancer cells to various chemotherapeutic agents by impeding the efflux function of these transporters without altering their expression levels.[1] This document provides guidance on common experimental techniques used to study these interactions and helps troubleshoot potential issues.

Signaling Pathway and Efflux Mechanism

The diagram below illustrates the general mechanism of ABC transporter-mediated drug efflux, which is inhibited by epertinib.

cluster_cell Cell Membrane cluster_inside Intracellular cluster_outside Extracellular transporter ABCB1 / ABCG2 adp ADP + Pi transporter->adp drug_out Chemotherapeutic Drug transporter->drug_out Efflux drug_in Chemotherapeutic Drug drug_in->transporter Binds epertinib_in Epertinib epertinib_in->transporter Inhibits atp ATP atp->transporter Hydrolysis start Seed ABCB1/ABCG2 overexpressing cells incubation1 Incubate with Epertinib or vehicle control start->incubation1 incubation2 Add fluorescent substrate (Calcein-AM for ABCB1, Pheophorbide A for ABCG2) incubation1->incubation2 incubation3 Incubate at 37°C incubation2->incubation3 wash Wash cells with ice-cold PBS incubation3->wash analysis Analyze intracellular fluorescence by Flow Cytometry wash->analysis end Increased fluorescence indicates inhibition analysis->end start Prepare membrane vesicles from ABCB1/ABCG2 overexpressing cells incubation1 Incubate vesicles with Epertinib at various concentrations start->incubation1 reaction_start Initiate reaction by adding Mg-ATP incubation1->reaction_start incubation2 Incubate at 37°C reaction_start->incubation2 reaction_stop Stop reaction incubation2->reaction_stop pi_detection Measure released inorganic phosphate (Pi) using a colorimetric method reaction_stop->pi_detection analysis Subtract vanadate-inhibited activity from total activity pi_detection->analysis end Calculate stimulation of ATPase activity analysis->end

References

Interpreting unexpected results in Epertinib hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting unexpected results in experiments involving Epertinib hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, orally active, and reversible tyrosine kinase inhibitor (TKI).[1][2][3] It selectively targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1][2][3][4] Its inhibitory action on these receptors blocks downstream signaling pathways involved in cell proliferation and tumor growth.[1][3]

Q2: What are the typical IC50 values for this compound against its primary targets?

The half-maximal inhibitory concentrations (IC50) for this compound are in the nanomolar range, indicating high potency.

TargetIC50 (nM)
EGFR1.48
HER27.15
HER42.49

Data compiled from multiple sources.[1][2][3]

Q3: In which cancer cell lines has this compound shown activity?

This compound has demonstrated inhibitory activity in various cancer cell lines that express its target receptors, EGFR and/or HER2.[1] For example, it inhibits the proliferation of NCI-N87 and MDA-MB-361 cells.[1][3]

Q4: Can this compound overcome multidrug resistance (MDR)?

Yes, recent studies have shown that Epertinib can counteract multidrug resistance in cancer cells. It achieves this by inhibiting the drug efflux function of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, without altering their expression levels.[5] This can lead to increased intracellular concentrations of co-administered chemotherapeutic agents.[5]

Troubleshooting Guide for Unexpected Experimental Results

This guide addresses specific unexpected outcomes that may be observed during in vitro and in vivo experiments with this compound.

Issue 1: Higher than expected potency in a multidrug-resistant (MDR) cell line.

Scenario: You are testing this compound in combination with a standard chemotherapeutic agent (e.g., Paclitaxel) on a cell line known to overexpress ABCB1 and exhibit multidrug resistance. You observe a synergistic effect that is significantly greater than anticipated.

Possible Cause: This "unexpected" synergy is likely due to Epertinib's known inhibitory effect on ABCB1 and ABCG2 transporters.[5] By blocking the efflux pump, Epertinib increases the intracellular concentration of the co-administered chemotherapeutic, thereby restoring its cytotoxic efficacy.[5]

Troubleshooting Steps:

  • Confirm ABC Transporter Expression: Verify the expression levels of ABCB1 and ABCG2 in your cell line using qPCR or Western blotting.

  • ATPase Activity Assay: Perform an ATPase activity assay to confirm that Epertinib inhibits the function of these transporters at the concentrations used in your experiments.[5]

  • Intracellular Drug Accumulation Assay: Use a fluorescent substrate of ABCB1 (e.g., Rhodamine 123) to measure intracellular accumulation with and without Epertinib treatment. An increase in fluorescence with Epertinib co-treatment would support this mechanism.

Experimental Workflow for Intracellular Drug Accumulation Assay:

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed MDR cells in a 96-well plate incubate Incubate for 24 hours seed->incubate pretreat Pre-treat with Epertinib or vehicle control incubate->pretreat add_rhodamine Add Rhodamine 123 pretreat->add_rhodamine incubate_treat Incubate for 1-2 hours add_rhodamine->incubate_treat wash Wash cells with cold PBS incubate_treat->wash lyse Lyse cells wash->lyse read_fluorescence Measure fluorescence (Excitation: 485 nm, Emission: 535 nm) lyse->read_fluorescence

Caption: Workflow for assessing intracellular drug accumulation.

Issue 2: Reduced or complete lack of efficacy in a HER2-positive cell line.

Scenario: You are treating a HER2-positive breast cancer cell line with this compound, but you observe minimal to no inhibition of cell proliferation, contrary to published data.

Possible Causes:

  • Acquired Resistance: The cell line may have developed resistance to HER2-targeted therapies through mechanisms such as secondary mutations in the HER2 kinase domain or activation of bypass signaling pathways.[6][7]

  • Cell Line Authenticity/Misidentification: The cell line may have been misidentified or may have lost its HER2 expression over time in culture.

  • HER2 Heterogeneity: The cell line population may be heterogeneous, with a subpopulation of cells that have low or no HER2 expression.[8][9]

  • Compound Instability: The this compound stock solution may have degraded.

Troubleshooting Steps:

  • Confirm HER2 Expression and Phosphorylation:

    • Perform Western blotting to confirm total HER2 expression and, crucially, its phosphorylation status (p-HER2). A lack of p-HER2 may indicate the pathway is not active.

    • Use immunohistochemistry (IHC) or fluorescence in situ hybridization (FISH) to verify HER2 amplification and expression levels, adhering to ASCO/CAP guidelines.[10][11]

  • Investigate Bypass Pathways:

    • Use a phospho-kinase array to screen for the activation of alternative signaling pathways (e.g., MET, IGF-1R).[6][12]

  • Cell Line Authentication: Have the cell line authenticated by a reputable service using short tandem repeat (STR) profiling.

  • Prepare Fresh Compound: Always use freshly prepared working solutions of this compound. Verify the integrity of the stock solution if degradation is suspected.[13]

Signaling Pathway to Investigate for Resistance:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS EGFR EGFR EGFR->PI3K EGFR->RAS MET MET MET->PI3K Bypass MET->RAS Bypass AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Promotes RAF RAF RAS->RAF Promotes MEK MEK RAF->MEK Promotes ERK ERK MEK->ERK Promotes ERK->Proliferation Promotes Epertinib Epertinib Epertinib->HER2 Inhibits Epertinib->EGFR Inhibits

Caption: Potential bypass signaling via MET activation.

Issue 3: Unexpected Off-Target Effects Observed.

Scenario: At a concentration effective for inhibiting HER2 phosphorylation, you observe a cellular phenotype that is not typically associated with EGFR/HER2/HER4 inhibition (e.g., changes in cell cycle unrelated to G1 arrest).

Possible Causes:

  • Inhibition of Other Kinases: Like many TKIs, Epertinib may have off-target effects and inhibit other kinases at certain concentrations.[13][14][15]

  • Non-Kinase Targets: The compound may interact with other proteins that are not kinases.[16]

  • Compound Purity: The this compound used may contain impurities that are biologically active.

Troubleshooting Steps:

  • Perform a Kinase Profile Screen: Test the this compound against a broad panel of kinases at the concentration of interest to identify potential off-target kinase interactions.

  • Use a Structurally Different HER2 Inhibitor: Compare the effects of Epertinib with another HER2 inhibitor (e.g., Lapatinib). If the unexpected phenotype is unique to Epertinib, it is more likely an off-target effect.[13]

  • Verify Compound Purity: Check the purity of your this compound lot using techniques like HPLC-MS.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knock down HER2. If the phenotype is not replicated by genetic knockdown, it suggests an off-target mechanism of the compound.

Logical Flow for Distinguishing On- vs. Off-Target Effects:

G start Unexpected Phenotype Observed with Epertinib q1 Does a structurally different HER2 inhibitor cause the same phenotype? start->q1 q2 Does HER2 knockdown/knockout replicate the phenotype? q1->q2 Yes off_target Likely Off-Target Effect q1->off_target No on_target Likely On-Target Effect q2->on_target Yes q2->off_target No

Caption: Decision tree for on- vs. off-target effect analysis.

Detailed Experimental Protocols

Protocol 1: Western Blot for HER2 Phosphorylation

Objective: To determine the effect of this compound on HER2 phosphorylation in a cancer cell line.

Materials:

  • HER2-positive cell line (e.g., NCI-N87)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-HER2 (Tyr1248), anti-HER2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to attach overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) or DMSO vehicle control for 2-4 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with 100 µL of lysis buffer. Scrape cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify band intensities and normalize p-HER2 to total HER2 and the loading control (GAPDH).

Protocol 2: Cell Proliferation Assay (MTT)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • DMSO (vehicle)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours in a cell culture incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

References

Epertinib hydrochloride degradation products and their effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential issues related to the degradation of epertinib (B607340) hydrochloride and its impact on experimental outcomes. As specific degradation products of epertinib hydrochloride are not extensively documented in publicly available literature, this guide focuses on general principles, preventative measures, and troubleshooting strategies applicable to tyrosine kinase inhibitors of its class.

Frequently Asked Questions (FAQs)

???+ question "What are the likely causes of this compound degradation?"

???+ question "How should I store this compound to minimize degradation?"

???+ question "What are the potential signs of this compound degradation in my experiments?"

???+ question "Could degradation products of this compound interfere with my experimental results?"

Troubleshooting Guides

Observed Issue Potential Cause Related to Degradation Recommended Troubleshooting Steps
Decreased Inhibition of EGFR/HER2/HER4 Phosphorylation The concentration of active this compound is lower than expected due to degradation.1. Prepare a fresh stock solution of this compound from a new vial of solid compound.2. Compare the activity of the fresh solution with the old solution.3. Analyze both solutions by HPLC or LC-MS to check for the presence of degradation products in the older sample.4. Ensure proper storage of stock solutions (aliquoted, -80°C, protected from light).
High Variability in Experimental Replicates Inconsistent degradation of this compound in the experimental setup (e.g., due to prolonged incubation times, exposure to light).1. Minimize the exposure of the compound to harsh conditions during the experiment.2. Prepare fresh dilutions for each experiment from a stable stock solution.3. Review the experimental protocol to identify any steps where the compound might be exposed to light or elevated temperatures for extended periods.
Unexpected Cellular Phenotypes or Toxicity Degradation products may have off-target effects or direct cytotoxicity.1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with both fresh and potentially degraded this compound solutions.2. Analyze the purity of the this compound solution using HPLC or LC-MS.3. If possible, test a different batch of the compound to rule out batch-specific impurities.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound under stress conditions, as recommended by ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate an aliquot of the stock solution and a sample of the solid compound at an elevated temperature (e.g., 70°C) for a defined period.

    • Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples and a control (unstressed) sample by a stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase Optimization:

    • Start with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Adjust the gradient profile and pH of the aqueous phase to achieve good separation between the parent epertinib peak and any degradation product peaks generated during forced degradation studies.

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Epertinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival HER2 HER2 HER2->Proliferation HER2->Survival HER4 HER4 HER4->Proliferation HER4->Survival Epertinib Epertinib Epertinib->EGFR Inhibits Epertinib->HER2 Inhibits Epertinib->HER4 Inhibits Degradation_Product Degradation Product Degradation_Product->EGFR ? Degradation_Product->HER2 ? Degradation_Product->HER4 ?

Caption: Epertinib inhibits EGFR, HER2, and HER4 signaling pathways.

Experimental_Workflow cluster_results Interpret Results start Start: Suspected Degradation fresh_prep Prepare Fresh Epertinib Solution start->fresh_prep hplc_analysis Analyze Old vs. Fresh Solution by HPLC/LC-MS fresh_prep->hplc_analysis compare_activity Compare Biological Activity (e.g., IC50) fresh_prep->compare_activity degradation_confirmed Degradation Confirmed: - New peaks in HPLC - Reduced activity hplc_analysis->degradation_confirmed no_degradation No Degradation: - Similar profiles - Similar activity hplc_analysis->no_degradation compare_activity->degradation_confirmed compare_activity->no_degradation review_storage Review Storage and Handling Procedures degradation_confirmed->review_storage troubleshoot_other Troubleshoot Other Experimental Variables no_degradation->troubleshoot_other

Caption: Troubleshooting workflow for suspected epertinib degradation.

Validation & Comparative

Epertinib Hydrochloride Demonstrates Superior Preclinical Activity Over Lapatinib in HER2-Positive Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that epertinib (B607340) hydrochloride, a potent, reversible inhibitor of HER2, EGFR, and HER4, exhibits greater anti-tumor activity in HER2-positive (HER2+) cancer models compared to lapatinib (B449), a dual tyrosine kinase inhibitor targeting EGFR and HER2. The findings, aimed at researchers, scientists, and drug development professionals, underscore epertinib's potential as a promising therapeutic agent in this space.

Epertinib has demonstrated a more prolonged inhibition of EGFR and HER2 phosphorylation in in-vitro studies and a 4- to 6-fold greater anti-tumor potency in mouse xenograft models when directly compared to lapatinib.[1] These results, coupled with evidence of superior survival in a brain metastasis model, position epertinib as a significant advancement in the targeted therapy of HER2+ malignancies.[1]

In Vitro and In Vivo Efficacy: A Comparative Look

While head-to-head preclinical studies with comprehensive quantitative data are limited in publicly available literature, the existing evidence consistently points towards the superior potency of epertinib.

Table 1: In Vitro Kinase Inhibitory Activity of Epertinib and Lapatinib

TargetEpertinib (IC50, nM)Lapatinib (IC50, nM)
EGFR1.4810.8
HER27.159.2
HER42.49367
Note: Data for epertinib and lapatinib are compiled from separate studies and may not be directly comparable due to differing experimental conditions.

Table 2: In Vitro Anti-proliferative Activity of Lapatinib in HER2+ Breast Cancer Cell Lines

Cell LineLapatinib (IC50, µM)
BT-4740.046
SK-BR-30.079
Note: Specific IC50 values for epertinib in these cell lines from a direct comparative study are not available in the reviewed literature.

In vivo studies have substantiated the in vitro findings. Epertinib has shown significant, dose-dependent tumor growth inhibition in xenograft models.[1] Lapatinib has also demonstrated efficacy in various xenograft models, leading to tumor regression. However, direct comparative studies highlight epertinib's enhanced potency.[1]

Mechanism of Action: Targeting the HER2 Pathway

Both epertinib and lapatinib are small molecule tyrosine kinase inhibitors that target the intracellular kinase domains of HER2 and EGFR. By binding to the ATP-binding pocket of these receptors, they block downstream signaling pathways crucial for tumor cell proliferation and survival, primarily the PI3K/Akt and MAPK/ERK pathways.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras EGFR EGFR EGFR->PI3K EGFR->Ras Epertinib Epertinib Epertinib->HER2 Inhibits Epertinib->EGFR Inhibits Lapatinib Lapatinib Lapatinib->HER2 Inhibits Lapatinib->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Fig. 1: Simplified HER2/EGFR Signaling Pathway Inhibition

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified HER2 and EGFR kinases.

Methodology:

  • Purified recombinant human EGFR and HER2 intracellular kinase domains are used.

  • The kinase reaction is performed in a 96-well plate format.

  • The reaction mixture contains the kinase, a peptide substrate, and ATP.

  • Test compounds (epertinib or lapatinib) are added at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at room temperature.

  • The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures the amount of ATP consumed.

  • IC50 values are calculated by plotting the percent inhibition against the log of the compound concentration.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of the compounds on HER2+ cancer cell lines.

Methodology:

  • HER2+ breast cancer cell lines (e.g., BT-474, SK-BR-3) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of epertinib or lapatinib.

  • After a 72-hour incubation period, cell viability is assessed using a colorimetric assay (e.g., MTS or WST-1) or a fluorescence-based assay that measures ATP content.

  • The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.

  • IC50 values are determined from the dose-response curves.

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of the compounds in a mouse model.

Methodology:

  • Female athymic nude mice are subcutaneously implanted with HER2+ human breast cancer cells (e.g., BT-474).

  • Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Epertinib or lapatinib is administered orally, once or twice daily, at predetermined dose levels. The vehicle is administered to the control group.

  • Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • The study continues for a specified period or until tumors in the control group reach a predetermined size.

  • Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Kinase Assay (EGFR, HER2, HER4) cell_proliferation Cell Proliferation Assay (HER2+ Cell Lines) kinase_assay->cell_proliferation western_blot Western Blot (pHER2, pAkt, pERK) cell_proliferation->western_blot xenograft_model HER2+ Xenograft Model (e.g., BT-474) western_blot->xenograft_model treatment Oral Administration (Epertinib vs. Lapatinib) xenograft_model->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring analysis Tumor Growth Inhibition Analysis monitoring->analysis start Compound Synthesis (Epertinib, Lapatinib) start->kinase_assay

Fig. 2: General Preclinical Evaluation Workflow

Conclusion

The available preclinical data strongly suggest that epertinib hydrochloride is a more potent inhibitor of HER2-driven tumor growth than lapatinib. Its enhanced in vitro and in vivo activity, particularly in challenging models such as brain metastases, highlights its potential to offer a significant clinical advantage for patients with HER2-positive cancers. Further head-to-head clinical trials are warranted to confirm these preclinical findings and to fully elucidate the comparative efficacy and safety of epertinib and lapatinib in the clinical setting.

References

A Comparative Analysis of Epertinib Hydrochloride and Gefitinib Efficacy in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key EGFR Inhibitors

In the landscape of targeted cancer therapies, particularly for non-small cell lung cancer (NSCLC), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms. This guide provides a detailed comparison of the efficacy of two such inhibitors: Epertinib hydrochloride, a multi-targeted TKI, and gefitinib (B1684475), a first-generation EGFR TKI. This analysis is based on publicly available preclinical and clinical data.

Executive Summary

This compound is a potent, orally active, reversible, and selective tyrosine kinase inhibitor of EGFR, HER2, and HER4. Gefitinib is a selective inhibitor of the EGFR tyrosine kinase. Both drugs function by competitively binding to the ATP-binding site of the enzyme's catalytic domain, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.

While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a comparative overview of their preclinical efficacy. The data suggests that Epertinib may have a broader spectrum of activity due to its inhibition of multiple HER family kinases.

Preclinical Efficacy: A Comparative Look

The preclinical efficacy of both this compound and gefitinib has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these inhibitors.

DrugTarget/Cell LineEGFR Mutation StatusIC50 (nM)
This compound EGFR (enzyme assay)N/A1.48[1][2][3]
HER2 (enzyme assay)N/A7.15[1][2][3]
HER4 (enzyme assay)N/A2.49[1][2][3]
NCI-N87 (cell-based phosphorylation)HER2 amplified1.6 (anti-HER2)[1][3]
NCI-N87 (cell-based phosphorylation)EGFR expressing4.5 (anti-EGFR)[1][3]
MDA-MB-361 (cell proliferation)HER2 amplified26.5[1][3]
Gefitinib NR6wtEGFR (Tyr1173 phosphorylation)Wild-Type37[4]
NR6wtEGFR (Tyr992 phosphorylation)Wild-Type37[4]
NR6W (Tyr1173 phosphorylation)Wild-Type26[4]
NR6W (Tyr992 phosphorylation)Wild-Type57[4]
PC-9Exon 19 Deletion77.26[5]
HCC827Exon 19 Deletion13.06[5]
H3255L858R3[5]
11-18L858R390[5]
H1975L858R, T790M> 3000
H1650Exon 19 Deletion, PTEN loss> 4000[5]

Note: The IC50 values presented are from different studies and experimental conditions, which may not be directly comparable.

Signaling Pathways and Mechanism of Action

Both this compound and gefitinib target the EGFR signaling pathway, which is a critical regulator of cell growth and proliferation.[6][7] Dysregulation of this pathway, often through mutations in the EGFR gene, is a hallmark of several cancers, including NSCLC.[6][7]

By inhibiting the tyrosine kinase activity of EGFR, these drugs block the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. This ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drugs Inhibitors cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer Dimerization & Autophosphorylation EGFR->EGFR_dimer Epertinib Epertinib HCl Epertinib->EGFR_dimer Inhibition Gefitinib Gefitinib Gefitinib->EGFR_dimer Inhibition RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGFR_dimer->RAS EGFR_dimer->PI3K

Figure 1: Simplified EGFR signaling pathway and the point of inhibition by this compound and gefitinib.

Experimental Protocols

To ensure the reproducibility and comparability of efficacy data, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in the evaluation of EGFR inhibitors.

In Vitro Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[8][9][10]

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (this compound or gefitinib) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[8][9]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[2][8][10]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[8][9]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[2][8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[9]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adherence Allow cells to adhere overnight seed_cells->adherence treatment Treat with serial dilutions of drug adherence->treatment incubation Incubate for 72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt formazan_formation Incubate for 2-4 hours (Formazan formation) add_mtt->formazan_formation solubilize Add solubilization solution formazan_formation->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end Xenograft_Workflow start Start prepare_cells Prepare cancer cell suspension start->prepare_cells implant_cells Subcutaneously implant cells into mice prepare_cells->implant_cells monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize treat_mice Administer drug or vehicle randomize->treat_mice measure_tumors Measure tumor volume and body weight regularly treat_mice->measure_tumors measure_tumors->treat_mice Continuous treatment endpoint Endpoint reached (e.g., tumor size) measure_tumors->endpoint analyze Analyze tumor growth inhibition endpoint->analyze end End analyze->end

References

Epertinib Hydrochloride in Combination with Trastuzumab: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of epertinib (B607340) hydrochloride in combination with trastuzumab for the treatment of HER2-positive metastatic breast cancer against established alternative therapies. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and study designs.

Executive Summary

Epertinib hydrochloride, an oral reversible tyrosine kinase inhibitor of EGFR, HER2, and HER4, has shown promising antitumor activity when combined with the HER2-targeted monoclonal antibody trastuzumab in patients with heavily pretreated HER2-positive metastatic breast cancer. This combination offers a dual-targeted approach to inhibiting the HER2 signaling pathway. This guide presents a comparative analysis of this combination against other therapeutic options, including lapatinib (B449) plus capecitabine, ado-trastuzumab emtansine (T-DM1), and tucatinib (B611992) plus trastuzumab and capecitabine, to inform ongoing research and development in this therapeutic area.

Mechanism of Action: Dual Blockade of the HER2 Pathway

The combination of epertinib and trastuzumab leverages two distinct mechanisms to inhibit the human epidermal growth factor receptor 2 (HER2) signaling pathway, a key driver in HER2-positive breast cancer.

Trastuzumab , a humanized monoclonal antibody, binds to the extracellular domain IV of the HER2 receptor.[1] This binding interferes with the dimerization of HER2 with other HER family members, thereby inhibiting downstream signaling.[2][3] Additionally, trastuzumab flags the cancer cell for destruction by the immune system through a process called antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4]

Epertinib is a small molecule inhibitor that reversibly binds to the intracellular tyrosine kinase domain of HER2, as well as EGFR (HER1) and HER4.[5][6] This action blocks the phosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways, that promote cell proliferation and survival.[7]

The complementary actions of these two agents provide a more comprehensive blockade of HER2 signaling than either agent alone.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER2_dimer HER2 Dimerization Ligand->HER2_dimer Activates Trastuzumab Trastuzumab Trastuzumab->HER2_dimer Inhibits TK_Domain Tyrosine Kinase Domain HER2_dimer->TK_Domain Activates Epertinib Epertinib Epertinib->TK_Domain Inhibits PI3K_Akt PI3K/Akt Pathway TK_Domain->PI3K_Akt MAPK MAPK Pathway TK_Domain->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation

Figure 1: Dual blockade of the HER2 signaling pathway by trastuzumab and epertinib.

Clinical Performance: A Comparative Analysis

The clinical efficacy of epertinib in combination with trastuzumab has been evaluated in a Phase I/II study involving heavily pretreated patients with HER2-positive metastatic breast cancer.[8][9][10] The following tables summarize the performance of this combination and compare it with other established treatment regimens. It is important to note that these data are from separate trials and not from head-to-head comparisons, which should be considered when interpreting the results.

Efficacy Data
Treatment RegimenClinical TrialPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Epertinib + Trastuzumab Phase I/IIHeavily pretreated HER2+ MBC67% (N=9)[8][9][10]Not ReportedNot Reported
Epertinib + Trastuzumab + Capecitabine Phase I/IIHeavily pretreated HER2+ MBC56% (N=9)[8][9][10]Not ReportedNot Reported
Lapatinib + Capecitabine Phase IIIHER2+ advanced BC progressed on trastuzumabNot Reported8.4 months[3]75.0 weeks[11]
Ado-trastuzumab emtansine (T-DM1) KATHERINE (adjuvant)High-risk HER2+ early BC with residual diseaseNot Applicable80.8% (3-year invasive disease-free survival)[12]89.1% (7-year)[12]
Tucatinib + Trastuzumab + Capecitabine HER2CLIMBHeavily pretreated HER2+ MBC (including brain metastases)Not Reported7.8 months (33.1% at 1 year)[4][13]21.9 months (44.9% at 2 years)[4][13]
Safety and Tolerability (Most Frequent Grade 3/4 Adverse Events)
Treatment RegimenDiarrheaHand-Foot SyndromeNausea/VomitingFatigueOther Notable AEs
Epertinib + Trastuzumab +/- Chemotherapy Yes (manageable)[8][9][10]Not specifiedNot specifiedNot specified-
Lapatinib + Capecitabine YesYesYesYes-
Ado-trastuzumab emtansine (T-DM1) Low incidenceLow incidenceYesYesThrombocytopenia[1]
Tucatinib + Trastuzumab + Capecitabine YesYesYesYesElevated aminotransferase levels[13]

Experimental Protocols: Phase I/II Study of Epertinib Combinations

The following is a summary of the methodology for the key clinical trial evaluating epertinib in combination with trastuzumab.[8][9][10]

  • Study Design: A multi-center, open-label, Phase I/II trial with dose-escalation and expansion cohorts.

  • Patient Population: Patients with HER2-positive metastatic breast cancer who had received prior HER2-directed therapy. Patients with or without brain metastases were eligible.

  • Treatment Arms:

    • Arm A: Epertinib + Trastuzumab

    • Arm B: Epertinib + Trastuzumab + Vinorelbine

    • Arm C: Epertinib + Trastuzumab + Capecitabine

  • Primary Objectives: To determine the maximum tolerated dose and recommended dose of epertinib in each combination, and to assess the safety and tolerability of the combinations.

  • Secondary Objectives: To evaluate the anti-tumor activity of the combinations, including objective response rate.

  • Dosing:

    • Epertinib was administered orally once daily.

    • Trastuzumab was administered intravenously.

    • Chemotherapy (vinorelbine or capecitabine) was administered according to standard schedules.

  • Dose Escalation: A standard 3+3 dose-escalation design was used to determine the maximum tolerated dose.

  • Expansion Cohorts: Once the recommended dose was established, additional patients were enrolled in expansion cohorts for each arm to further evaluate safety and efficacy.

Epertinib_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_arms Treatment Arms cluster_evaluation Evaluation Eligibility Patient Eligibility Criteria: - HER2+ Metastatic Breast Cancer - Prior HER2-directed therapy - With or without brain metastases Dose_Escalation Dose Escalation Phase (3+3 Design) Determine MTD & Recommended Dose Eligibility->Dose_Escalation Expansion_Cohorts Expansion Cohorts at Recommended Dose Dose_Escalation->Expansion_Cohorts Arm_A Arm A: Epertinib + Trastuzumab Arm_B Arm B: Epertinib + Trastuzumab + Vinorelbine Arm_C Arm C: Epertinib + Trastuzumab + Capecitabine Safety_Assessment Safety & Tolerability Assessment (Primary Endpoint) Arm_A->Safety_Assessment Arm_B->Safety_Assessment Arm_C->Safety_Assessment Efficacy_Assessment Efficacy Assessment (Secondary Endpoint - ORR) Safety_Assessment->Efficacy_Assessment

Figure 2: Experimental workflow of the Phase I/II trial of epertinib combinations.

Conclusion and Future Directions

The combination of epertinib and trastuzumab has demonstrated encouraging anti-tumor activity and a manageable safety profile in heavily pretreated patients with HER2-positive metastatic breast cancer.[8] The objective response rates observed in the early phase trial are noteworthy, particularly in a patient population that has progressed on prior HER2-targeted therapies.

Direct comparisons with current standards of care, such as the combination of tucatinib, trastuzumab, and capecitabine, are needed to definitively establish the role of epertinib in the treatment landscape. Future research should focus on randomized controlled trials to further evaluate the efficacy and safety of this combination in larger patient populations and in earlier lines of therapy. Additionally, the potential for epertinib to cross the blood-brain barrier warrants further investigation, as there is a significant unmet need for effective treatments for brain metastases in this patient population.

References

Synergistic effects of Epertinib hydrochloride with chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epertinib hydrochloride, a potent and selective tyrosine kinase inhibitor of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4, is emerging as a promising candidate for combination cancer therapies.[1][2][3] Its mechanism of action, centered on the inhibition of receptor phosphorylation and downstream signaling pathways, presents a strong rationale for synergistic interactions with traditional cytotoxic chemotherapy agents.[1] This guide provides a comparative analysis of the synergistic effects of this compound with various chemotherapies, supported by available clinical and preclinical data, and outlines detailed experimental protocols for further investigation.

Mechanism of Action: Targeting the HER Pathway

This compound exerts its anti-tumor effects by reversibly binding to the ATP-binding site of the intracellular tyrosine kinase domain of EGFR, HER2, and HER4. This action blocks the phosphorylation of these receptors, thereby inhibiting the activation of downstream signaling cascades crucial for cancer cell proliferation, survival, and metastasis, such as the RAS/RAF/MAPK and PI3K/AKT pathways.[4][5][6][7][8]

HER_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand HER_Receptor EGFR/HER2/HER4 Ligand->HER_Receptor Ligand Binding P P HER_Receptor->P Autophosphorylation Epertinib Epertinib Epertinib->HER_Receptor Inhibition RAS_RAF_MAPK RAS-RAF-MAPK Pathway P->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway P->PI3K_AKT JAK_STAT JAK/STAT Pathway P->JAK_STAT Transcription Gene Transcription (Proliferation, Survival) RAS_RAF_MAPK->Transcription PI3K_AKT->Transcription JAK_STAT->Transcription

Caption: Epertinib inhibits HER receptor phosphorylation.

Synergistic Effects with Chemotherapy: Clinical Evidence

A significant phase I/II clinical trial investigated the efficacy of Epertinib in combination with trastuzumab and standard chemotherapy agents in patients with HER2-positive metastatic breast cancer. The study demonstrated promising synergistic activity, particularly with capecitabine (B1668275).

Treatment CombinationRecommended Epertinib DoseObjective Response Rate (ORR)Patient Population (n)
Epertinib + Trastuzumab600 mg67%9
Epertinib + Trastuzumab + Vinorelbine (B1196246)200 mg0%5
Epertinib + Trastuzumab + Capecitabine400 mg56%9
Data from Spicer et al., 2019.

The combination of Epertinib with trastuzumab and capecitabine showed a notable objective response rate, suggesting a synergistic or additive anti-tumor effect in this patient population. The lack of response in the vinorelbine arm at the tested dose warrants further investigation, potentially at different dosing schedules or in different cancer types.

Putative Mechanisms of Synergy

While direct preclinical studies detailing the synergistic mechanisms of Epertinib with capecitabine and vinorelbine are not yet published, the known mechanisms of each agent allow for the formulation of strong hypotheses.

Epertinib and Capecitabine: Capecitabine is a prodrug of 5-fluorouracil (B62378) (5-FU), which inhibits thymidylate synthase, a critical enzyme in DNA synthesis.[9][10][11] The efficacy of capecitabine can be enhanced by up-regulators of thymidine (B127349) phosphorylase, the enzyme that converts capecitabine to 5-FU.[9][10][11] It is plausible that by blocking the HER signaling pathways, Epertinib modulates the tumor microenvironment or intracellular signaling in a way that increases the expression or activity of thymidine phosphorylase, leading to higher intratumoral concentrations of 5-FU and enhanced cytotoxicity.

Epertinib and Vinorelbine: Vinorelbine is a microtubule inhibitor that disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.[12][13][14] Synergy could arise from a multi-pronged attack on the cancer cell. Epertinib's inhibition of survival signals from the HER pathway could lower the threshold for apoptosis induction by vinorelbine. By arresting cells in different phases of the cell cycle, the combination could prevent the emergence of resistant clones.

Furthermore, a recent study has shown that Epertinib can counteract multidrug resistance by inhibiting the drug efflux pumps ABCB1 and ABCG2.[15] This suggests that Epertinib could enhance the efficacy of various chemotherapy agents, including capecitabine and vinorelbine, by increasing their intracellular concentration and retention.

Synergy_Workflow cluster_preclinical Preclinical Investigation cluster_mechanism Mechanism of Action Studies CellLines Select Cancer Cell Lines MTT In Vitro Viability Assays CellLines->MTT Single agents & combinations CI Calculate Combination Index MTT->CI Dose-response data Xenograft In Vivo Tumor Models CI->Xenograft Identify synergistic combinations WesternBlot Western Blot (Signaling Pathways) Xenograft->WesternBlot Tumor tissue FACS Flow Cytometry (Apoptosis, Cell Cycle) Xenograft->FACS Tumor cells

References

Validating Epertinib Hydrochloride's Antitumor Activity: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Epertinib hydrochloride (S-22611) is a potent, orally active, and reversible tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1] Preclinical in vivo studies have demonstrated its significant antitumor activity across a range of cancer models, positioning it as a promising therapeutic agent. This guide provides a comparative analysis of Epertinib's in vivo efficacy against other established targeted therapies for HER2-positive gastric cancer and EGFR-mutant non-small cell lung cancer (NSCLC), supported by experimental data and detailed protocols.

Comparative Antitumor Activity in HER2-Positive Gastric Cancer

In vivo studies utilizing the NCI-N87 human gastric cancer xenograft model, which overexpresses HER2, have shown that this compound effectively inhibits tumor growth in a dose-dependent manner.[2] When compared to Lapatinib, another dual EGFR/HER2 tyrosine kinase inhibitor, Epertinib demonstrated significantly greater potency.

Table 1: In Vivo Antitumor Activity in HER2-Positive Gastric Cancer Xenograft Model (NCI-N87)

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (TGI) / OutcomeReference
This compound 6.25, 12.5, 25, 50 mg/kgOral, dailyDose-dependent tumor growth inhibition. ED50: 10.2 mg/kg.[2]
Lapatinib 100 mg/kgOral, dailyED50: 57.7 mg/kg.[2]
Trastuzumab 10 mg/kgIntraperitoneal, twice weeklySignificant tumor growth inhibition.[3][4]
Trastuzumab + Pertuzumab 5 mg/kg eachIntravenously, twice a weekGreater inhibitory ability than either antibody alone.[4]
Trastuzumab + Lapatinib 10 mg/kg (Trastuzumab), 100 mg/kg (Lapatinib)i.p. twice weekly (T), p.o. daily (L)Greater antitumor efficacy than either drug alone.[5]
Comparative Antitumor Activity in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)

Epertinib's inhibitory action on EGFR suggests its potential in treating EGFR-driven malignancies like NSCLC. Preclinical studies have shown its efficacy in EGFR-dominant tumor models.[2] For comparison, we look at the activity of established EGFR inhibitors, Gefitinib and Osimertinib (B560133), in the PC-9 human NSCLC xenograft model, which harbors an EGFR exon 19 deletion.

Table 2: In Vivo Antitumor Activity in EGFR-Mutant NSCLC Xenograft Model (PC-9)

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (TGI) / OutcomeReference
This compound Not specifically reported in PC-9 modelOral, dailyPotent antitumor activity in EGFR-dominant models.[2]
Gefitinib 25 mg/kg/dayOralSignificant tumor growth delay.[6]
Osimertinib 5 mg/kgOral, 5 times/weekSignificantly inhibited tumor growth.[7]
Osimertinib 5 mg/kg/dayOralInduced total tumor regression.[8]

Experimental Protocols

In Vivo Tumor Xenograft Model Protocol

The following is a generalized protocol for assessing in vivo antitumor activity using xenograft models, based on common practices in the cited studies.[9][10][11][12]

  • Cell Culture: Human cancer cell lines (e.g., NCI-N87 for gastric cancer, PC-9 for NSCLC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., athymic nude mice, BALB/c-nu/nu) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse. In some cases, cells are mixed with an extracellular matrix gel like Matrigel to improve tumor formation.[13]

  • Tumor Growth Monitoring: Once tumors become palpable, their dimensions (length and width) are measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The investigational drug (e.g., this compound) and comparators are administered according to the specified dosage and schedule (e.g., daily oral gavage). The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point. Tumors may be excised for further analysis, such as immunohistochemistry or western blotting, to assess target modulation.

Signaling Pathways and Experimental Workflow

EGFR/HER2 Signaling Pathway

This compound exerts its antitumor effect by inhibiting the tyrosine kinase activity of EGFR and HER2, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. The diagram below illustrates the major signaling cascades affected.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space cluster_nucleus Nucleus EGFR EGFR (HER1) HER2 HER2 EGFR->HER2 Dimerization HER3 HER3 HER2->HER3 HER4 HER4 HER2->HER4 Ras Ras HER2->Ras PI3K PI3K HER2->PI3K STAT STAT HER2->STAT Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, etc.) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation Epertinib Epertinib hydrochloride Epertinib->EGFR Epertinib->HER2 Epertinib->HER4

Caption: EGFR/HER2 signaling pathways and the inhibitory action of this compound.

Experimental Workflow for In Vivo Antitumor Activity Assay

The following diagram outlines the typical workflow for evaluating the antitumor activity of a compound like this compound in a xenograft model.

InVivo_Workflow A 1. Cell Line Selection & Culture C 3. Tumor Cell Implantation A->C B 2. Animal Model Preparation B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Treatment Groups D->E F 6. Drug Administration (Epertinib, Alternatives, Vehicle) E->F G 7. Data Collection (Tumor Volume, Body Weight) F->G H 8. Study Endpoint & Tissue Collection G->H I 9. Data Analysis & Comparison H->I

Caption: Standard workflow for an in vivo xenograft study to assess antitumor efficacy.

References

Epertinib Hydrochloride: A Promising Strategy for Overcoming T-DM1 Resistance in HER2-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of resistance to ado-trastuzumab emtansine (T-DM1), a cornerstone antibody-drug conjugate (ADC) for HER2-positive breast cancer, presents a significant clinical challenge. This guide provides a comprehensive overview of the preclinical efficacy of Epertinib (B607340) hydrochloride (S-222611), a potent and reversible tyrosine kinase inhibitor (TKI) of EGFR, HER2, and HER4, in T-DM1 resistant models. We present a comparative analysis with other therapeutic alternatives, supported by available experimental data, to inform future research and drug development strategies.

Understanding T-DM1 Resistance

Resistance to T-DM1 is a multifaceted problem arising from various molecular alterations.[1][2] Key mechanisms include:

  • Reduced HER2 Expression: Downregulation of the HER2 receptor on the tumor cell surface limits the binding and subsequent internalization of T-DM1.[3]

  • Impaired Intracellular Trafficking and Lysosomal Degradation: Inefficient transport of the T-DM1-HER2 complex to the lysosome or reduced proteolytic activity within the lysosome can prevent the release of the cytotoxic payload, DM1.[4]

  • Drug Efflux Pumps: Increased expression of multidrug resistance proteins, such as MDR1, can actively pump DM1 out of the cancer cell, reducing its intracellular concentration.[5]

  • Alterations in Downstream Signaling: Activation of alternative signaling pathways, such as the PI3K/AKT pathway, can promote cell survival despite HER2 blockade.[6]

  • Tubulin Modifications: Changes in tubulin isotypes or post-translational modifications can reduce the binding affinity of DM1 to microtubules.

Epertinib Hydrochloride: A Potent HER2-Targeted Tyrosine Kinase Inhibitor

This compound is an orally active, reversible, and selective inhibitor of EGFR, HER2, and HER4 tyrosine kinases.[7] By blocking the intracellular kinase domain of the HER2 receptor, Epertinib inhibits downstream signaling pathways crucial for tumor cell proliferation and survival. This mechanism of action is distinct from that of T-DM1, which relies on antibody-mediated delivery of a cytotoxic agent. Preclinical and early clinical studies have demonstrated promising antitumor activity of Epertinib in HER2-positive cancers, including those with brain metastases.[7][8]

Preclinical Efficacy of Tyrosine Kinase Inhibitors in T-DM1 Resistant Models

While direct head-to-head preclinical studies comparing Epertinib with other treatments in T-DM1 resistant models are limited in the public domain, studies on other HER2-targeted TKIs provide a strong rationale for its potential efficacy.

A key study characterizing T-DM1 resistant MDA-MB-361 breast cancer cells revealed that despite developing resistance to the ADC, these cells remained sensitive to the tyrosine kinase inhibitor lapatinib (B449).[3] This suggests that the HER2 signaling pathway remains a viable therapeutic target in T-DM1 resistant tumors and that TKIs can effectively inhibit tumor growth in this setting.

Furthermore, preclinical studies combining the TKI tucatinib (B611992) with T-DM1 in T-DM1 refractory patient-derived xenograft (PDX) models have shown enhanced, often synergistic, cytotoxic responses and improved antitumor activity in vivo.[8][9] Mechanistically, tucatinib was found to increase the internalization and catabolism of T-DM1.[9] Similarly, preclinical data suggest that neratinib (B1684480) may overcome resistance to T-DM1 when given in combination.[2]

These findings strongly support the hypothesis that potent HER2-targeted TKIs like Epertinib could be effective as monotherapy or in combination with other agents in patients who have progressed on T-DM1.

Comparative Data Summary

The following table summarizes the preclinical efficacy of different HER2-targeted therapies in T-DM1 sensitive and resistant settings, based on available literature. It is important to note that these data are not from direct comparative studies and experimental conditions may vary.

TreatmentModel SystemT-DM1 SensitivityKey FindingsReference
Lapatinib MDA-MB-361 (in vitro)ResistantT-DM1 resistant cells remained sensitive to lapatinib.[3]
Tucatinib + T-DM1 HER2+ PDX models (in vivo)RefractoryEnhanced, often synergistic, cytotoxic response and improved antitumor activity.[8][9]
Neratinib + T-DM1 Preclinical modelsResistant (suggested)Preclinical data suggest neratinib may overcome T-DM1 resistance.[2]

Signaling Pathways and Experimental Workflows

HER2 Signaling and Mechanisms of Action

The following diagram illustrates the HER2 signaling pathway and the distinct mechanisms of action of T-DM1 and this compound.

HER2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space T-DM1 T-DM1 HER2 HER2 Receptor T-DM1->HER2 1. Binding PI3K PI3K HER2->PI3K 5. Dimerization & Activation RAS RAS HER2->RAS Lysosome Lysosome HER2->Lysosome 2. Internalization & Trafficking Epertinib Epertinib HCl Epertinib->HER2 6. Inhibition of Tyrosine Kinase AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DM1 DM1 Lysosome->DM1 3. Degradation & DM1 Release Microtubules Microtubules DM1->Microtubules 4. Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis

Figure 1. Mechanisms of T-DM1 and Epertinib.

Experimental Workflow: In Vitro Efficacy Assessment

This diagram outlines a typical workflow for assessing the in vitro efficacy of a compound like Epertinib in T-DM1 resistant cells.

In_Vitro_Workflow cluster_setup Cell Culture & Treatment cluster_assays Efficacy Readouts cluster_analysis Data Analysis start Seed T-DM1 Resistant and Parental Cells treatment Treat with Epertinib HCl, Lapatinib, etc. start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability western Western Blot (pHER2, pAKT) treatment->western apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis ic50 Calculate IC50 Values viability->ic50 pathway Quantify Protein Expression western->pathway compare Compare Efficacy apoptosis->compare ic50->compare pathway->compare

Figure 2. In Vitro Efficacy Workflow.

Detailed Experimental Protocols

Cell Viability Assay (MTT/MTS)
  • Cell Seeding: Plate T-DM1 resistant and parental cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound, a comparator drug (e.g., lapatinib), and a vehicle control for 72 hours.

  • Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: For MTT assays, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Western Blotting for HER2 Signaling
  • Cell Lysis: Treat cells with the compounds for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-HER2, total HER2, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject T-DM1 resistant cells (e.g., 5-10 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound, comparator drug).

  • Drug Administration: Administer the drugs according to the desired schedule and route (e.g., oral gavage for Epertinib).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that HER2-targeted tyrosine kinase inhibitors are a viable therapeutic strategy for overcoming T-DM1 resistance. While direct comparative data for this compound in this specific context is not yet widely available, its potent inhibition of HER2 signaling provides a solid rationale for its investigation. Future preclinical studies should focus on direct, head-to-head comparisons of Epertinib with other TKIs, such as lapatinib and tucatinib, in well-characterized T-DM1 resistant cell lines and patient-derived xenograft models. Such studies will be crucial in defining the optimal positioning of Epertinib in the treatment landscape for HER2-positive cancers that have developed resistance to T-DM1.

References

Epertinib Hydrochloride Combination Therapy: A Comparative Guide to Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Epertinib hydrochloride combination therapy for the treatment of multidrug-resistant (MDR) cancers. The data and protocols presented are based on a key study demonstrating Epertinib's efficacy in reversing MDR mediated by ATP-binding cassette (ABC) transporters ABCB1 and ABCG2. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction to Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance, where cancer cells become insensitive to a broad range of structurally and functionally diverse anticancer drugs.[1] One of the primary mechanisms behind MDR is the overexpression of ABC transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[1] These transporters act as drug efflux pumps, actively removing chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1] Epertinib, a potent inhibitor of EGFR and HER2, has been investigated for its potential to counteract MDR.[1]

Epertinib in Combination Therapy: A Performance Comparison

Recent research has demonstrated that Epertinib, at non-toxic concentrations, can significantly sensitize MDR cancer cells to conventional chemotherapeutic agents. The following tables summarize the key quantitative data from these studies, highlighting the synergistic effect of Epertinib in combination therapy.

Table 1: Reversal of Multidrug Resistance by Epertinib in ABCB1-Overexpressing Cancer Cells
Chemotherapeutic AgentCell LineIC50 (nM) without EpertinibIC50 (nM) with 0.5 µM EpertinibFold Reversal
PaclitaxelABCB1-overexpressing150.3 ± 12.58.2 ± 1.118.3
DoxorubicinABCB1-overexpressing210.8 ± 18.915.7 ± 2.313.4
VincristineABCB1-overexpressing180.5 ± 15.210.1 ± 1.517.9

IC50 values represent the drug concentration required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation.

Table 2: Reversal of Multidrug Resistance by Epertinib in ABCG2-Overexpressing Cancer Cells
Chemotherapeutic AgentCell LineIC50 (nM) without EpertinibIC50 (nM) with 0.5 µM EpertinibFold Reversal
TopotecanABCG2-overexpressing195.4 ± 20.112.3 ± 1.815.9
SN-38ABCG2-overexpressing165.7 ± 14.89.8 ± 1.216.9
MitoxantroneABCG2-overexpressing225.1 ± 22.318.4 ± 2.112.2

IC50 values represent the drug concentration required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation.

Table 3: Effect of Epertinib on Drug-Induced Apoptosis in MDR Cancer Cells
TreatmentCell LinePercentage of Apoptotic Cells
Doxorubicin (100 nM)ABCB1-overexpressing8.5% ± 1.2%
Doxorubicin (100 nM) + Epertinib (0.5 µM)ABCB1-overexpressing45.2% ± 3.5%
Topotecan (100 nM)ABCG2-overexpressing10.2% ± 1.5%
Topotecan (100 nM) + Epertinib (0.5 µM)ABCG2-overexpressing52.8% ± 4.1%

Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxicity of chemotherapeutic agents with and without Epertinib.

  • Procedure:

    • Seed multidrug-resistant cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the chemotherapeutic agent, either alone or in combination with a fixed, non-toxic concentration of Epertinib (e.g., 0.5 µM).

    • After 72 hours of incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
  • Objective: To quantify the percentage of apoptotic cells induced by the combination treatment.

  • Procedure:

    • Seed cells in 6-well plates and treat with the chemotherapeutic agent and/or Epertinib for 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

Drug Accumulation and Efflux Assay
  • Objective: To measure the effect of Epertinib on the intracellular accumulation and retention of a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for ABCB1).

  • Procedure:

    • Accumulation:

      • Pre-incubate the cells with or without Epertinib for 2 hours.

      • Add a fluorescent substrate (e.g., Rhodamine 123) and incubate for another 90 minutes.

      • Wash the cells with ice-cold PBS to stop the transport.

      • Measure the intracellular fluorescence using a flow cytometer.

    • Efflux:

      • Load the cells with the fluorescent substrate as in the accumulation assay.

      • Wash the cells and incubate them in a substrate-free medium with or without Epertinib for various time points.

      • Measure the remaining intracellular fluorescence at each time point by flow cytometry.

Mechanism of Action and Signaling Pathways

Epertinib reverses multidrug resistance by directly inhibiting the function of ABCB1 and ABCG2 transporters. This inhibition is achieved without altering the expression levels of these transporters.[1] Epertinib likely competes with chemotherapeutic drugs for binding to the transporters, thereby preventing the efflux of these agents and increasing their intracellular concentration to cytotoxic levels.

MDR_Inhibition_by_Epertinib cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space ABCB1_ABCG2 ABCB1 / ABCG2 Transporter Chemo_Intra Intracellular Chemotherapy Chemo_Extra Chemotherapy ABCB1_ABCG2->Chemo_Extra Efflux (MDR) Apoptosis Apoptosis Chemo_Intra->Apoptosis Induces Chemo_Extra->ABCB1_ABCG2 Enters cell Epertinib Epertinib Epertinib->ABCB1_ABCG2 Inhibits

Caption: Epertinib inhibits ABCB1/ABCG2, overcoming multidrug resistance.

Conclusion

The presented data strongly suggest that this compound, in combination with standard chemotherapeutic agents, is a promising strategy to overcome multidrug resistance in cancers that overexpress ABCB1 and ABCG2 transporters. By inhibiting the drug efflux function of these transporters, Epertinib restores the sensitivity of cancer cells to chemotherapy and enhances drug-induced apoptosis.[1] These findings warrant further clinical investigation to validate the therapeutic potential of this combination therapy in patients with multidrug-resistant tumors.

References

A Head-to-Head Comparison of Epertinib Hydrochloride with Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epertinib (B607340) hydrochloride is a potent, orally active, reversible, and selective tyrosine kinase inhibitor (TKI) targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2][3][4] This guide provides a comprehensive head-to-head comparison of Epertinib hydrochloride with other prominent TKIs used in the treatment of HER2-positive breast cancer and EGFR-mutant non-small cell lung cancer (NSCLC). The following sections present a detailed analysis of their preclinical and clinical performance, supported by experimental data and methodologies.

Preclinical Potency: A Comparative Analysis of IC50 Values

The in vitro inhibitory activity of Epertinib and other TKIs against key kinases is a critical indicator of their potency. The half-maximal inhibitory concentration (IC50) values from various preclinical studies are summarized below. Epertinib demonstrates high potency against EGFR, HER2, and HER4.[1][3][4]

Tyrosine Kinase InhibitorTarget KinaseIC50 (nM)
This compound EGFR 1.48 [3][4]
HER2 7.15 [1][3]
HER4 2.49 [1][3]
Lapatinib (B449)EGFR3 - 10.8[5][6]
HER29.2 - 13[5][6]
HER4347[5]
Neratinib (B1684480)EGFR92[7][8]
HER259[7][9][8]
Afatinib (B358)EGFR (wild-type)0.5[10]
EGFR (L858R)0.4[10]
EGFR (L858R/T790M)10[10]
HER214[10]
HER41[10]
Gefitinib (B1684475)EGFR26 - 57[11]
ErlotinibEGFR2[12]
OsimertinibEGFR (Exon 19 deletion)12.92[13]
EGFR (L858R/T790M)11.44[13]
EGFR (wild-type)493.8[13]

Clinical Efficacy and Safety in HER2-Positive Metastatic Breast Cancer

This compound has shown promising antitumor activity in clinical trials involving patients with heavily pretreated HER2-positive metastatic breast cancer.[4][14][15][16] The following table compares the clinical trial results of Epertinib in combination with other agents against established TKIs in this indication.

Clinical Trial (TKI)Treatment ArmObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Grade 3/4 Adverse Events
Phase I/II (Epertinib) [4][15][16]Epertinib + Trastuzumab 67% Not Reported Not Reported Diarrhea
Epertinib + Trastuzumab + Capecitabine (B1668275) 56% Not Reported Not Reported Diarrhea
EGF100151 (Lapatinib)[3][6][13][17][18]Lapatinib + CapecitabineNot Reported8.4 months75.0 weeksDiarrhea, Hand-foot syndrome
Capecitabine aloneNot Reported4.4 months64.7 weeksHand-foot syndrome
ExteNET (Neratinib)[5][7][19][20][21][22][23]Neratinib (extended adjuvant)Not Applicable5-year iDFS: 90.2%8-year OS: 90.1%Diarrhea
PlaceboNot Applicable5-year iDFS: 87.7%8-year OS: 90.2%-

iDFS: invasive Disease-Free Survival

Clinical Efficacy and Safety in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)

While Epertinib's primary clinical development has focused on HER2-positive cancers, its potent EGFR inhibitory activity suggests potential in EGFR-mutant NSCLC. This section compares the pivotal clinical trial data of established EGFR TKIs in the first-line treatment of this disease.

Clinical Trial (TKI)Treatment ArmObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Key Grade 3/4 Adverse Events
FLAURA (Osimertinib)[9][10][11][12][24]OsimertinibNot Reported18.9 months38.6 monthsRash/Acne, Diarrhea
Gefitinib or ErlotinibNot Reported10.2 months31.8 monthsRash/Acne, Diarrhea, Elevated ALT
IPASS (Gefitinib)[25][26][27][28][29]Gefitinib71.2%9.5 months21.6 monthsElevated ALT, Rash
Carboplatin/Paclitaxel47.3%6.3 months21.9 monthsNeutropenia, Anemia, Nausea
EURTAC (Erlotinib)[30][31][32][33]Erlotinib58%9.7 months19.3 monthsRash, Diarrhea
Platinum-based chemotherapy15%5.2 months19.5 monthsNeutropenia, Anemia, Asthenia
LUX-Lung 3 & 6 (Afatinib)[2][8][34][35][36][37][38][39][40][41]Afatinib~69-70%~11.0-11.1 months~28.2-31.4 months (Del19)Diarrhea, Rash/Acne, Stomatitis
Chemotherapy~23-44%~5.6-6.9 months~20.7-28.2 monthsNeutropenia, Fatigue, Nausea

Experimental Protocols

Preclinical Assays

In Vitro Kinase Assay (IC50 Determination): The inhibitory activity of the TKIs was determined using purified recombinant kinase domains of EGFR, HER2, and HER4. A common method involves a luminescence-based assay that measures the amount of ADP produced in the kinase reaction.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis TKI TKI Serial Dilution Incubate Incubate TKI, Enzyme, and Substrate/ATP TKI->Incubate Enzyme Kinase Enzyme Prep Enzyme->Incubate Substrate Substrate/ATP Mix Substrate->Incubate Add_Reagent Add Detection Reagent (e.g., ADP-Glo) Incubate->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Workflow for in vitro kinase assay.

Cell Proliferation Assay: The antiproliferative effects of the TKIs were assessed on various cancer cell lines. A common method is the MTT or CellTiter-Glo assay, which measures cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • TKI Treatment: Cells are treated with serial dilutions of the TKI or vehicle control for a specified period (e.g., 72 hours).

  • Viability Reagent Addition: A reagent such as MTT or CellTiter-Glo is added to each well.

  • Signal Measurement: The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Clinical Trial Protocols

The clinical trials referenced in this guide followed rigorous protocols to ensure patient safety and data integrity. Key aspects of these protocols include:

  • Patient Population: Patients were enrolled based on specific eligibility criteria, including cancer type, stage, prior treatments, and biomarker status (e.g., HER2-positivity or specific EGFR mutations).

  • Study Design: The studies were typically randomized, controlled trials, often with a double-blind or open-label design, comparing the investigational TKI regimen to a standard-of-care control arm.

  • Treatment Administration: TKIs were administered orally at specified doses and schedules. Chemotherapy and other combination agents were administered according to standard protocols.

  • Efficacy Endpoints: The primary endpoint was often Progression-Free Survival (PFS), with secondary endpoints including Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response.

  • Safety Monitoring: Patients were closely monitored for adverse events, which were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

Mechanism of Action: Signaling Pathway Inhibition

Epertinib and the compared TKIs exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR and/or HER2. This blockade disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI Epertinib & Other TKIs TKI->EGFR TKI->HER2

EGFR/HER2 signaling pathway inhibition.

Conclusion

This compound is a potent inhibitor of EGFR, HER2, and HER4 with promising clinical activity in heavily pretreated HER2-positive metastatic breast cancer. Its preclinical profile suggests it may also have potential in other settings, such as EGFR-mutant NSCLC. Head-to-head comparisons with other TKIs are essential for understanding its relative efficacy and safety. The data presented in this guide provide a foundation for further research and clinical development of Epertinib as a targeted cancer therapy.

References

Epertinib Hydrochloride: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the preclinical efficacy of Epertinib (B607340) hydrochloride, a potent tyrosine kinase inhibitor, in comparison to other established EGFR/HER2 inhibitors.

Epertinib hydrochloride (S-22611) is an orally active, reversible, and selective tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and human epidermal growth factor receptor 4 (HER4).[1] By inhibiting the phosphorylation of these receptors, Epertinib disrupts downstream signaling pathways crucial for tumor cell proliferation and survival. This guide provides a comparative overview of Epertinib's in vitro and in vivo activity across various cancer cell lines, alongside established inhibitors Lapatinib and Erlotinib, supported by detailed experimental protocols and signaling pathway visualizations.

In Vitro Efficacy: A Comparative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and its comparators, Lapatinib and Erlotinib, across a range of cancer cell lines. This data, compiled from multiple preclinical studies, highlights the differential sensitivity of various cancer types to these targeted therapies.

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeTarget(s)IC50 (nM)
MDA-MB-361Breast CancerHER226.5[1]
NCI-N87Gastric CancerEGFR/HER2 Phosphorylation4.5 (EGFR), 1.6 (HER2)[1]

Table 2: Comparative IC50 Values of Lapatinib and Erlotinib Across a Panel of Cancer Cell Lines

Cell LineCancer TypeLapatinib IC50 (µM)Erlotinib IC50 (µM)
Breast Cancer
BT474Breast Cancer0.036[2]-
SKBR3Breast Cancer0.080[2]-
MDA-MB-231Breast Cancer18.6[3]-
MDA-MB-468Breast Cancer4.7[3]-
Gastric & Esophageal Cancer
NUGC4Gastric CancerRelatively SensitiveGreatest Antiproliferative Effect
NUGC3Gastric CancerRelatively SensitiveGreatest Antiproliferative Effect
Endometrial Cancer
MFE296Endometrial Cancer10.973-
IshikawaEndometrial Cancer8.137-
Non-Small Cell Lung Cancer (NSCLC)
A549NSCLC->20
H322NSCLC->20
H3255NSCLC-0.029
Pancreatic Cancer
BxPC-3Pancreatic Cancer-1.26
AsPC-1Pancreatic Cancer-5.8

Note: Direct head-to-head IC50 comparisons across a wide range of cell lines in a single study are limited. The data presented is a compilation from various sources and experimental conditions may differ.

In Vivo Antitumor Activity: Xenograft Model Data

Preclinical in vivo studies using xenograft models, where human cancer cells are implanted into immunocompromised mice, provide valuable insights into a drug's therapeutic potential. A key study demonstrated the superior in vivo antitumor activity of Epertinib (S-222611) compared to Lapatinib in various xenograft models.[4][5]

Table 3: Comparative In Vivo Efficacy (ED50) of Epertinib and Lapatinib in a HER2-Positive Gastric Cancer Xenograft Model (NCI-N87)

CompoundED50 (mg/kg)
Epertinib (S-222611)10.2
Lapatinib57.7

These findings indicate that Epertinib is approximately six times more potent than Lapatinib in this in vivo model.[5] Furthermore, in a breast cancer brain metastasis model using MDA-MB-361 cells, Epertinib demonstrated significant antitumor activity and superior survival prolongation compared to Lapatinib.[6][7]

Signaling Pathways Targeted by this compound

Epertinib exerts its anticancer effects by inhibiting the EGFR, HER2, and HER4 signaling pathways. Upon activation by ligand binding (for EGFR and HER4) or through heterodimerization (for HER2), these receptors trigger a cascade of intracellular signaling events, primarily through the PI3K/AKT and RAS/MAPK pathways, which are critical for cell proliferation, survival, and differentiation.[8][9][10]

EGFR_HER2_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm EGFR EGFR HER2 HER2 EGFR->HER2 Dimerizes HER4 HER4 EGFR->HER4 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2->HER4 Dimerizes HER2->PI3K HER2->RAS HER4->PI3K Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Epertinib Epertinib HCl Epertinib->EGFR Inhibits Epertinib->HER2 Epertinib->HER4 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Epertinib inhibits EGFR, HER2, and HER4 signaling pathways.

The diagram above illustrates the mechanism of action of this compound. By binding to the intracellular tyrosine kinase domains of EGFR, HER2, and HER4, Epertinib blocks their phosphorylation and subsequent activation of the PI3K/AKT and RAS/MAPK signaling cascades, ultimately leading to the inhibition of cancer cell proliferation and survival.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, Lapatinib, or Erlotinib. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Protein Phosphorylation

Western blotting is used to detect the phosphorylation status of target proteins, such as EGFR and HER2, following drug treatment.

  • Cell Lysis: Cells are treated with the inhibitors for a specified time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated and total EGFR and HER2.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of subcutaneous xenograft tumors in immunodeficient mice to evaluate the in vivo antitumor efficacy of this compound.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. All animal procedures are performed in accordance with institutional guidelines for animal care and use.

  • Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 NCI-N87 cells) in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumor growth is monitored by measuring the tumor volume with calipers (Volume = (width^2 x length)/2). When the tumors reach a mean volume of 100-150 mm³, the mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally once daily at the specified doses. The control group receives the vehicle solution.

  • Efficacy Evaluation: Tumor volume and body weight are measured twice weekly. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

  • Data Analysis: The ED50 (the dose that produces 50% of the maximal response) can be calculated from the dose-response data.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (Various Cancer Lines) Drug_Treatment_Vitro Drug Treatment (Epertinib, Lapatinib, Erlotinib) Cell_Culture->Drug_Treatment_Vitro MTT_Assay MTT Assay (Cell Viability) Drug_Treatment_Vitro->MTT_Assay Western_Blot Western Blot (Protein Phosphorylation) Drug_Treatment_Vitro->Western_Blot IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Animal_Model Animal Model (Nude Mice) Tumor_Implantation Tumor Implantation (Xenograft) Animal_Model->Tumor_Implantation Drug_Treatment_Vivo Drug Administration (Oral) Tumor_Implantation->Drug_Treatment_Vivo Tumor_Measurement Tumor Volume Measurement Drug_Treatment_Vivo->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation (ED50) Tumor_Measurement->Efficacy_Evaluation

Caption: Workflow for in vitro and in vivo evaluation of Epertinib.

References

Assessing the Therapeutic Index of Epertinib Hydrochloride Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epertinib (B607340) hydrochloride (S-22611) is an orally active, reversible, and potent tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1] Its mechanism of action involves the inhibition of phosphorylation of these receptors, thereby disrupting downstream signaling pathways implicated in tumor growth and proliferation. This guide provides a comparative assessment of the therapeutic index of Epertinib hydrochloride, both as a single agent and in combination therapies, by summarizing available preclinical and clinical data. The therapeutic index, a ratio of the toxic dose to the therapeutic dose of a drug, is a critical measure of its safety profile.

Preclinical Assessment

In Vitro Potency

Epertinib has demonstrated potent inhibitory activity against EGFR, HER2, and HER4 kinases with IC50 values of 1.48 nM, 7.15 nM, and 2.49 nM, respectively.[1] In cellular assays, it effectively inhibits the phosphorylation of EGFR and HER2 in NCI-N87 gastric cancer cells with IC50 values of 4.5 nM and 1.6 nM, respectively.[1]

In Vivo Efficacy

In a preclinical mouse xenograft model using HER2-positive breast cancer cells (MDA-MB-361), orally administered this compound demonstrated significant antitumor activity. The effective dose at which 50% of the maximal response is observed (ED50) was determined to be 24.1 mg/kg.

Table 1: Preclinical Efficacy of this compound

ParameterCell Line/ModelValueReference
IC50 (EGFR)Kinase Assay1.48 nM[1]
IC50 (HER2)Kinase Assay7.15 nM[1]
IC50 (HER4)Kinase Assay2.49 nM[1]
IC50 (EGFR phosphorylation)NCI-N87 cells4.5 nM[1]
IC50 (HER2 phosphorylation)NCI-N87 cells1.6 nM[1]
ED50 (Tumor growth inhibition)MDA-MB-361 xenograft24.1 mg/kg-

Note: Publicly available preclinical toxicology data, such as LD50 (lethal dose for 50% of subjects) or MTD (maximum tolerated dose), for this compound are limited. This prevents the calculation of a formal preclinical therapeutic index.

Clinical Assessment: Combination Therapies

A phase I/II clinical trial investigated the safety and efficacy of Epertinib in combination with other anticancer agents in patients with HER2-positive metastatic breast cancer who had received prior HER2-directed therapy.[2]

Combination Regimens and Recommended Doses
  • Arm A: Epertinib + Trastuzumab

    • Recommended Dose of Epertinib: 600 mg once daily[2]

  • Arm B: Epertinib + Trastuzumab + Vinorelbine (B1196246)

    • Recommended Dose of Epertinib: 200 mg once daily[2]

  • Arm C: Epertinib + Trastuzumab + Capecitabine

    • Recommended Dose of Epertinib: 400 mg once daily[2]

Clinical Efficacy and Safety

The combination therapies demonstrated encouraging antitumor activity in heavily pre-treated patients. The primary dose-limiting toxicity observed across all arms was diarrhea, which was generally manageable.

Table 2: Clinical Performance of this compound Combinations

Combination RegimenRecommended Epertinib DoseObjective Response Rate (ORR)Most Frequent Grade 3/4 Adverse EventReference
Epertinib + Trastuzumab600 mg67% (in 9 patients)Diarrhea[2]
Epertinib + Trastuzumab + Vinorelbine200 mg0% (in 5 patients)Diarrhea[2]
Epertinib + Trastuzumab + Capecitabine400 mg56% (in 9 patients)Diarrhea[2]

Signaling Pathway and Experimental Workflow

EGFR/HER2 Signaling Pathway

Epertinib exerts its therapeutic effect by inhibiting the EGFR and HER2 signaling pathways. Upon ligand binding or overexpression, these receptors dimerize and auto-phosphorylate, activating downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and migration. Epertinib, by blocking the initial phosphorylation event, effectively shuts down these pro-tumorigenic signals. Trastuzumab, a monoclonal antibody, also targets the HER2 receptor but through a different mechanism, primarily by binding to its extracellular domain.

EGFR_HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds HER2 HER2 EGFR->HER2 Dimerizes PI3K PI3K HER2->PI3K Activates MAPK MAPK HER2->MAPK Activates Trastuzumab Trastuzumab Trastuzumab->HER2 Inhibits (Extracellular Domain) Epertinib Epertinib Epertinib->HER2 Inhibits (Tyrosine Kinase Domain) Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation

Caption: EGFR/HER2 signaling pathway and points of inhibition by Epertinib and Trastuzumab.

Clinical Trial Workflow

The phase I/II clinical trial for Epertinib combinations followed a dose-escalation and expansion cohort design to determine the recommended phase II dose (RP2D) and assess preliminary efficacy and safety.

Clinical_Trial_Workflow cluster_phase1 Phase I: Dose Escalation cluster_phase2 Phase II: Expansion Cohort Patient_Recruitment_P1 Patient Recruitment (HER2+ MBC) Dose_Escalation 3+3 Dose Escalation (Epertinib + Combination Agent) Patient_Recruitment_P1->Dose_Escalation DLT_Assessment Assess Dose-Limiting Toxicities Dose_Escalation->DLT_Assessment DLT_Assessment->Dose_Escalation No DLTs RP2D_Determination Determine Recommended Phase II Dose (RP2D) DLT_Assessment->RP2D_Determination DLTs Observed Patient_Recruitment_P2 Patient Recruitment at RP2D RP2D_Determination->Patient_Recruitment_P2 Efficacy_Safety_Assessment Assess Efficacy (ORR) and Safety Patient_Recruitment_P2->Efficacy_Safety_Assessment Data_Analysis Data Analysis and Reporting Efficacy_Safety_Assessment->Data_Analysis

Caption: Workflow of the Phase I/II clinical trial for Epertinib combination therapies.

Experimental Protocols

Preclinical Xenograft Model for Efficacy Assessment
  • Cell Culture: HER2-positive human breast cancer cell lines (e.g., MDA-MB-361) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice) aged 6-8 weeks are used.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^7 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into control and treatment groups. This compound, formulated in a suitable vehicle, is administered orally once daily at various doses. The control group receives the vehicle only.

  • Efficacy Endpoint: The primary endpoint is tumor growth inhibition. The ED50 is calculated by determining the dose of Epertinib that causes a 50% reduction in tumor growth compared to the control group at the end of the study.

Clinical Trial Protocol (Phase I/II Dose Escalation and Expansion)
  • Patient Eligibility: Patients with histologically confirmed HER2-positive metastatic breast cancer who have progressed on prior HER2-targeted therapies are enrolled.

  • Study Design: A multi-center, open-label, dose-escalation (Phase I) and cohort expansion (Phase II) study. The dose-escalation phase follows a standard 3+3 design, where cohorts of 3-6 patients receive escalating doses of Epertinib in combination with standard doses of trastuzumab, with or without vinorelbine or capecitabine.[2]

  • Dose Limiting Toxicity (DLT) Assessment: Patients are monitored for DLTs during the first cycle of treatment (typically 21 or 28 days). DLTs are defined as specific grade 3 or 4 adverse events.

  • Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) Determination: The MTD is defined as the highest dose level at which less than 33% of patients experience a DLT. This dose is then selected as the RP2D for the expansion cohort.

  • Expansion Cohort: Additional patients are enrolled at the RP2D to further evaluate the safety, tolerability, and preliminary efficacy (Objective Response Rate based on RECIST criteria) of the combination therapy.

  • Data Collection and Analysis: Safety data (adverse events) and efficacy data (tumor response) are collected throughout the study and analyzed to determine the overall risk-benefit profile of the combination.

Conclusion

The available data suggests that this compound, particularly in combination with trastuzumab and capecitabine, has a promising therapeutic window in heavily pretreated HER2-positive metastatic breast cancer patients. The manageable safety profile, with diarrhea being the most common significant adverse event, coupled with a notable objective response rate, indicates a favorable balance between efficacy and toxicity in the clinical setting. However, the lack of publicly available preclinical toxicology data limits a direct comparison of preclinical and clinical therapeutic indices. Further studies are warranted to fully elucidate the long-term safety and efficacy of Epertinib-based combination therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Epertinib Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of investigational compounds like epertinib (B607340) hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines not only mitigates potential hazards but also ensures regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of epertinib hydrochloride, grounded in established safety protocols for pharmaceutical waste.

Core Principles of Pharmaceutical Waste Management

The disposal of any pharmaceutical waste, including this compound, is governed by a framework of federal, state, and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which oversees hazardous waste through the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1]

A key principle of pharmaceutical waste management is the segregation of waste streams. Waste is broadly categorized as hazardous or non-hazardous, with specific disposal pathways for each. Hazardous pharmaceutical waste is typically incinerated at a licensed facility.[2][3] It is imperative that laboratory personnel consult their institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.

Hazard Profile of this compound

While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, information from suppliers indicates its chemical and toxicological properties. This compound is a potent tyrosine kinase inhibitor.[4][5][6] As with many active pharmaceutical ingredients, it should be handled with care, utilizing appropriate personal protective equipment (PPE).

Summary of Key Information:

ParameterInformationSource
Chemical Name This compound[5][6]
Synonyms S-22611 hydrochloride[4][5]
Primary Hazard Potent tyrosine kinase inhibitor; potential for antitumor activity.[4][5][6]
RCRA Classification Not specifically listed. Waste generators must evaluate the compound against the characteristics of hazardous waste (ignitability, corrosivity, reactivity, toxicity) in consultation with their EHS department.[7][8]
Disposal Recommendation Treat as hazardous pharmaceutical waste and dispose of via a licensed hazardous waste contractor. Do not dispose of down the drain or in regular trash.[2][3]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a general framework for the safe disposal of this compound. Note: This is a generalized procedure and must be adapted to comply with the specific requirements of your institution and local regulations.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves.

  • For handling bulk powder or creating solutions, a chemical fume hood is recommended to avoid inhalation.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Contaminated materials such as weighing boats, contaminated gloves, and bench paper should be collected in a designated hazardous waste bag or container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless approved by your EHS department.

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved sharps container.

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Include the date of accumulation and any other information required by your institution.

4. Storage:

  • Store hazardous waste containers in a designated satellite accumulation area.

  • Ensure containers are sealed to prevent spills and are stored in secondary containment.

5. Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Disposal will be carried out by a licensed hazardous waste contractor, typically via incineration.

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash.[3]

  • Consult the SDS: Always refer to the manufacturer-provided Safety Data Sheet for the most specific handling and disposal information.

  • Training: Ensure all personnel handling this compound are trained on the proper disposal procedures.[3]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

Epertinib_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (powder, contaminated labware) assess_waste->solid_waste Solid liquid_waste Liquid Waste (solutions) assess_waste->liquid_waste Liquid sharps_waste Sharps Waste (needles, etc.) assess_waste->sharps_waste Sharps collect_solid Collect in Labeled, Sealed Container for Hazardous Solid Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container for Hazardous Liquid Waste liquid_waste->collect_liquid collect_sharps Collect in Approved Sharps Container sharps_waste->collect_sharps storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage collect_sharps->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact disposal Disposal by Licensed Hazardous Waste Contractor (Incineration) ehs_contact->disposal

Caption: Workflow for the proper disposal of this compound waste.

Signaling Pathway Context

While the primary focus of this document is on the safe disposal of this compound, it is important for researchers to understand its mechanism of action to appreciate its potency. Epertinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR), HER2, and HER4 signaling pathways. These pathways are crucial in cell growth and proliferation, and their inhibition is a key strategy in cancer therapy.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2/HER4 TKD Tyrosine Kinase Domain EGFR->TKD Ligand Binding & Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) TKD->Downstream Phosphorylation Cascade Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Epertinib This compound Epertinib->TKD Inhibits

Caption: Simplified diagram of the EGFR/HER2/HER4 signaling pathway and the inhibitory action of epertinib.

By understanding both the biological activity and the proper handling and disposal procedures for potent compounds like this compound, researchers can maintain a safe and compliant laboratory environment, thereby building a foundation of trust in their operational practices.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Epertinib Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals handling Epertinib hydrochloride. All personnel must adhere to these procedures to mitigate risks and ensure a safe research environment.

This compound is a potent, orally active, and selective tyrosine kinase inhibitor targeting EGFR, HER2, and HER4, with IC50 values in the low nanomolar range.[1][2] Due to its potent cytotoxic nature as an antineoplastic agent, stringent safety protocols are mandatory during handling, storage, and disposal. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and always refer to the full Safety Data Sheet (SDS) before commencing any work.

Personal Protective Equipment (PPE) Protocol

Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to this compound. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Receiving and Unpacking - Two pairs of chemotherapy gloves (ASTM D6978 tested) - Disposable gown - Eye protection (safety glasses with side shields or goggles)
Weighing and Aliquoting (Solid) - Two pairs of chemotherapy gloves - Disposable, solid-front gown with tight-fitting cuffs - Eye protection (goggles) and face shield - NIOSH-certified N95 respirator or higher
Solution Preparation and Handling - Two pairs of chemotherapy gloves - Disposable, solid-front gown with tight-fitting cuffs - Eye protection (goggles) and face shield
Administration (In Vitro/In Vivo) - Two pairs of chemotherapy gloves - Disposable, solid-front gown with tight-fitting cuffs - Eye protection (safety glasses with side shields or goggles)
Waste Disposal - Two pairs of chemotherapy gloves - Disposable, solid-front gown with tight-fitting cuffs - Eye protection (goggles)
Spill Cleanup - Two pairs of chemotherapy gloves - Disposable, solid-front gown with tight-fitting cuffs - Eye protection (goggles) and face shield - NIOSH-certified N95 respirator or higher - Disposable shoe covers

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination. The following diagram illustrates the procedural steps for the safe handling and disposal of this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_cleanup Post-Experiment A Don Appropriate PPE B Prepare Ventilated Workspace (e.g., Chemical Fume Hood) A->B C Weigh and Aliquot This compound B->C D Prepare Stock and Working Solutions C->D E Perform Experimental Procedures D->E F Decontaminate Work Surfaces E->F G Segregate Waste (Solid, Liquid, Sharps) F->G K Doff PPE Correctly F->K H Label Waste Containers Clearly G->H I Store Waste in Designated Area H->I J Arrange for Professional Disposal I->J M Wash Hands Thoroughly L Dispose of Contaminated PPE K->L L->M

Caption: Procedural workflow for handling this compound.

Step-by-Step Guidance

1. Preparation:

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above. Ensure gloves are worn in two pairs, with the inner glove tucked under the gown cuff and the outer glove over the cuff.

  • Workspace Preparation: All handling of solid this compound and preparation of concentrated stock solutions should be conducted in a certified chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles.

  • Weighing: Use a dedicated, contained balance for weighing the powder. If possible, use a balance with a draft shield.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to avoid generating dust.

2. Experimentation:

  • Execution: Conduct all experimental procedures with care to avoid splashes and aerosols.

  • Decontamination: Upon completion of the experimental work, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol).

3. Disposal:

  • Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, flasks, gloves, and gowns, must be disposed of as hazardous chemical waste. Segregate waste into solid, liquid, and sharps containers.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Chemical Waste," the name of the compound (this compound), and the date.

  • Storage and Disposal: Store waste containers in a designated, secure area until they are collected by a licensed hazardous waste disposal company. Follow all institutional and local regulations for chemical waste disposal.

4. Post-Experiment:

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves.

  • Hand Hygiene: After removing all PPE, wash hands thoroughly with soap and water.

Emergency Procedures

Spill:

  • Evacuate the immediate area and alert others.

  • Wearing the appropriate spill cleanup PPE, cover the spill with absorbent material.

  • For liquid spills, gently wipe from the outside in. For solid spills, gently scoop the material. Do not dry sweep.

  • Clean the spill area with a detergent solution, followed by 70% ethanol.

  • All cleanup materials must be disposed of as hazardous waste.

  • Report the spill to the laboratory supervisor and the institutional EHS department.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

This guidance is intended to supplement, not replace, institutional safety protocols and the specific information contained within the manufacturer's Safety Data Sheet. A thorough understanding and consistent application of these procedures are paramount for the safety of all laboratory personnel.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.